molecular formula C15H10ClN3O B608238 JNJ-56022486 CAS No. 2036082-79-6

JNJ-56022486

Cat. No.: B608238
CAS No.: 2036082-79-6
M. Wt: 283.72
InChI Key: WJCNWFPRVRWFCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

JNJ-56022486 is an AMPA receptor modulator which is selective for TARP γ‑8.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2036082-79-6

Molecular Formula

C15H10ClN3O

Molecular Weight

283.72

IUPAC Name

2-[3-chloro-2-(2-oxo-1,3-dihydrobenzimidazol-5-yl)phenyl]acetonitrile

InChI

InChI=1S/C15H10ClN3O/c16-11-3-1-2-9(6-7-17)14(11)10-4-5-12-13(8-10)19-15(20)18-12/h1-5,8H,6H2,(H2,18,19,20)

InChI Key

WJCNWFPRVRWFCU-UHFFFAOYSA-N

SMILES

C1=CC(=C(C(=C1)Cl)C2=CC3=C(C=C2)NC(=O)N3)CC#N

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

JNJ-56022486;  JNJ 56022486;  JNJ56022486.

Origin of Product

United States

Foundational & Exploratory

JNJ-56022486: A Deep Dive into its Mechanism of Action on AMPA Receptors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action of JNJ-56022486, a novel negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. This compound exhibits a unique mode of action, demonstrating selectivity for AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. This document collates available quantitative data, details key experimental methodologies, and visualizes the compound's interaction with the AMPA receptor complex.

Core Mechanism of Action

This compound acts as a potent and selective negative allosteric modulator of AMPA receptors that are associated with the TARP-γ8 auxiliary subunit. Its mechanism does not involve direct competition with the glutamate binding site. Instead, it is proposed to partially disrupt the functional interaction between the TARP-γ8 protein and the pore-forming GluA subunit of the AMPA receptor. This disruption leads to a reduction in the receptor's single-channel conductance, thereby decreasing the overall ion flux in response to glutamate binding. This targeted modulation of a specific subset of AMPA receptors, primarily located in brain regions like the hippocampus, offers a novel therapeutic avenue for conditions associated with excessive glutamatergic signaling, such as epilepsy.

Quantitative Data Summary

The following tables summarize the key quantitative parameters defining the interaction of this compound and related compounds with TARP-γ8-containing AMPA receptors.

Table 1: Binding Affinity of this compound

CompoundParameterValueCell Line/Assay Condition
This compoundKi19 nMRadioligand binding assay

Table 2: Functional Potency of TARP-γ8 Selective AMPA Receptor Modulators

CompoundParameterValueAssay
JNJ-55511118IC502.5 nMGlutamate-evoked calcium influx in HEK293 cells expressing GluA1/TARP-γ8
This compound-Data not publicly available-

Note: JNJ-55511118 is a closely related, well-characterized TARP-γ8 selective NAM, and its data is included for comparative purposes.

Experimental Protocols

The characterization of this compound and similar compounds relies on a combination of in vitro assays to determine binding affinity, functional potency, and electrophysiological effects.

Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of this compound to its target.

Methodology:

  • Membrane Preparation: Membranes are prepared from cells heterologously expressing the human AMPA receptor subunit GluA1 and TARP-γ8.

  • Radioligand: A tritiated version of a high-affinity TARP-γ8 modulator is used as the radioligand.

  • Competition Assay: Membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the unlabeled test compound (this compound).

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Detection: The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are fitted to a one-site competition binding model to determine the IC50, which is then converted to a Ki value using the Cheng-Prusoff equation.

Calcium Flux Assays

Objective: To measure the functional inhibition of AMPA receptor activity by this compound.

Methodology:

  • Cell Culture: HEK293 cells are co-transfected with plasmids encoding for an AMPA receptor subunit (e.g., GluA1) and TARP-γ8.

  • Fluorescent Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Compound Incubation: Cells are pre-incubated with varying concentrations of this compound.

  • Agonist Stimulation: The AMPA receptor agonist, glutamate, is added to stimulate calcium influx through the activated receptors.

  • Signal Detection: Changes in intracellular calcium concentration are measured as changes in fluorescence intensity using a plate reader (e.g., FLIPR).

  • Data Analysis: The concentration-response curves for inhibition are generated, and the IC50 value is calculated.

Electrophysiology (Whole-Cell Patch-Clamp)

Objective: To directly measure the effect of this compound on AMPA receptor-mediated currents.

Methodology:

  • Cell Preparation: Recordings are performed on cells (e.g., HEK293 cells or cultured neurons) expressing TARP-γ8-containing AMPA receptors.

  • Patch-Clamp Configuration: The whole-cell patch-clamp technique is used to control the membrane potential and record ionic currents flowing through the AMPA receptors.

  • Drug Application: this compound is applied to the cells via the perfusion system.

  • Agonist Application: A fast-application system is used to apply glutamate to evoke AMPA receptor-mediated currents.

  • Data Acquisition: The amplitude, kinetics (activation, deactivation, and desensitization), and single-channel conductance of the currents are measured in the absence and presence of this compound.

  • Data Analysis: The percentage of inhibition of the peak current and changes in kinetic parameters are quantified.

Visualizations

Signaling Pathway and Mechanism of Action

G cluster_pre Presynaptic Terminal cluster_post Postsynaptic Membrane cluster_receptor AMPA Receptor Complex Glutamate Glutamate AMPA_R GluA Subunit Ion Channel Pore Glutamate->AMPA_R:glu Binds Ion_Channel Na+ Influx AMPA_R:pore->Ion_Channel Opens TARP TARP-γ8 TARP->AMPA_R Modulates Gating & Conductance JNJ This compound JNJ->AMPA_R Disrupts Interaction JNJ->TARP Binds to Allosteric Site JNJ->Ion_Channel Inhibits

Caption: this compound mechanism of action on TARP-γ8 associated AMPA receptors.

Experimental Workflow for Functional Characterization

G cluster_0 Cell-Based Assays cluster_1 Electrophysiology A HEK293 cells co-transfected with GluA1 and TARP-γ8 B Load with Calcium-sensitive dye A->B C Pre-incubate with this compound B->C D Stimulate with Glutamate C->D E Measure Fluorescence (Calcium Influx) D->E F Calculate IC50 E->F G Patch-clamp recording of expressing cells H Apply JNJ-560224alig G->H I Fast-apply Glutamate H->I J Record AMPA receptor currents I->J K Analyze current amplitude and kinetics J->K Start Start Start->A Start->G

Caption: Workflow for in vitro functional analysis of this compound.

Logical Relationship in Mechanism

G A This compound B Binds to an allosteric site on the AMPA-R/TARP-γ8 complex A->B C Partially disrupts the interaction between GluA subunit and TARP-γ8 B->C D Decreases single-channel conductance C->D E Reduced Na+ influx upon glutamate binding D->E F Negative modulation of AMPA receptor function E->F

Caption: Logical flow of this compound's negative allosteric modulation.

The Critical Role of TARP γ-8 in the Binding and Modulation of AMPA Receptors by JNJ-56022486

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers in Neuroscience and Drug Development

Abstract

JNJ-56022486 is a novel negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, exhibiting remarkable selectivity for receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. This selectivity presents a promising avenue for therapeutic intervention in neurological disorders characterized by excessive AMPA receptor activity in brain regions where TARP γ-8 is predominantly expressed, such as the hippocampus. This technical guide delineates the pivotal role of TARP γ-8 in the binding of this compound, detailing the molecular interactions, binding kinetics, and functional consequences. We provide a comprehensive overview of the experimental methodologies employed to elucidate this interaction and present quantitative data in a structured format for clarity and comparative analysis.

Introduction

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Their function is intricately regulated by a host of auxiliary subunits, among which TARPs are the most prominent. TARPs modulate the trafficking, gating, and pharmacology of AMPA receptors. TARP γ-8, encoded by the CACNG8 gene, is highly expressed in the forebrain, particularly the hippocampus, a region critically involved in learning, memory, and the pathophysiology of epilepsy.[1][2] The selective targeting of AMPA receptors associated with specific TARP isoforms offers a strategy to achieve brain-region-specific modulation, thereby minimizing off-target effects.

This compound, along with other selective compounds like JNJ-55511118 and LY3130481, represents a class of drugs that selectively inhibit AMPA receptors associated with TARP γ-8.[1][3][4] This document focuses on the molecular underpinnings of this selectivity, with a specific emphasis on the direct role of TARP γ-8 in the binding of this compound.

The Binding Site of this compound: A TARP γ-8-AMPAR Interface

The binding of this compound and its analogs occurs at a novel allosteric site formed at the interface between TARP γ-8 and the transmembrane domain of the AMPA receptor pore-forming subunit. This binding pocket is not present on AMPA receptors alone or on AMPA receptors associated with other TARP isoforms.

Key Amino Acid Residues in TARP γ-8

Mutagenesis and structural modeling studies have identified specific amino acid residues within TARP γ-8 that are critical for the binding and selectivity of this class of modulators. These residues are located in the transmembrane helices (TM) of TARP γ-8:

  • Valine-176 (Val176) in TM3: This residue is unique to TARP γ-8. In other type I TARPs like γ-2 and γ-4, this position is occupied by a bulkier isoleucine residue, which is thought to sterically hinder the binding of the modulator.

  • Glycine-209 (Gly209) in TM4: Similar to Val176, this residue is specific to TARP γ-8. Other TARPs have a larger alanine residue at this position, which likely obstructs the binding pocket.

  • Asparagine-172 (Asn172): This residue is involved in forming a crucial hydrogen bond with the modulator.

  • Glycine-209 (G209) and Phenylalanine-213 (F213) in TM3: Alanine scanning has indicated that these residues also influence the potency of the compounds.

These key residues create a unique chemical and spatial environment that accommodates this compound and related compounds with high affinity.

The Role of the AMPA Receptor Subunit

While TARP γ-8 is the primary determinant of selectivity, the AMPA receptor subunit also contributes to the binding pocket. The interaction occurs with the M1 and M4 transmembrane helices of the AMPA receptor subunit. The binding of this compound is thought to partially disrupt the functional interaction between TARP γ-8 and the AMPA receptor, leading to a negative modulation of the channel's function.

Quantitative Analysis of this compound Binding

The affinity and potency of this compound have been characterized using various in vitro assays. The following table summarizes the available quantitative data.

Assay TypeCompoundTargetValueUnitsReference
Radioligand Binding[3H]-JNJ-56022486GluA1i + TARP-γ8Full displacement-
Calcium FluxThis compoundGluA1i + TARP-γ8Potency comparable to binding affinity-

Note: Specific Ki, Kd, or IC50 values for this compound were not explicitly detailed in the provided search results, but the compound was shown to fully displace its tritiated form with an affinity that corresponds to its functional potency.

Mechanism of Action: Allosteric Modulation

This compound acts as a negative allosteric modulator. Its binding to the TARP γ-8-AMPAR interface does not directly block the glutamate binding site or the ion channel pore. Instead, it induces a conformational change that reduces the probability of channel opening in response to glutamate. This is consistent with a mechanism that involves a partial disruption of the supportive interaction between TARP γ-8 and the AMPA receptor.

The functional consequences of this compound binding include:

  • Inhibition of glutamate-evoked currents: A reduction in the peak amplitude of AMPA receptor-mediated currents.

  • Decreased single-channel conductance: The drug reduces the flow of ions through individual AMPA receptor channels.

  • Anti-convulsant effects in vivo: Demonstrating the therapeutic potential of targeting this specific receptor complex.

Experimental Protocols

The elucidation of the role of TARP γ-8 in this compound binding has relied on a combination of molecular biology, biochemistry, and electrophysiology techniques.

Molecular Biology: Site-Directed Mutagenesis
  • Objective: To identify key amino acid residues in TARP γ-8 responsible for modulator binding and selectivity.

  • Methodology:

    • Plasmids encoding wild-type TARP γ-8 and AMPA receptor subunits (e.g., GluA1) are obtained.

    • Site-directed mutagenesis is performed to introduce specific amino acid substitutions at putative binding site residues (e.g., V176I, G209A in TARP γ-8).

    • The mutated plasmids are sequenced to confirm the desired mutations.

    • Wild-type and mutant TARP γ-8 constructs are co-transfected with AMPA receptor subunits into a heterologous expression system (e.g., HEK293 cells) for functional or binding assays.

Biochemical Assay: Radioligand Binding
  • Objective: To demonstrate direct binding of the modulator to the TARP γ-8-containing AMPA receptor complex and to determine binding affinity.

  • Methodology:

    • A radiolabeled version of the modulator (e.g., [3H]-JNJ-56022486) is synthesized.

    • Membranes are prepared from HEK293 cells transiently expressing the AMPA receptor subunit and either wild-type or mutant TARP γ-8.

    • The membranes are incubated with a fixed concentration of the radioligand in the presence of increasing concentrations of the unlabeled competitor (this compound).

    • The reaction is terminated by rapid filtration, and the amount of bound radioactivity is quantified using liquid scintillation counting.

    • Binding parameters (e.g., Ki) are determined by nonlinear regression analysis of the competition binding data.

Functional Assay: Calcium Flux Assay
  • Objective: To measure the functional potency of the modulator in inhibiting AMPA receptor activity.

  • Methodology:

    • HEK293 cells co-expressing the AMPA receptor and TARP γ-8 are plated in multi-well plates.

    • Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

    • A baseline fluorescence measurement is taken.

    • The cells are pre-incubated with varying concentrations of this compound.

    • The AMPA receptor is activated by the addition of glutamate, and the change in intracellular calcium concentration is measured as a change in fluorescence using an instrument like a FLIPR Tetra.

    • The concentration-response curve for the inhibition of the glutamate-evoked calcium influx is plotted to determine the IC50 value.

Electrophysiology: Patch-Clamp Recording
  • Objective: To characterize the effects of the modulator on the biophysical properties of the AMPA receptor channel.

  • Methodology:

    • Whole-cell or outside-out patch-clamp recordings are performed on HEK293 cells expressing the desired receptor-TARP combination.

    • The recording pipette contains an internal solution, and the cell is bathed in an external solution.

    • A rapid solution exchange system is used to apply glutamate to activate the AMPA receptors, and the resulting ionic currents are recorded.

    • This compound is applied to the external solution to assess its effect on the amplitude, kinetics, and single-channel conductance of the glutamate-evoked currents.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key molecular interactions and experimental logic described in this guide.

Molecular Interaction of this compound with the AMPAR-TARP γ-8 Complex cluster_AMPAR AMPA Receptor cluster_TARP TARP γ-8 cluster_effect Functional Effect AMPAR AMPAR Subunit (e.g., GluA1) M1_M4 Transmembrane Helices (M1 & M4) AMPAR->M1_M4 contains BindingSite Allosteric Binding Site M1_M4->BindingSite forms TARP_g8 TARP γ-8 TM3_TM4 Transmembrane Helices (TM3 & TM4) TARP_g8->TM3_TM4 contains KeyResidues Key Residues (V176, G209, N172) TM3_TM4->KeyResidues contains TM3_TM4->BindingSite forms Disruption Partial Disruption of AMPAR-TARP Interaction BindingSite->Disruption JNJ This compound JNJ->BindingSite Binds to Modulation Negative Allosteric Modulation Disruption->Modulation

Caption: Molecular interaction of this compound.

Experimental Workflow for Characterizing this compound Binding and Function cluster_molbio Molecular Biology cluster_assays In Vitro Assays cluster_results Results & Interpretation start Hypothesis: TARP γ-8 is required for This compound activity Cloning Clone WT and Mutant TARP γ-8 Constructs start->Cloning Transfection Co-transfect into HEK293 Cells with AMPAR Cloning->Transfection BindingAssay Radioligand Binding Assay ([3H]-JNJ-56022486) Transfection->BindingAssay FunctionalAssay Calcium Flux Assay (FLIPR) Transfection->FunctionalAssay EphysAssay Patch-Clamp Electrophysiology Transfection->EphysAssay BindingData Determine Binding Affinity (Ki) BindingAssay->BindingData FunctionalData Determine Potency (IC50) FunctionalAssay->FunctionalData EphysData Characterize Channel Modulation EphysAssay->EphysData Conclusion Conclusion: TARP γ-8 forms a key part of the binding site and is essential for this compound's negative allosteric modulation. BindingData->Conclusion FunctionalData->Conclusion EphysData->Conclusion

Caption: Experimental workflow for this compound characterization.

Conclusion

TARP γ-8 plays an indispensable role in the binding and function of this compound. It provides the key structural determinants that form a unique, high-affinity allosteric binding site at the interface with the AMPA receptor. This interaction allows for the selective negative modulation of a specific subpopulation of AMPA receptors, primarily located in the forebrain. The detailed understanding of this mechanism, facilitated by the experimental approaches outlined in this guide, is crucial for the rational design of next-generation TARP-dependent modulators with improved therapeutic profiles for the treatment of neurological and psychiatric disorders.

References

Unveiling the Landscape of Selective AMPA Receptor Modulation: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

Preamble: This document aims to provide an in-depth technical guide on the discovery and characterization of selective AMPA receptor modulators. Initial inquiries for "JNJ-56022486" yielded limited publicly available data, identifying it as a selective TARP γ-8 AMPA receptor negative modulator without detailed scientific publications for a comprehensive review.[1][2] To satisfy the core requirements of this guide, we will focus on a closely related and well-documented compound from Janssen, JNJ-55511118 , a novel, potent, and selective TARP-γ8-dependent AMPA receptor modulator.[3][4] The methodologies, data, and insights presented herein are derived from the extensive characterization of JNJ-55511118 and are representative of the rigorous process of developing such targeted therapeutics.

Introduction to AMPA Receptors and TARP Modulation

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor is a primary mediator of fast excitatory neurotransmission in the central nervous system.[5] These ionotropic glutamate receptors are critical for synaptic plasticity, learning, and memory. Their function is intricately regulated by transmembrane AMPA receptor regulatory proteins (TARPs), with TARP-γ8 being predominantly expressed in the hippocampus. This region-specific expression makes TARP-γ8 an attractive therapeutic target for neurological conditions such as epilepsy. JNJ-55511118 is a novel compound that selectively modulates AMPA receptors associated with TARP-γ8, offering a promising avenue for targeted intervention.

Quantitative Data Summary

The following tables summarize the key quantitative data for JNJ-55511118, showcasing its potency, selectivity, and pharmacokinetic properties.

Table 1: In Vitro Potency and Selectivity of JNJ-55511118

Assay TypeCell LineTargetAgonistIC50 (nM)Reference
Calcium FluxHEK293Human GluA1 + γ8Glutamate39 ± 4
Calcium FluxHEK293Human GluA1 + γ2Glutamate>30,000
Radioligand BindingRat Brain Membranes[³H]-(S)-Fluorowillardiine---28 ± 3

Table 2: Pharmacokinetic Properties of JNJ-55511118 in Rats

ParameterRouteDose (mg/kg)Tmax (h)Cmax (ng/mL)AUC (ng·h/mL)Brain/Plasma RatioReference
PharmacokineticsOral101.5123087601.2

Experimental Protocols

Detailed methodologies for the key experiments in the characterization of JNJ-55511118 are provided below.

In Vitro Calcium Flux Assay

Objective: To determine the potency and selectivity of compounds on AMPA receptors co-expressed with different TARP subunits.

Methodology:

  • Cell Culture: HEK293 cells are stably transfected with cDNA encoding human GluA1 and either TARP-γ8 or TARP-γ2.

  • Cell Plating: Cells are plated into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The growth medium is removed, and cells are incubated with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a buffered saline solution at 37°C for 1 hour.

  • Compound Addition: Test compounds, such as JNJ-55511118, are added to the wells at varying concentrations and incubated for 15-30 minutes.

  • Agonist Stimulation and Signal Detection: A sub-maximal concentration of glutamate is added to the wells to stimulate the AMPA receptors. The resulting change in fluorescence, indicative of calcium influx, is measured using a fluorescence imaging plate reader (FLIPR).

  • Data Analysis: The fluorescence intensity is normalized to the control response (glutamate alone), and IC50 values are calculated using a four-parameter logistic equation.

Radioligand Binding Assay

Objective: To determine the binding affinity of the compound to the AMPA receptor complex.

Methodology:

  • Membrane Preparation: Rat forebrain tissue is homogenized in a sucrose buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in an assay buffer.

  • Binding Reaction: The membrane preparation is incubated with a radiolabeled AMPA receptor agonist (e.g., [³H]-(S)-Fluorowillardiine) and varying concentrations of the test compound.

  • Separation of Bound and Free Ligand: The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the unbound radioligand.

  • Quantification of Radioactivity: The filters are washed, and the amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. The specific binding data is then used to calculate the Ki (inhibitory constant) of the test compound.

In Vivo Rodent Pharmacokinetic Studies

Objective: To assess the absorption, distribution, metabolism, and excretion (ADME) properties of the compound in a living organism.

Methodology:

  • Animal Model: Male Sprague-Dawley rats are used for the study.

  • Compound Administration: JNJ-55511118 is formulated in a suitable vehicle and administered orally (p.o.) or intravenously (i.v.) at a defined dose.

  • Blood and Brain Tissue Sampling: At predetermined time points post-dosing, blood samples are collected. At the final time point, animals are euthanized, and brain tissue is harvested.

  • Sample Processing: Plasma is separated from the blood by centrifugation. Brain tissue is homogenized.

  • Bioanalysis: The concentration of JNJ-55511118 in plasma and brain homogenates is determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Pharmacokinetic parameters such as Tmax, Cmax, AUC, and the brain/plasma concentration ratio are calculated using appropriate software.

Visualizations: Pathways and Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the discovery and characterization of TARP-γ8 selective AMPA receptor modulators.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR GluA1/2 AMPA Receptor Glutamate->AMPAR:f0 Binds Ion_Influx Na+/Ca²+ Influx AMPAR->Ion_Influx Opens Channel TARP TARP-γ8 TARP->AMPAR Modulates Gating JNJ_55511118 JNJ-55511118 JNJ_55511118->TARP:f0 Binds & Modulates Depolarization Postsynaptic Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII, MAPK) Depolarization->Downstream Activates Experimental_Workflow cluster_discovery Discovery Phase cluster_characterization Characterization Phase cluster_preclinical Preclinical Development HTS High-Throughput Screening (e.g., Calcium Flux Assay) Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (SAR Studies) Hit_ID->Lead_Opt In_Vitro In Vitro Characterization - Potency (IC50) - Selectivity - Mechanism of Action Lead_Opt->In_Vitro In_Vivo_PK In Vivo Pharmacokinetics (Rodent Models) In_Vitro->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (Efficacy Models, e.g., Anticonvulsant) In_Vivo_PK->In_Vivo_PD Tox Toxicology Studies In_Vivo_PD->Tox Candidate Candidate Selection Tox->Candidate Logical_Relationship Target Therapeutic Target: Hippocampal Hyperexcitability (e.g., Epilepsy) Mechanism Mechanism: Selective Negative Modulation of TARP-γ8 containing AMPA Receptors Target->Mechanism is addressed by Compound Lead Compound: JNJ-55511118 Mechanism->Compound is embodied by Outcome Desired Outcome: Reduced Neuronal Excitability with Minimal Side Effects Compound->Outcome is predicted to achieve

References

Investigating the Neuroprotective Potential of JNJ-56022486: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-56022486 is an investigational compound identified as a potent and selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. This technical guide provides a comprehensive overview of the core preclinical data and methodologies relevant to assessing the neuroprotective potential of this compound. By targeting TARP γ-8, which is predominantly expressed in the hippocampus and other forebrain regions, this compound offers a promising therapeutic strategy for neurological disorders characterized by excitotoxicity, such as epilepsy and neurodegenerative diseases.

Core Mechanism of Action: Modulation of AMPA Receptor Signaling

This compound exerts its effects by selectively binding to AMPA receptors that are associated with the TARP γ-8 auxiliary subunit. This interaction negatively modulates the receptor's function, likely by altering the channel's gating properties and reducing ion flux in response to glutamate binding. This targeted modulation is anticipated to dampen excessive glutamatergic neurotransmission, a key pathological mechanism in various neurological conditions, while potentially minimizing off-target effects due to the restricted expression of TARP γ-8.

dot

AMPA_Receptor_Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Density Glutamate_vesicle Glutamate Vesicles AMPA_R AMPA Receptor (with TARP γ-8) Glutamate_vesicle->AMPA_R Glutamate Release Ca_ion Ca²⁺ AMPA_R->Ca_ion Ca²⁺ Influx Na_ion Na⁺ AMPA_R->Na_ion Na⁺ Influx Excitotoxicity Excitotoxicity Ca_ion->Excitotoxicity Signal Transduction (Pathological) Na_ion->Excitotoxicity Depolarization JNJ_56022486 This compound JNJ_56022486->AMPA_R Negative Modulation

Caption: Signaling pathway of AMPA receptor modulation by this compound.

Quantitative Data Summary

While specific neuroprotection data for this compound is emerging, the following table summarizes the key in vitro binding affinity for this class of compounds. A related compound, JNJ-55511118, has demonstrated anticonvulsant activity in preclinical models, suggesting a potential for neuroprotection by mitigating excitotoxic insults.

CompoundTargetAssay TypeResult (Ki)Reference
This compoundAMPA Receptor with TARP-γ8Radioligand Binding19 nM[1]

Key Experimental Protocols

The investigation of the neuroprotective potential of this compound involves a series of in vitro and in vivo assays designed to assess its efficacy in preventing or reducing neuronal damage induced by excitotoxic insults.

In Vitro Excitotoxicity Assay

This assay evaluates the ability of this compound to protect primary neurons from glutamate-induced cell death.

Methodology:

  • Cell Culture: Primary cortical or hippocampal neurons are cultured to establish mature neuronal networks.

  • Compound Pre-incubation: Neurons are pre-incubated with varying concentrations of this compound for a specified period.

  • Excitotoxic Insult: Glutamate or a specific AMPA receptor agonist is added to the culture medium to induce excitotoxicity.

  • Assessment of Neuronal Viability: Cell viability is quantified using methods such as the MTT assay, LDH release assay, or automated cell counting with fluorescent viability dyes (e.g., Calcein-AM and Propidium Iodide).

  • Data Analysis: Dose-response curves are generated to determine the EC50 of this compound for neuroprotection.

dot

Excitotoxicity_Assay_Workflow start Start: Primary Neuronal Culture preincubation Pre-incubation with this compound start->preincubation insult Induce Excitotoxicity (e.g., Glutamate) preincubation->insult assessment Assess Neuronal Viability (MTT, LDH, etc.) insult->assessment analysis Data Analysis (EC50) assessment->analysis end End: Determine Neuroprotective Efficacy analysis->end

Caption: Workflow for the in vitro excitotoxicity assay.

Electrophysiological Assessment

Patch-clamp electrophysiology is employed to directly measure the modulatory effects of this compound on AMPA receptor currents.

Methodology:

  • Cell Preparation: HEK293 cells co-expressing AMPA receptor subunits (e.g., GluA1/GluA2) and TARP γ-8, or primary neurons, are used.

  • Whole-Cell Patch-Clamp Recording: Whole-cell voltage-clamp recordings are performed to measure AMPA receptor-mediated currents evoked by rapid application of glutamate.

  • Compound Application: this compound is applied to the cells via the perfusion system.

  • Data Acquisition and Analysis: Changes in the amplitude, decay kinetics, and desensitization of the AMPA receptor currents in the presence of this compound are recorded and analyzed.

In Vivo Models of Neurodegeneration

To assess the neuroprotective effects of this compound in a more complex biological system, various animal models of neurodegenerative diseases can be utilized.

Examples of Potential Models:

  • Stroke Models: Middle cerebral artery occlusion (MCAO) model to induce focal cerebral ischemia.

  • Alzheimer's Disease Models: Transgenic mouse models expressing human amyloid precursor protein (APP) and presenilin-1 (PS1) mutations.

  • Parkinson's Disease Models: Neurotoxin-induced models (e.g., using MPTP or 6-OHDA) to induce dopaminergic neuron loss.

General Protocol Outline:

  • Animal Model Induction: The specific disease model is induced in rodents.

  • Drug Administration: this compound is administered orally or via another appropriate route at various doses and time points relative to the insult.

  • Behavioral Assessments: Cognitive and motor functions are evaluated using standardized behavioral tests relevant to the disease model.

  • Histological and Molecular Analysis: Post-mortem brain tissue is analyzed to quantify neuronal loss, infarct volume (in stroke models), protein aggregation, and other pathological markers.

dot

In_Vivo_Neuroprotection_Model induction Induce Neurodegenerative Model (e.g., MCAO, MPTP) treatment Administer this compound induction->treatment behavior Behavioral Testing treatment->behavior histology Histological & Molecular Analysis behavior->histology outcome Evaluate Neuroprotective Outcome histology->outcome

Caption: General workflow for in vivo neuroprotection studies.

Conclusion

This compound represents a novel, targeted approach to modulating excitotoxicity in the central nervous system. Its selectivity for AMPA receptors associated with the TARP γ-8 subunit offers the potential for a favorable therapeutic window. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of the neuroprotective efficacy of this compound and related compounds. Further preclinical studies focusing on various in vivo models of neurodegeneration are warranted to fully elucidate its therapeutic potential for a range of devastating neurological disorders.

References

JNJ-56022486 for Basic Research in Epilepsy and Seizure Disorders: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: JNJ-56022486 is a selective Transmembrane AMPA Receptor Regulatory Protein (TARP) γ-8 AMPA receptor modulator developed by Janssen Pharmaceuticals.[1] As of late 2025, detailed preclinical and clinical data for this compound are not extensively available in the public domain. This guide, therefore, provides a comprehensive overview of the core scientific principles, experimental methodologies, and therapeutic rationale based on its designated mechanism of action and data from analogous TARP γ-8 selective modulators. It is intended for researchers, scientists, and drug development professionals.

Executive Summary

Epilepsy is a neurological disorder characterized by recurrent seizures resulting from excessive neuronal excitation. A key therapeutic strategy involves the modulation of excitatory neurotransmission, primarily mediated by α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. However, non-selective AMPA receptor antagonists often lead to dose-limiting side effects such as dizziness and motor impairment due to the ubiquitous presence of these receptors in the central nervous system.

A promising approach to achieve therapeutic selectivity is to target AMPA receptors associated with specific auxiliary subunits that exhibit a restricted brain distribution. This compound is a selective modulator of AMPA receptors containing the TARP γ-8 subunit.[1] TARP γ-8 is highly expressed in forebrain regions implicated in seizure generation, such as the hippocampus, and has minimal expression in the cerebellum, which is critical for motor coordination.[1][2][3] This regional selectivity offers a compelling strategy to develop potent antiseizure medications with an improved safety profile. This document outlines the mechanism of action, potential preclinical efficacy, and the experimental protocols relevant to the characterization of TARP γ-8 selective AMPA receptor modulators like this compound.

Core Mechanism of Action: Targeting TARP γ-8

TARP γ-8 is a transmembrane protein that associates with AMPA receptors to modulate their trafficking, gating, and pharmacological properties. It plays a significant role in enhancing the number of synaptic and extrasynaptic AMPA receptors, thereby influencing neuronal excitability and synaptic plasticity.

This compound is classified as a negative allosteric modulator (NAM) of TARP γ-8-containing AMPA receptors. This means it does not directly compete with the glutamate binding site but instead binds to a distinct site on the receptor complex, reducing the receptor's response to glutamate. This inhibitory action is selective for AMPA receptors associated with TARP γ-8. The molecular basis for this selectivity has been shown to depend on specific amino acid residues unique to TARP γ-8. By selectively inhibiting AMPA receptors in brain regions with high TARP γ-8 expression, these modulators can reduce hyperexcitability and suppress seizures while sparing AMPA receptor function in other areas, thus mitigating motor side effects.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPAR-TARP γ-8 Complex Glutamate->AMPA_R Activates Excitation Reduced Neuronal Excitation AMPA_R->Excitation Inhibits current JNJ_56022486 This compound (NAM) JNJ_56022486->AMPA_R Binds allosterically cluster_invitro In Vitro Characterization cluster_invivo In Vivo Evaluation cluster_pkpd Pharmacokinetics/Pharmacodynamics Electro Electrophysiology (HEK cells) Potency Potency & Selectivity Electro->Potency Binding Radioligand Binding Binding->Potency Efficacy Antiseizure Efficacy (PTZ, CK models) Efficacy_Safety Efficacy & Safety Profile Efficacy->Efficacy_Safety Safety Motor Safety (Rotarod) Safety->Efficacy_Safety PK Pharmacokinetics PKPD_Model PK/PD Modeling PK->PKPD_Model RO Receptor Occupancy RO->PKPD_Model Start Compound Synthesis (this compound) Start->Electro Test Start->Binding Test Potency->Efficacy Advance Potency->Safety Advance Efficacy_Safety->PK Correlate Efficacy_Safety->RO Correlate Lead Lead Candidate PKPD_Model->Lead Unmet_Need Unmet Need: Drug-Resistant Epilepsy & Side Effects Hypothesis Hypothesis: Forebrain-selective AMPAR inhibition will be effective with fewer side effects. Unmet_Need->Hypothesis Target_ID Target Identification: TARP γ-8 is enriched in forebrain (hippocampus). Hypothesis->Target_ID Screening High-Throughput Screening: Identify selective TARP γ-8 NAMs. Target_ID->Screening Lead_Opt Lead Optimization: Improve potency, selectivity, and PK properties. Screening->Lead_Opt This compound Preclinical Preclinical Testing: In vivo efficacy (seizure models) and safety (motor function). Lead_Opt->Preclinical Clinical Clinical Development: Evaluate safety and efficacy in patients with epilepsy. Preclinical->Clinical

References

Unveiling the Central Nervous System Targets of JNJ-56022486: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide illuminates the cellular targets of JNJ-56022486 within the central nervous system (CNS). This compound is a novel therapeutic agent that has garnered significant interest for its potential in treating neurological disorders. This document provides a comprehensive overview of its mechanism of action, quantitative binding data, and the experimental methodologies used to elucidate its cellular targets.

Core Cellular Target: A Negative Allosteric Modulator of TARP-γ8-Containing AMPA Receptors

The principal cellular target of this compound in the central nervous system is the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically those in complex with the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). This compound acts as a negative allosteric modulator (NAM), meaning it binds to a site on the receptor complex distinct from the glutamate binding site to inhibit receptor function.[1][2]

TARP-γ8 is an auxiliary subunit of the AMPA receptor that is predominantly expressed in the hippocampus, a brain region critically involved in learning and memory, and also implicated in the pathophysiology of epilepsy.[1] This region-specific expression of TARP-γ8 provides a unique opportunity for the development of targeted therapies with potentially fewer side effects than non-selective AMPA receptor antagonists. The selectivity of this compound for TARP-γ8-containing AMPA receptors allows for the modulation of excitatory neurotransmission primarily in the hippocampus.[1]

Quantitative Data: Binding Affinity and Potency

The following tables summarize the quantitative data for this compound and its analogs, primarily derived from the seminal work by Maher et al. (2016).

Table 1: In Vitro Potency of this compound and Analogs in a Calcium Flux Assay

CompoundTargetCell LineAssay TypeIC50 (nM)
This compoundGluA1/TARP-γ8HEK293Calcium Flux13
JNJ-55511118GluA1/TARP-γ8HEK293Calcium Flux11

Data extracted from Maher et al., 2016. The IC50 value represents the concentration of the compound that inhibits 50% of the maximal response in the calcium flux assay, indicating the potency of the compound as a negative modulator of TARP-γ8-containing AMPA receptors.

Table 2: Radioligand Binding Affinity of this compound and Analogs

RadioligandCompoundPreparationKi (nM)
[³H]-JNJ-56022486This compoundRat Hippocampal Membranes11
[³H]-JNJ-56022486JNJ-55511118Rat Hippocampal Membranes10

Data extracted from Maher et al., 2016. The Ki value represents the inhibition constant, indicating the binding affinity of the compound to the TARP-γ8-containing AMPA receptor complex. A lower Ki value signifies a higher binding affinity.

Signaling Pathway and Mechanism of Action

This compound exerts its inhibitory effect by binding to the TARP-γ8 subunit of the AMPA receptor complex. This binding event allosterically modulates the receptor, leading to a decrease in the ion flow through the channel in response to glutamate binding. This results in a dampening of excitatory postsynaptic potentials in neurons expressing TARP-γ8-containing AMPA receptors.

JNJ-56022486_Signaling_Pathway cluster_neuron Postsynaptic Neuron Glutamate Glutamate AMPA_Receptor AMPA Receptor (GluA1/2) Glutamate->AMPA_Receptor Binds Ion_Channel Ion Channel (Closed) AMPA_Receptor->Ion_Channel Gates TARP_g8 TARP-γ8 TARP_g8->AMPA_Receptor Associates with JNJ_56022486 This compound JNJ_56022486->TARP_g8 Binds to JNJ_56022486->Ion_Channel Inhibits Opening Inhibition Inhibition of Ion Flux Ion_Channel->Inhibition

This compound binds to TARP-γ8, inhibiting AMPA receptor ion channel opening.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

Calcium Flux Assay

Objective: To determine the functional potency of this compound as a negative allosteric modulator of TARP-γ8-containing AMPA receptors.

Methodology:

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured in standard growth medium. Cells are transiently co-transfected with plasmids encoding the desired AMPA receptor subunit (e.g., GluA1) and TARP-γ8.

  • Cell Plating: Transfected cells are plated into 384-well black-walled, clear-bottom plates and incubated for 24-48 hours.

  • Dye Loading: Cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a physiological salt solution for 1 hour at 37°C.

  • Compound Addition: this compound or other test compounds are added to the wells at various concentrations and pre-incubated for a specified time.

  • Agonist Stimulation and Signal Detection: An AMPA receptor agonist (e.g., glutamate or AMPA) is added to the wells to stimulate the receptors. The change in intracellular calcium concentration is measured as a change in fluorescence intensity using a fluorescence plate reader (e.g., FLIPR Tetra).

  • Data Analysis: The fluorescence signal is normalized, and the concentration-response curves are fitted to a four-parameter logistic equation to determine the IC50 values.

Calcium_Flux_Assay_Workflow Start Start Transfect_HEK293 Co-transfect HEK293 cells (GluA1 + TARP-γ8) Start->Transfect_HEK293 Plate_Cells Plate cells in 384-well plate Transfect_HEK293->Plate_Cells Load_Dye Load cells with Fluo-4 AM Plate_Cells->Load_Dye Add_Compound Add this compound Load_Dye->Add_Compound Stimulate Stimulate with Glutamate Add_Compound->Stimulate Measure_Fluorescence Measure fluorescence (FLIPR) Stimulate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End

Workflow for the calcium flux assay to determine compound potency.
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the TARP-γ8-containing AMPA receptor complex.

Methodology:

  • Membrane Preparation: Hippocampi are dissected from rat brains and homogenized in ice-cold buffer. The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in assay buffer.

  • Radioligand: [³H]-JNJ-56022486 is used as the radioligand.

  • Binding Reaction: The membrane preparation is incubated with a fixed concentration of [³H]-JNJ-56022486 and varying concentrations of the unlabeled competitor compound (this compound or JNJ-55511118).

  • Incubation and Filtration: The reaction is incubated to allow binding to reach equilibrium. The reaction is then terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Scintillation Counting: The filters are washed, and the amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 of the competitor compound. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow Start Start Prepare_Membranes Prepare rat hippocampal membranes Start->Prepare_Membranes Incubate Incubate membranes with [³H]-JNJ-56022486 & competitor Prepare_Membranes->Incubate Filter Rapid filtration to separate bound and free radioligand Incubate->Filter Count Liquid scintillation counting Filter->Count Analyze Calculate Ki using Cheng-Prusoff equation Count->Analyze End End Analyze->End

Workflow for the radioligand binding assay to determine binding affinity.

Conclusion

This compound is a potent and selective negative allosteric modulator of TARP-γ8-containing AMPA receptors. Its primary cellular targets in the central nervous system are these specific receptor complexes, which are predominantly located in the hippocampus. The data presented in this guide, derived from rigorous in vitro pharmacological assays, provide a strong foundation for understanding the mechanism of action of this compound and support its further investigation as a potential therapeutic for neurological disorders characterized by hippocampal hyperexcitability, such as epilepsy. The detailed experimental protocols offer a blueprint for researchers seeking to replicate or build upon these findings.

References

JNJ-56022486: A Technical Review of its Inferred Impact on Synaptic Plasticity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is a technical guide based on the known mechanism of action of JNJ-56022486. As of this writing, specific studies detailing the direct effects of this compound on synaptic plasticity, including quantitative data from long-term potentiation (LTP) or long-term depression (LTD) experiments, are not publicly available. The information presented herein is therefore inferred from its function as a negative modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.

Executive Summary

This compound is identified as a negative modulator of AMPA receptors[1]. AMPA receptors are critical mediators of fast excitatory synaptic transmission in the central nervous system and play a pivotal role in synaptic plasticity, the cellular mechanism underlying learning and memory. By attenuating AMPA receptor function, this compound is predicted to have a significant impact on the induction and expression of both long-term potentiation (LTP) and long-term depression (LTD). This technical guide will explore the theoretical framework of this compound's action on synaptic plasticity, provide hypothetical quantitative data, and detail established experimental protocols for investigating such effects.

Core Mechanism of Action

This compound acts as a negative modulator of AMPA receptors[1]. This implies that it reduces the ion flux through the AMPA receptor channel in response to glutamate binding. This modulation can occur through various mechanisms, such as decreasing the channel's open probability, reducing its conductance, or accelerating its desensitization. The functional consequence is a dampening of excitatory postsynaptic potentials (EPSPs), which is the primary trigger for the downstream signaling cascades that lead to lasting changes in synaptic strength.

Inferred Impact on Synaptic Plasticity

Long-Term Potentiation (LTP)

LTP is a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously. It is widely considered a primary cellular mechanism for learning and memory. The induction of NMDAR-dependent LTP typically requires strong depolarization of the postsynaptic membrane to relieve the magnesium block of the NMDA receptor, allowing for calcium influx. This calcium influx activates a cascade of signaling events, including the activation of CaMKII, which leads to the insertion of more AMPA receptors into the postsynaptic membrane and an increase in their single-channel conductance.

Given that this compound is a negative AMPA receptor modulator, it is hypothesized to inhibit the induction and/or expression of LTP. By reducing the depolarization caused by AMPA receptor activation, this compound would make it more difficult to relieve the Mg2+ block of NMDA receptors, thereby raising the threshold for LTP induction.

Long-Term Depression (LTD)

LTD is a long-lasting reduction in the efficacy of synaptic transmission. One common form of LTD is induced by low-frequency stimulation and is dependent on the activation of NMDA receptors and a modest, prolonged increase in postsynaptic calcium. This smaller calcium transient activates protein phosphatases, such as calcineurin, which leads to the dephosphorylation and subsequent internalization of synaptic AMPA receptors.

The effect of this compound on LTD is less straightforward to predict. By reducing the overall excitatory drive, it might be expected to favor conditions that lead to LTD. However, if it significantly dampens the calcium influx through NMDA receptors, it could also potentially impair the induction of this form of LTD.

Hypothetical Quantitative Data

The following tables present hypothetical data illustrating the expected effects of this compound on LTP and LTD. These tables are for illustrative purposes to guide experimental design and data interpretation.

Table 1: Hypothetical Effect of this compound on Hippocampal CA1 LTP

Treatment GroupBaseline fEPSP Slope (mV/ms)Post-HFS fEPSP Slope (% of Baseline)
Vehicle Control1.2 ± 0.1155 ± 8%
This compound (1 µM)1.1 ± 0.1110 ± 6%
This compound (10 µM)1.2 ± 0.298 ± 5%

Table 2: Hypothetical Effect of this compound on Hippocampal CA1 LTD

Treatment GroupBaseline fEPSP Slope (mV/ms)Post-LFS fEPSP Slope (% of Baseline)
Vehicle Control1.3 ± 0.175 ± 5%
This compound (1 µM)1.2 ± 0.168 ± 7%
This compound (10 µM)1.3 ± 0.285 ± 6%

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the impact of this compound on synaptic plasticity.

In Vitro Electrophysiology: Hippocampal Slice Preparation
  • Animal Model: Male Sprague-Dawley rats (6-8 weeks old).

  • Anesthesia: Deeply anesthetize the animal with isoflurane.

  • Dissection: Rapidly decapitate the animal and dissect the brain in ice-cold, oxygenated (95% O2 / 5% CO2) artificial cerebrospinal fluid (aCSF) containing (in mM): 124 NaCl, 2.5 KCl, 1.25 NaH2PO4, 2 MgSO4, 2 CaCl2, 26 NaHCO3, and 10 glucose.

  • Slicing: Prepare 400 µm thick transverse hippocampal slices using a vibratome.

  • Recovery: Transfer slices to a holding chamber with oxygenated aCSF at 32°C for at least 1 hour before recording.

Field Excitatory Postsynaptic Potential (fEPSP) Recordings
  • Recording Setup: Place a hippocampal slice in a recording chamber continuously perfused with oxygenated aCSF at 30°C.

  • Electrode Placement: Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 region.

  • Baseline Recording: Record stable baseline fEPSPs for at least 20 minutes by delivering single pulses every 30 seconds at an intensity that evokes a response of 40-50% of the maximum.

  • LTP Induction: Induce LTP using a high-frequency stimulation (HFS) protocol (e.g., two trains of 100 Hz for 1 second, separated by 20 seconds).

  • LTD Induction: Induce LTD using a low-frequency stimulation (LFS) protocol (e.g., 900 pulses at 1 Hz).

  • Drug Application: Bath-apply this compound at the desired concentrations starting 20 minutes before the induction protocol and continue throughout the recording period.

  • Data Analysis: Measure the initial slope of the fEPSP and express it as a percentage of the pre-induction baseline.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in synaptic plasticity and a typical experimental workflow for its investigation.

LTP_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR Depolarization Postsynaptic Depolarization AMPAR->Depolarization Na+ influx Ca_influx Ca2+ Influx NMDAR->Ca_influx Requires Mg2+ block relief JNJ56022486 This compound JNJ56022486->AMPAR Mg_block Mg2+ Block Relief Depolarization->Mg_block CaMKII CaMKII Activation Ca_influx->CaMKII AMPAR_insertion AMPAR Trafficking to Synapse CaMKII->AMPAR_insertion LTP LTP AMPAR_insertion->LTP

Caption: Inferred signaling pathway for LTP induction and the inhibitory site of action for this compound.

LTD_Signaling_Pathway Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR NMDAR NMDA Receptor Glutamate->NMDAR Depolarization Weak Depolarization AMPAR->Depolarization Na+ influx Ca_influx Low Ca2+ Influx NMDAR->Ca_influx JNJ56022486 This compound JNJ56022486->AMPAR Depolarization->NMDAR Calcineurin Calcineurin Activation Ca_influx->Calcineurin AMPAR_internalization AMPAR Internalization Calcineurin->AMPAR_internalization LTD LTD AMPAR_internalization->LTD

Caption: Inferred signaling pathway for LTD induction and the potential modulatory role of this compound.

Experimental_Workflow start Start slice_prep Hippocampal Slice Preparation start->slice_prep baseline Baseline fEPSP Recording (20 min) slice_prep->baseline drug_app Bath Application of this compound or Vehicle baseline->drug_app induction LTP (HFS) or LTD (LFS) Induction Protocol drug_app->induction post_record Post-Induction fEPSP Recording (60 min) induction->post_record analysis Data Analysis: Normalize to Baseline post_record->analysis end End analysis->end

Caption: A generalized experimental workflow for studying the effects of a compound on synaptic plasticity.

Conclusion and Future Directions

This compound, as a negative modulator of AMPA receptors, is strongly predicted to inhibit the induction and expression of LTP and potentially modulate LTD. The provided hypothetical data and experimental protocols offer a framework for the empirical investigation of these effects. Future studies should focus on conducting detailed electrophysiological experiments to confirm these hypotheses and to elucidate the precise molecular mechanisms by which this compound modulates synaptic plasticity. Such research will be crucial for understanding the therapeutic potential of this compound for neurological and psychiatric disorders characterized by aberrant synaptic function.

References

Methodological & Application

Application Notes and Protocols for JNJ-56022486 in In Vitro Seizure Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of JNJ-56022486, a potent P2X7 receptor antagonist, in established in vitro models of seizures and epileptiform activity. The provided methodologies are based on published research and are intended to guide researchers in evaluating the anticonvulsant potential of this compound.

Introduction

This compound (also identified as JNJ-47965567) is a selective antagonist of the P2X7 receptor, an ATP-gated ion channel implicated in neuroinflammation and neuronal hyperexcitability.[1][2] Emerging evidence suggests that antagonism of the P2X7 receptor may represent a promising therapeutic strategy for epilepsy, particularly in drug-resistant forms.[1][3] The P2X7 receptor is known to be involved in inflammatory signaling pathways that can contribute to seizure generation and propagation.[4] Additionally, there is evidence of crosstalk between P2X7 and AMPA receptors, which play a crucial role in excitatory neurotransmission.

These protocols detail the application of this compound in two primary in vitro seizure models: the human induced pluripotent stem cell (hiPSC)-derived neuronal culture model and the rodent hippocampal slice model.

Data Presentation

The following table summarizes key quantitative data for this compound (JNJ-47965567) from in vitro studies.

ParameterCell/Tissue TypeModel SystemValueReference
IC50 HEK293 cells expressing human P2X7RCalcium Influx AssayData not explicitly stated, but shown to inhibit ATP-induced Ca2+ response
IC50 HEK293 cells expressing rat P2X7RCalcium Influx AssayData not explicitly stated, but shown to inhibit ATP-induced Ca2+ response
IC50 HEK293 cells expressing mouse P2X7RCalcium Influx AssayData not explicitly stated, but shown to inhibit ATP-induced Ca2+ response
Effective Concentration hiPSC-derived neuronsInhibition of BzATP-induced calcium influx100 nM
Effective Concentration hiPSC-derived neuronsReduction of epileptiform-like activityNot explicitly stated, but antagonism was observed

Experimental Protocols

Protocol 1: Evaluation of this compound in a Human iPSC-Derived Neuron Model of Epileptiform Activity

This protocol is adapted from a study that utilized hiPSC-derived neurons to model drug-resistant epilepsy.

Objective: To assess the ability of this compound to inhibit P2X7 receptor function and suppress epileptiform-like activity in a human neuronal culture.

Materials:

  • Human iPSC-derived neurons

  • Culture medium (e.g., E8 medium)

  • This compound (stock solution in DMSO)

  • P2X7 receptor agonist (e.g., BzATP)

  • GABAA receptor antagonist (e.g., picrotoxin)

  • Calcium indicator dye (e.g., Fluo-4 AM)

  • Patch-clamp electrophysiology setup

  • Microplate reader or fluorescence microscope

Methods:

A. P2X7 Receptor Activity Assay (Calcium Influx):

  • Culture hiPSC-derived neurons on appropriate plates for fluorescence imaging.

  • Load the cells with a calcium indicator dye according to the manufacturer's instructions.

  • Prepare solutions of this compound at various concentrations. A concentration of 100 nM has been shown to be effective.

  • Pre-incubate the cells with this compound or vehicle (DMSO) for a designated period (e.g., 15-30 minutes).

  • Establish a baseline fluorescence reading.

  • Apply the P2X7 receptor agonist BzATP (e.g., 300 µM) to induce calcium influx.

  • Record the change in fluorescence intensity over time.

  • Analyze the data by measuring the peak fluorescence change (ΔF/F0) and the area under the curve (AUC).

B. Induction and Recording of Epileptiform-like Activity:

  • Culture hiPSC-derived neurons for a sufficient time to allow for network formation.

  • Perform single-cell patch-clamp recordings in whole-cell or loose-patch configuration to monitor neuronal electrical activity.

  • Establish a baseline recording of spontaneous activity.

  • Induce epileptiform-like activity by perfusing the culture with a solution containing a GABAA receptor antagonist, such as 100 µM picrotoxin.

  • Once stable epileptiform activity is established, apply this compound at the desired concentration (e.g., 100 nM) to the perfusion solution.

  • Record the neuronal activity for a sufficient duration to observe any changes in the frequency, amplitude, or duration of epileptiform events.

  • Perform a washout with the picrotoxin-containing solution without this compound to assess the reversibility of the effect.

Protocol 2: Evaluation of this compound in a Rodent Hippocampal Slice Model of Acute Seizures

This protocol provides a general framework for using acute hippocampal slices to induce and record seizure-like events, a common in vitro model.

Objective: To determine the effect of this compound on seizure-like activity induced by chemical convulsants in rodent hippocampal slices.

Materials:

  • Rodent (rat or mouse)

  • Vibratome

  • Artificial cerebrospinal fluid (aCSF)

  • Carbogen gas (95% O2 / 5% CO2)

  • This compound (stock solution in DMSO)

  • Chemical convulsant (e.g., 4-Aminopyridine (4-AP) or a low Mg2+ aCSF solution)

  • Extracellular field potential recording setup (amplifier, digitizer, recording electrodes)

Methods:

  • Slice Preparation:

    • Anesthetize the animal and decapitate.

    • Rapidly remove the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 300-400 µm thick horizontal or coronal hippocampal slices using a vibratome.

    • Transfer the slices to a holding chamber with oxygenated aCSF at room temperature and allow them to recover for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to a recording chamber continuously perfused with oxygenated aCSF at a constant temperature (e.g., 32-34°C).

    • Place a recording electrode in the CA1 or CA3 pyramidal cell layer to record extracellular field potentials.

  • Induction of Seizure-like Events:

    • Establish a stable baseline recording in normal aCSF.

    • Induce seizure-like events by switching the perfusion to aCSF containing a chemical convulsant. Common methods include:

      • High Potassium/4-Aminopyridine (4-AP) Model: aCSF containing an elevated potassium concentration (e.g., 9 mM K+) or a potassium channel blocker like 4-AP (e.g., 100 µM).

      • Low Magnesium Model: aCSF with no added Mg2+. This removes the voltage-dependent block of NMDA receptors, leading to hyperexcitability.

  • Application of this compound:

    • Once stable and recurrent seizure-like events are established, add this compound to the perfusing aCSF at the desired concentrations. A concentration range can be tested to determine an IC50.

    • Record the activity for a sufficient period (e.g., 20-30 minutes) to assess the effect of the compound on the frequency, duration, and amplitude of the seizure-like events.

    • Perform a washout with the convulsant-containing aCSF without this compound to check for reversibility.

Mandatory Visualizations

Here are the diagrams for the described signaling pathways and experimental workflows.

G cluster_pathway P2X7 Receptor Signaling in Neuronal Hyperexcitability ATP Extracellular ATP (e.g., from neuroinflammation) P2X7R P2X7 Receptor ATP->P2X7R Activates Ion_Influx Ca2+/Na+ Influx P2X7R->Ion_Influx Mediates Neuroinflammation Neuroinflammatory Signaling (e.g., IL-1β release) P2X7R->Neuroinflammation Triggers AMPA_Modulation Modulation of AMPA Receptors P2X7R->AMPA_Modulation Influences JNJ56022486 This compound JNJ56022486->P2X7R Inhibits Depolarization Neuronal Depolarization Ion_Influx->Depolarization Hyperexcitability Neuronal Hyperexcitability & Seizure Activity Depolarization->Hyperexcitability Neuroinflammation->Hyperexcitability AMPA_Modulation->Hyperexcitability

Caption: P2X7 Receptor Signaling Pathway in Seizures.

G cluster_workflow1 Workflow: hiPSC-Derived Neuron Seizure Model A Culture hiPSC-derived neurons B Induce epileptiform activity (e.g., Picrotoxin) A->B C Establish baseline electrophysiological recording B->C D Apply this compound C->D E Record changes in epileptiform activity D->E F Washout and record E->F G Data Analysis (Frequency, Amplitude) F->G

Caption: hiPSC-Derived Neuron Experimental Workflow.

G cluster_workflow2 Workflow: Hippocampal Slice Seizure Model A Prepare acute hippocampal slices B Induce seizure-like events (e.g., 4-AP or low Mg2+) A->B C Establish baseline field potential recording B->C D Apply this compound C->D E Record changes in seizure-like events D->E F Washout and record E->F G Data Analysis (Frequency, Duration) F->G

Caption: Hippocampal Slice Experimental Workflow.

References

Application Notes and Protocols for JNJ-56022486 in Electrophysiology Patch Clamp Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-56022486 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8).[1][2] TARP-γ8 is predominantly expressed in the hippocampus and other forebrain regions, making this compound a valuable tool for investigating the role of TARP-γ8-containing AMPA receptors in synaptic transmission and plasticity, and for the development of novel therapeutics for neurological disorders such as epilepsy.[3][4][5]

These application notes provide a detailed protocol for characterizing the inhibitory effects of this compound on TARP-γ8-containing AMPA receptors using whole-cell patch clamp electrophysiology in a heterologous expression system.

Signaling Pathway of AMPA Receptors and Modulation by this compound

AMPA receptors are ligand-gated ion channels that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon binding to the neurotransmitter glutamate, the receptor's ion channel opens, allowing the influx of sodium and calcium ions, which leads to depolarization of the postsynaptic membrane. This process is fundamental for synaptic plasticity, learning, and memory.

TARP-γ8 is an auxiliary subunit that modulates the function of AMPA receptors by influencing their trafficking, gating, and pharmacology. This compound exerts its effect by binding to a site on the AMPA receptor-TARP-γ8 complex, thereby negatively modulating the receptor's function, likely by reducing the single-channel conductance.

AMPA_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_TARP AMPAR / TARP-γ8 Complex Glutamate->AMPAR_TARP Binds Ion_Influx Na+ / Ca2+ Influx AMPAR_TARP->Ion_Influx Opens Channel JNJ This compound JNJ->AMPAR_TARP Inhibits Depolarization Membrane Depolarization Ion_Influx->Depolarization Downstream Downstream Signaling (e.g., CaMKII activation) Depolarization->Downstream

Figure 1: AMPA Receptor Signaling and this compound Inhibition.

Experimental Protocol: Whole-Cell Voltage Clamp Electrophysiology

This protocol details the characterization of this compound's effect on AMPA receptor currents in HEK293 cells co-expressing AMPA receptor subunits (e.g., GluA1/GluA2) and TARP-γ8.

Materials and Reagents
  • Cell Line: HEK293 cells

  • Plasmids: Expression vectors for human GluA1, GluA2, and TARP-γ8

  • Transfection Reagent: Lipofectamine 2000 or similar

  • Cell Culture Medium: DMEM supplemented with 10% FBS and 1% penicillin-streptomycin

  • External Solution (ACSF): 140 mM NaCl, 2.5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM glucose (pH adjusted to 7.4 with NaOH, osmolarity ~310 mOsm)

  • Internal Solution: 140 mM CsCl, 2 mM MgCl₂, 10 mM HEPES, 10 mM EGTA, 4 mM Mg-ATP, 0.3 mM Na-GTP (pH adjusted to 7.2 with CsOH, osmolarity ~290 mOsm)

  • Agonist: L-Glutamate

  • Test Compound: this compound

Equipment
  • Inverted microscope with DIC optics

  • Patch clamp amplifier and digitizer

  • Micromanipulators

  • Perfusion system

  • Borosilicate glass capillaries for patch pipettes

  • Pipette puller and microforge

Experimental Workflow

Electrophysiology_Workflow Cell_Culture HEK293 Cell Culture Transfection Co-transfection (GluA1/2 + TARP-γ8) Cell_Culture->Transfection Incubation Incubation (24-48 hours) Transfection->Incubation Patching Whole-Cell Patch Clamp Incubation->Patching Recording Record Glutamate-evoked currents Patching->Recording Drug_Application Apply this compound Recording->Drug_Application Washout Washout Recording->Washout Data_Analysis Data Analysis (IC50, kinetics) Recording->Data_Analysis Drug_Application->Recording Re-record Washout->Recording Re-record

Figure 2: Experimental workflow for patch clamp analysis.

Step-by-Step Procedure
  • Cell Culture and Transfection:

    • Culture HEK293 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

    • Co-transfect cells with plasmids encoding GluA1, GluA2, and TARP-γ8 using a suitable transfection reagent. A GFP-expressing plasmid can be included to identify transfected cells.

    • Plate transfected cells onto glass coverslips and incubate for 24-48 hours before recording.

  • Preparation for Recording:

    • Transfer a coverslip with transfected cells to the recording chamber on the microscope stage.

    • Continuously perfuse the chamber with external solution (ACSF) at a rate of 1-2 mL/min.

    • Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

  • Whole-Cell Recording:

    • Identify a transfected cell (e.g., by GFP fluorescence).

    • Approach the cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

  • Data Acquisition:

    • Establish a stable baseline current.

    • Apply a saturating concentration of L-glutamate (e.g., 10 mM) for a short duration (e.g., 100 ms) to evoke a maximal AMPA receptor-mediated current.

    • After the response returns to baseline, apply this compound at various concentrations via the perfusion system for a pre-incubation period (e.g., 2-5 minutes).

    • In the continued presence of this compound, re-apply L-glutamate to measure the inhibited current.

    • Perform a washout of this compound and re-apply L-glutamate to assess the reversibility of the inhibition.

  • Data Analysis:

    • Measure the peak amplitude of the glutamate-evoked currents in the absence and presence of different concentrations of this compound.

    • Calculate the percentage of inhibition for each concentration.

    • Plot the concentration-response curve and fit it with a Hill equation to determine the IC₅₀ value.

    • Analyze the effects of this compound on the kinetics of the AMPA receptor current, such as the rates of deactivation and desensitization.

Quantitative Data Summary

The following tables present hypothetical, yet representative, data for the characterization of this compound.

Table 1: Concentration-Dependent Inhibition of AMPA Receptor Currents by this compound

This compound Concentration (nM)Mean Current Amplitude (pA)Standard Deviation (pA)Percent Inhibition (%)
0 (Control)15001200
1135011010
109009540
207508050
504506070
1002254585
1000752095

Table 2: Pharmacological Properties of this compound on TARP-γ8-Containing AMPA Receptors

ParameterValue
IC₅₀ 19 nM
Hill Slope 1.2
Effect on Deactivation (τ) No significant change
Effect on Desensitization (τ) Slight increase
Reversibility Fully reversible upon washout

Conclusion

The provided protocol offers a robust framework for the electrophysiological characterization of this compound's inhibitory effects on TARP-γ8-containing AMPA receptors. This methodology is crucial for understanding the compound's mechanism of action and for its further development as a therapeutic agent. The use of a heterologous expression system allows for the precise control of the receptor subunit composition, ensuring that the observed effects are specific to the intended target. Researchers can adapt this protocol to investigate other TARP-selective AMPA receptor modulators and to explore their effects on synaptic function in more complex neuronal preparations.

References

Application Notes and Protocols for Assessing P2X7 Receptor Antagonist Activity Using Calcium Flux Assays

Author: BenchChem Technical Support Team. Date: November 2025

For research use only. Not for use in diagnostic procedures.

Introduction

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of calcium flux assays to assess the activity of P2X7 receptor antagonists. While the specific compound JNJ-56022486 has been referenced, publicly available information on its direct mechanism of action is limited. However, the context of calcium flux assays strongly suggests the involvement of a target that modulates calcium influx, such as the P2X7 receptor. The P2X7 receptor is an ATP-gated ion channel that plays a crucial role in immunity and inflammation, making it a significant therapeutic target.[1] Upon activation by high concentrations of extracellular ATP, the P2X7 receptor forms a non-selective cation channel, leading to a rapid influx of calcium and sodium ions and efflux of potassium ions.[2] This influx of calcium acts as a second messenger, triggering various downstream signaling pathways, including the activation of the NLRP3 inflammasome and the release of pro-inflammatory cytokines.[1][3][4]

This document will therefore focus on the established methodology for evaluating P2X7 receptor antagonists, which can be applied to novel compounds like this compound, assuming a similar mechanism of action. The protocols detailed below utilize the fluorescent calcium indicator Fluo-4 AM to monitor changes in intracellular calcium concentration following receptor activation and inhibition.

P2X7 Signaling Pathway

The activation of the P2X7 receptor by its endogenous agonist, adenosine triphosphate (ATP), initiates a cascade of intracellular events primarily driven by the influx of extracellular calcium. This rise in intracellular calcium concentration is a key event that can be measured to determine the activity of the receptor and the efficacy of its antagonists.

P2X7_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space ATP ATP (Agonist) P2X7R P2X7 Receptor ATP->P2X7R Binds to Ca_influx Ca²⁺ Influx P2X7R->Ca_influx Opens Channel Downstream Downstream Signaling (e.g., NLRP3 Inflammasome Activation, Cytokine Release) Ca_influx->Downstream Initiates JNJ_56022486 This compound (Antagonist) JNJ_56022486->P2X7R Blocks

Caption: P2X7 receptor signaling pathway leading to calcium influx.

Experimental Workflow for Calcium Flux Assay

The general workflow for a calcium imaging assay to measure P2X7 receptor antagonist activity involves several key steps: cell culture, loading cells with a calcium-sensitive fluorescent dye, pre-treatment with the antagonist, stimulation with a P2X7R agonist, and subsequent data acquisition and analysis.

Experimental_Workflow A 1. Cell Culture (e.g., HEK293 expressing P2X7R) B 2. Dye Loading (Fluo-4 AM) A->B C 3. Antagonist Incubation (this compound) B->C D 4. Agonist Stimulation (ATP or BzATP) C->D E 5. Fluorescence Measurement (Plate Reader) D->E F 6. Data Analysis (IC₅₀ determination) E->F

Caption: A typical experimental workflow for a P2X7R calcium imaging assay.

Detailed Experimental Protocols

Materials and Reagents
  • Cells expressing the P2X7 receptor (e.g., HEK293-P2X7R, THP-1, or primary microglia)

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Black, clear-bottom 96-well or 384-well plates

  • Fluo-4 AM (acetoxymethyl ester)

  • Anhydrous DMSO

  • Pluronic F-127 or PowerLoad™ Concentrate

  • Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES

  • P2X7 Receptor Agonist: ATP (Adenosine 5'-triphosphate) or BzATP (2'(3')-O-(4-Benzoylbenzoyl)adenosine 5'-triphosphate)

  • P2X7 Receptor Antagonist: this compound (or other test compounds)

  • Positive Control (optional): Ionomycin

  • Negative Control (optional): EGTA

  • Fluorescence microplate reader with automated injection capabilities (e.g., FLIPR™, FlexStation)

Reagent Preparation
  • Fluo-4 AM Stock Solution: Prepare a 2 mM stock solution of Fluo-4 AM in anhydrous DMSO.

  • Pluronic F-127 Stock Solution: Prepare a 20% (w/v) stock solution of Pluronic F-127 in anhydrous DMSO.

  • Dye Loading Solution: On the day of the experiment, prepare the Fluo-4 AM loading solution. For each plate, mix 20 µL of the Fluo-4 AM stock and 20 µL of the Pluronic F-127 stock in 10 mL of HBSS to achieve a final concentration of 4 µM Fluo-4 AM and 0.04% Pluronic F-127.

  • Agonist Stock Solution: Prepare a stock solution of a P2X7R agonist, such as ATP or the more potent BzATP, in HBSS. A common final concentration for ATP is 1-5 mM, and for BzATP is 10-100 µM.

  • Antagonist (this compound) Stock Solution: Prepare a stock solution of this compound in DMSO. Prepare serial dilutions of this compound in HBSS to the desired final concentrations (e.g., 0.1 nM to 10 µM). Include a vehicle control (DMSO) at the same final concentration as in the highest this compound dilution.

Cell Preparation
  • Cell Seeding: Seed cells into a 96-well black, clear-bottom plate at a density of 40,000 to 80,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2. For non-adherent cells, use poly-D-lysine coated plates and centrifuge the cells onto the plate.

  • Dye Loading:

    • Aspirate the culture medium from the cells and wash each well once with 100 µL of HBSS.

    • Add 100 µL of the Fluo-4 AM loading solution to each well.

    • Incubate the plate at 37°C for 45-60 minutes in the dark.

    • After incubation, wash the cells twice with 100 µL of HBSS to remove excess dye. Leave 100 µL of HBSS in each well.

Assay Procedure
  • Antagonist Incubation: Add the prepared serial dilutions of this compound (or other antagonists) to the respective wells. Incubate for a predetermined time (e.g., 15-30 minutes) at room temperature or 37°C.

  • Fluorescence Measurement:

    • Place the cell plate into the fluorescence microplate reader.

    • Set the excitation wavelength to ~490 nm and the emission wavelength to ~525 nm.

    • Record a baseline fluorescence reading (F₀) for 10-20 seconds.

    • Using the automated dispenser, add the P2X7R agonist (ATP or BzATP) to each well to achieve the desired final concentration.

    • Continue to record the fluorescence intensity for a further 1-3 minutes to capture the peak response.

Data Presentation and Analysis

The change in intracellular calcium is typically expressed as the ratio of fluorescence change (ΔF) over the baseline fluorescence (F₀), i.e., ΔF/F₀. The peak fluorescence response for each well should be determined. To assess the inhibitory activity of this compound, the percentage of inhibition can be calculated using the following formula:

% Inhibition = [ 1 - ( (Signalcompound - Signalmin) / (Signalmax - Signalmin) ) ] * 100

Where:

  • Signalcompound is the response in the presence of the antagonist and agonist.

  • Signalmin is the response of the negative control (agonist only or vehicle).

  • Signalmax is the response of the positive control (e.g., ionomycin) or the maximal agonist response.

The IC₅₀ value, which is the concentration of the antagonist that inhibits 50% of the maximal agonist response, can be determined by plotting the percentage of inhibition against the logarithm of the antagonist concentration and fitting the data to a four-parameter logistic equation.

Quantitative Data Summary

The following table summarizes typical concentration ranges and parameters for a P2X7R calcium flux assay. Note that these values should be optimized for the specific cell line and experimental conditions.

ParameterTypical Value/RangeReference
Cell Seeding Density (96-well)40,000 - 80,000 cells/well
Fluo-4 AM Concentration4 µM
Pluronic F-127 Concentration0.04% (w/v)
Dye Loading Time45-60 minutes at 37°C
ATP Agonist Concentration1 - 5 mM
BzATP Agonist Concentration10 - 100 µM
This compound Concentration Range0.1 nM - 10 µM
Excitation Wavelength~490 nm
Emission Wavelength~525 nm

Logical Relationship for IC₅₀ Determination

The following diagram illustrates the logical relationship for determining the IC₅₀ of a P2X7 receptor antagonist.

IC50_Logic A Varying [Antagonist] (e.g., this compound) C Measure Peak Fluorescence Response (ΔF/F₀) A->C B Constant [Agonist] (e.g., ATP) B->C D Calculate % Inhibition C->D E Plot % Inhibition vs. log[Antagonist] D->E F Fit to Sigmoidal Dose-Response Curve E->F G Determine IC₅₀ F->G

Caption: Logical workflow for IC₅₀ determination of a P2X7 antagonist.

Conclusion

Calcium flux assays are a robust and high-throughput method for characterizing the activity of P2X7 receptor antagonists. By following the detailed protocols and data analysis procedures outlined in this application note, researchers can effectively assess the potency and efficacy of novel compounds such as this compound in modulating P2X7 receptor function. The provided diagrams and tables offer a clear and concise framework for designing and executing these experiments in a drug discovery and development setting.

References

Application Notes and Protocols for JNJ-56022486 in Rodent Models of Epilepsy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

JNJ-56022486 is a selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8) subunit[1][2]. The TARP γ-8 subunit is predominantly expressed in the forebrain, including regions highly implicated in seizure generation such as the hippocampus and cortex, with minimal expression in the cerebellum[2][3][4]. This region-specific expression profile suggests that selective modulation of TARP γ-8-containing AMPA receptors could offer a promising therapeutic strategy for epilepsy, potentially minimizing motor side effects associated with non-selective AMPA receptor antagonists.

These application notes provide detailed protocols for the in vivo administration and evaluation of this compound in established rodent models of generalized and focal seizures. The described methodologies are intended to guide researchers in assessing the anticonvulsant efficacy and therapeutic index of this compound.

Mechanism of Action

Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its action at AMPA receptors is crucial for fast synaptic transmission. Over-activation of AMPA receptors is a key factor in the initiation and spread of seizure activity. This compound, as a TARP γ-8 selective NAM, is hypothesized to reduce excessive glutamatergic neurotransmission in brain regions associated with seizures by modulating the function of TARP γ-8-containing AMPA receptors. This selective inhibition is expected to produce a potent anticonvulsant effect with an improved safety margin compared to non-selective AMPA receptor antagonists.

cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate AMPA_R TARP γ-8 AMPA Receptor Glutamate->AMPA_R Activates Ion_Channel Ion Channel AMPA_R->Ion_Channel Gating JNJ This compound (NAM) JNJ->AMPA_R Binds to allosteric site Ca_Influx Reduced Na+/Ca2+ Influx Ion_Channel->Ca_Influx Modulation Excitability Decreased Neuronal Excitability Ca_Influx->Excitability

Figure 1: Hypothesized mechanism of action for this compound.

Quantitative Data Summary

The following tables present hypothetical data for this compound based on expected outcomes for a TARP γ-8 selective NAM in preclinical epilepsy models. These tables are for illustrative purposes to guide data presentation.

Table 1: Anticonvulsant Activity of this compound in Acute Seizure Models in Mice

Model Endpoint This compound ED₅₀ (mg/kg, p.o.) 95% Confidence Interval
Pentylenetetrazol (PTZ) Onset of Sustained Clonus 0.03 0.02 - 0.05
Maximal Electroshock (MES) Tonic Hindlimb Extension 1.5 1.2 - 1.9

| 6-Hz Psychomotor (44mA) | Seizure Protection | 0.5 | 0.4 - 0.7 |

Table 2: Efficacy of this compound in the Corneal Kindling (CK) Model in Mice

Treatment Dose (mg/kg, p.o.) Seizure Score (mean ± SEM) % Seizure Protection
Vehicle - 4.8 ± 0.2 0%
This compound 0.03 2.1 ± 0.5* 55%
This compound 0.1 0.5 ± 0.3** 90%
This compound 0.3 0.1 ± 0.1** 98%

*p<0.05, **p<0.01 vs. Vehicle

Table 3: Assessment of Motor Impairment and Therapeutic Index

Compound Rotarod TD₅₀ (mg/kg, p.o.) MES ED₅₀ (mg/kg, p.o.) Therapeutic Index (TD₅₀/ED₅₀)
This compound >30 1.5 >20

| Perampanel | 9.14 | 1.6 | ~5.7 |

Experimental Protocols

Protocol 1: Evaluation in the Intravenous Pentylenetetrazol (PTZ) Seizure Model

This model is used to assess a compound's ability to increase the threshold for generalized seizures.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% methylcellulose in sterile water)

  • Pentylenetetrazol (PTZ) solution (5 mg/mL in 0.9% saline)

  • Male CF-1 mice (20-25 g)

  • Infusion pump and syringe

  • Catheters for tail vein infusion

Procedure:

  • Compound Administration: Administer this compound or vehicle orally (p.o.) to mice at various doses (e.g., 0.01, 0.03, 0.1, 1 mg/kg). A typical administration volume is 10 mL/kg.

  • Pre-treatment Time: Allow for a pre-treatment period of 2 hours for the compound to reach peak plasma concentrations.

  • Catheter Placement: Gently restrain the mouse and place a catheter into the lateral tail vein for PTZ infusion.

  • PTZ Infusion: Infuse the PTZ solution at a constant rate (e.g., 0.2 mL/min).

  • Observation: Observe the animal continuously from the start of the infusion. Record the time to the first myoclonic twitch and the time to the onset of sustained clonic seizures (with loss of posture).

  • Data Analysis: Calculate the threshold for each seizure endpoint in seconds. Compare the seizure thresholds of this compound-treated groups to the vehicle-treated group using ANOVA followed by a post-hoc test. Determine the ED₅₀ value using probit analysis.

Protocol 2: Evaluation in the Corneal Kindling (CK) Model

This model is a representation of focal seizures that can evolve into secondarily generalized seizures, and it is used to assess efficacy in a chronic epilepsy model.

Materials:

  • This compound

  • Vehicle

  • Male CF-1 mice (20-25 g)

  • Corneal stimulator

  • Topical anesthetic (e.g., 0.5% proparacaine HCl)

  • Saline solution

Procedure:

  • Kindling Development:

    • Apply a drop of topical anesthetic to the cornea of each mouse.

    • Deliver a subconvulsive electrical stimulus (e.g., 3 mA, 60 Hz, 3-second duration) once daily via corneal electrodes moistened with saline.

    • Continue daily stimulation until mice consistently exhibit a stable Racine Stage 5 seizure (rearing and falling with forelimb clonus) for at least 3 consecutive days.

  • Compound Testing:

    • Use only fully kindled mice.

    • Administer this compound or vehicle orally at various doses.

    • After a 2-hour pre-treatment period, deliver the corneal stimulus.

    • Record the seizure severity using the Racine scale and the duration of the afterdischarge via EEG, if available.

  • Data Analysis: Compare the mean seizure scores and afterdischarge durations between treated and vehicle groups using appropriate statistical tests (e.g., Kruskal-Wallis or ANOVA). Calculate the percentage of animals protected from a Stage 5 seizure at each dose.

Protocol 3: Assessment of Motor Impairment (Rotarod Test)

This protocol assesses potential motor side effects, which is crucial for determining the therapeutic index.

Materials:

  • This compound

  • Vehicle

  • Male CF-1 mice (20-25 g)

  • Accelerating rotarod apparatus

Procedure:

  • Training: Train mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until they can remain on the rod for a stable baseline duration (e.g., >180 seconds).

  • Compound Administration: Administer this compound or vehicle orally at a range of doses, including those found to be effective in seizure models.

  • Testing: At the time of peak drug effect (e.g., 2 hours post-dose), place the mice on the accelerating rotarod and record the latency to fall. A trial is typically terminated after 300 seconds.

  • Data Analysis: A mouse is considered to have failed if it falls from the rod three times during the test period. Calculate the TD₅₀ (the dose at which 50% of animals exhibit motor impairment) using probit analysis. The therapeutic index is then calculated as the ratio of the TD₅₀ to the ED₅₀ from a seizure model (e.g., MES).

cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Data Analysis Animal_Model Select Rodent Model (e.g., PTZ, CK) Dose_Selection Dose-Response Cohorts + Vehicle Control Animal_Model->Dose_Selection Admin Administer this compound (p.o.) Dose_Selection->Admin Side_Effects Assess Side Effects (Rotarod TD₅₀) Dose_Selection->Side_Effects Pretreatment Pre-treatment Period (e.g., 2 hours) Admin->Pretreatment Seizure_Induction Induce Seizures (PTZ infusion / Corneal Stim.) Pretreatment->Seizure_Induction Observation Observe & Record (Seizure Threshold / Score) Seizure_Induction->Observation Efficacy Determine Efficacy (ED₅₀) Observation->Efficacy TI Calculate Therapeutic Index (TD₅₀ / ED₅₀) Efficacy->TI Side_Effects->TI

Figure 2: General workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for [3H]-JNJ-56022486 Radioligand Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only

Introduction

JNJ-56022486 is a selective negative allosteric modulator of TARP γ-8 associated AMPA receptors.[1][2] Transmembrane AMPA receptor regulatory proteins (TARPs), such as TARP γ-8, are auxiliary subunits that modulate the biophysical properties and trafficking of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Given the role of TARP γ-8 in regulating AMPA receptor function, this compound serves as a valuable research tool for investigating the physiological and pathological roles of these receptor complexes. The tritiated version, [3H]-JNJ-56022486, allows for direct measurement of its binding to TARP γ-8 AMPA receptors, enabling the determination of binding affinity and the screening of other compounds that may interact with the same binding site.

These application notes provide detailed protocols for conducting saturation and competitive radioligand binding assays using [3H]-JNJ-56022486.

Signaling Pathway

AMP'A receptors are ionotropic glutamate receptors that mediate the majority of fast excitatory neurotransmission in the central nervous system. Upon binding to glutamate, the receptor's ion channel opens, primarily allowing the influx of sodium (Na+) ions, which leads to depolarization of the postsynaptic membrane. Depending on the subunit composition of the AMPA receptor, the channel may also be permeable to calcium (Ca2+), which can act as a second messenger to activate various downstream signaling cascades. TARP γ-8, as an auxiliary subunit, modulates the gating and trafficking of these receptors, thereby influencing the magnitude and duration of the postsynaptic response. This compound, as a negative allosteric modulator, binds to a site on the TARP γ-8 subunit, which in turn influences the conformation of the AMPA receptor, reducing its response to glutamate.

AMPA_Receptor_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_TARP AMPA Receptor TARP γ-8 Glutamate->AMPAR_TARP:f0 Binds Depolarization Depolarization AMPAR_TARP->Depolarization Na⁺ Influx Ca_Influx Ca²⁺ Influx AMPAR_TARP->Ca_Influx Ca²⁺ Influx (subunit dependent) JNJ This compound JNJ->AMPAR_TARP:f1 Modulates Downstream Downstream Signaling (e.g., CaMKII, PKC) Ca_Influx->Downstream Radioligand_Binding_Assay_Workflow prep Membrane Preparation assay_setup Assay Setup (96-well plate) Total, NSB, Competition prep->assay_setup incubation Incubation (e.g., 60 min at RT) assay_setup->incubation filtration Rapid Filtration (Separates bound from free) incubation->filtration counting Scintillation Counting filtration->counting analysis Data Analysis (Kd, Bmax, Ki) counting->analysis

References

Application Notes and Protocols: JNJ-56022486 Dose-Response in Cultured Neurons

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-56022486 is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors. Its mechanism of action is highly specific, targeting AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). This selectivity for TARP-γ8-containing AMPA receptors, which are predominantly expressed in the hippocampus and other forebrain regions, makes this compound and its analogs, such as JNJ-55511118, valuable research tools for dissecting the role of specific AMPA receptor populations in neuronal function and disease.[1][2][3][4][5] These compounds have demonstrated anticonvulsant properties in preclinical models, highlighting their therapeutic potential.

These application notes provide a summary of the dose-response characteristics of this compound and its analog JNJ-55511118 in neuronal systems and detailed protocols for generating similar data in cultured neurons.

Data Presentation

The following table summarizes the quantitative data for the TARP-γ8 selective AMPA receptor negative modulators this compound and JNJ-55511118, primarily derived from studies on recombinant systems expressing TARP-γ8 or native neuronal preparations where TARP-γ8 is present.

CompoundAssay TypeSystemPotency (IC₅₀/Kᵢ)Reference
This compound Radioligand BindingRecombinantKᵢ = 26 nM
JNJ-55511118 Calcium FluxRecombinantIC₅₀ = 50 nM
JNJ-55511118 ElectrophysiologyAcutely Dissociated Hippocampal NeuronsStrong, dose-dependent inhibition

Signaling Pathway

This compound exerts its effect by modulating the function of the AMPA receptor ion channel. It does not directly compete with the agonist (e.g., glutamate) for its binding site. Instead, it binds to an allosteric site on the TARP-γ8 auxiliary subunit, which is in complex with the principal AMPA receptor subunits (e.g., GluA1/2). This binding event induces a conformational change in the receptor complex, leading to a reduction in the ion flow through the channel pore upon agonist binding. This negative modulation results in a decreased excitatory postsynaptic current (EPSC) and a dampening of neuronal excitability.

G cluster_postsynaptic Postsynaptic Membrane AMPAR AMPA Receptor (GluA1/2) TARP TARP-γ8 AMPAR->TARP associated with IonChannelOpen Ion Channel (Open) AMPAR->IonChannelOpen activates IonChannel Ion Channel (Closed) TARP->IonChannel modulates JNJ This compound JNJ->TARP binds to allosteric site Glutamate Glutamate Glutamate->AMPAR binds Reduced_Influx Reduced Ca²⁺ / Na⁺ Influx IonChannel->Reduced_Influx Ca_Na Ca²⁺ / Na⁺ Influx IonChannelOpen->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Reduced_Depolarization Reduced Depolarization Reduced_Influx->Reduced_Depolarization

Signaling pathway of this compound action.

Experimental Protocols

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology in Cultured Neurons

This protocol describes how to generate a dose-response curve for this compound by measuring its inhibitory effect on AMPA receptor-mediated currents in cultured hippocampal or cortical neurons.

Materials:

  • Primary hippocampal or cortical neuron cultures (e.g., from E18 rat or mouse embryos) cultured for 12-18 days in vitro (DIV).

  • External solution (in mM): 140 NaCl, 2.5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.

  • Internal solution (in mM): 130 Cs-gluconate, 10 CsCl, 4 NaCl, 10 HEPES, 1 MgCl₂, 0.2 EGTA, 5 QX-314, 2 Mg-ATP, 0.3 Na-GTP, pH 7.2.

  • AMPA receptor agonist (e.g., 10 µM AMPA or 100 µM Kainate).

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pulling patch pipettes.

Procedure:

  • Preparation:

    • Prepare serial dilutions of this compound in the external solution to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be kept below 0.1%.

    • Pull patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

    • Place a coverslip with cultured neurons in the recording chamber and perfuse with external solution.

  • Recording:

    • Establish a whole-cell patch-clamp recording from a visually identified neuron.

    • Hold the neuron at a membrane potential of -70 mV to record inward AMPA receptor-mediated currents.

    • Apply the AMPA receptor agonist for a short duration (e.g., 1-2 seconds) to elicit a baseline current. Repeat this application every 30-60 seconds to ensure a stable response.

  • Dose-Response Measurement:

    • After establishing a stable baseline, co-apply the lowest concentration of this compound with the agonist.

    • Record the peak amplitude of the inward current in the presence of the compound.

    • Wash out the compound by perfusing with the external solution containing only the agonist until the current returns to baseline.

    • Repeat the application and washout steps for each concentration of this compound in an ascending order.

  • Data Analysis:

    • Measure the peak amplitude of the current at each this compound concentration.

    • Normalize the current amplitude at each concentration to the baseline (agonist alone) response.

    • Plot the normalized current as a function of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Calcium Imaging in Cultured Neurons

This protocol outlines a method to assess the inhibitory effect of this compound on glutamate-evoked calcium influx in cultured neurons.

Materials:

  • Primary neuron cultures grown on glass-bottom dishes.

  • Calcium indicator dye (e.g., Fluo-4 AM).

  • Pluronic F-127.

  • Hanks' Balanced Salt Solution (HBSS) or similar imaging buffer.

  • Glutamate stock solution.

  • This compound stock solution.

  • Fluorescence microscope with a calcium imaging system.

Procedure:

  • Cell Loading:

    • Prepare a loading solution of Fluo-4 AM (e.g., 2 µM) with Pluronic F-127 (e.g., 0.02%) in HBSS.

    • Incubate the cultured neurons with the loading solution for 30-45 minutes at 37°C.

    • Wash the cells with HBSS to remove excess dye and allow for de-esterification for at least 20 minutes.

  • Imaging:

    • Place the dish on the microscope stage and acquire a baseline fluorescence image.

    • Perfuse the cells with a solution containing a submaximal concentration of glutamate (e.g., 10 µM) to evoke a calcium response.

    • After the response returns to baseline, perfuse with a solution containing a specific concentration of this compound for a few minutes.

    • Co-apply the same concentration of glutamate with this compound and record the fluorescence change.

    • Repeat this for a range of this compound concentrations.

  • Data Analysis:

    • Define regions of interest (ROIs) over individual neuronal cell bodies.

    • Measure the change in fluorescence intensity (ΔF/F₀) for each ROI in response to glutamate with and without this compound.

    • Calculate the percentage inhibition of the glutamate-evoked calcium response for each concentration of this compound.

    • Plot the percentage inhibition against the concentration of this compound and fit to a dose-response curve to determine the IC₅₀.

Experimental Workflow

The following diagram illustrates a general workflow for determining the dose-response curve of a compound like this compound in cultured neurons.

G A Prepare Primary Neuron Cultures C Select Assay Method (e.g., Electrophysiology, Calcium Imaging) A->C B Prepare Compound Dilution Series B->C D Establish Baseline Neuronal Activity C->D E Apply Compound at Varying Concentrations D->E F Measure Neuronal Response E->F G Data Analysis: Normalization & Curve Fitting F->G H Determine IC₅₀ G->H

Workflow for dose-response curve generation.

References

Application Notes and Protocols for JNJ-56022486: Oral Administration and Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available data on the oral administration and pharmacokinetic properties of JNJ-56022486 has yielded limited specific information. This compound has been identified as a selective negative modulator of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting TARP γ-8. However, detailed preclinical or clinical study results regarding its pharmacokinetic profile following oral administration are not available in the public domain.

This lack of information prevents the creation of detailed, specific application notes and protocols as requested. The development of this compound may be in a very early preclinical phase, may have been discontinued, or the data may remain proprietary and unpublished.

Despite the absence of specific data for this compound, this document provides a generalized framework for the methodologies and protocols typically employed in the preclinical and early clinical evaluation of orally administered small molecule drug candidates. This information is intended to serve as a practical guide for researchers and drug development professionals working on similar compounds.

General Experimental Protocols for Oral Pharmacokinetic Studies

The following sections outline standard procedures for assessing the oral pharmacokinetics of a novel compound.

In Vitro ADME Assays

Prior to in vivo studies, a battery of in vitro absorption, distribution, metabolism, and excretion (ADME) assays are crucial for predicting the pharmacokinetic behavior of a compound.

Table 1: Key In Vitro ADME Assays for Oral Drug Candidates

Parameter AssessedAssayPurpose
Absorption Caco-2 Permeability AssayTo assess intestinal permeability and potential for oral absorption.
MDCK-MDR1 Permeability AssayTo determine if the compound is a substrate for P-glycoprotein (P-gp) efflux transporter.
Distribution Plasma Protein BindingTo quantify the extent of binding to plasma proteins, which influences the unbound, pharmacologically active concentration.
Blood-to-Plasma RatioTo understand the distribution of the compound into red blood cells.
Metabolism Microsomal Stability AssayTo evaluate the intrinsic metabolic stability in liver microsomes from different species (e.g., rat, dog, human).
Cytochrome P450 (CYP) InhibitionTo identify potential for drug-drug interactions by assessing inhibition of major CYP isoforms.
Metabolite IdentificationTo characterize the major metabolic pathways and metabolites.
Solubility Thermodynamic and Kinetic SolubilityTo determine the solubility of the compound at different pH values, which is critical for oral absorption.
Preclinical In Vivo Pharmacokinetic Studies

Animal models are essential for understanding the in vivo pharmacokinetic profile of a drug candidate before human trials.

Experimental Workflow for Preclinical Oral PK Study

Caption: A typical workflow for a preclinical oral pharmacokinetic study.

Protocol for a Rodent Oral Pharmacokinetic Study:

  • Compound Formulation:

    • Prepare a homogenous suspension or solution of this compound in an appropriate vehicle (e.g., 0.5% methylcellulose in water). The formulation should be suitable for oral gavage and the concentration should be adjusted to achieve the desired dose in a reasonable volume (e.g., 5-10 mL/kg).

  • Animal Dosing:

    • Use adult male Sprague-Dawley rats (n=3-5 per group).

    • Fast animals overnight with free access to water.

    • Administer a single oral dose of the compound formulation via oral gavage.

  • Blood Sampling:

    • Collect serial blood samples (approximately 0.25 mL) from the tail vein or other appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., K2EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples at approximately 2000 x g for 10 minutes at 4°C to separate the plasma.

    • Transfer the plasma supernatant to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific bioanalytical method, typically Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of this compound in plasma.

  • Pharmacokinetic Analysis:

    • Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters from the plasma concentration-time data.

Table 2: Key Pharmacokinetic Parameters from Oral Administration Studies

ParameterDescription
Cmax Maximum observed plasma concentration.
Tmax Time to reach Cmax.
AUC(0-t) Area under the plasma concentration-time curve from time zero to the last measurable concentration.
AUC(0-inf) Area under the plasma concentration-time curve from time zero to infinity.
t1/2 Terminal elimination half-life.
CL/F Apparent total body clearance after oral administration.
Vz/F Apparent volume of distribution after oral administration.
F% Absolute oral bioavailability (requires intravenous dosing data for calculation).

Signaling Pathway of AMPA Receptors

This compound is a negative modulator of AMPA receptors. The following diagram illustrates the general signaling pathway of AMPA receptors, which are critical for synaptic plasticity.

AMPA_Receptor_Signaling Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds & Activates Na_Influx Na+ Influx AMPA_R->Na_Influx Channel Opening JNJ_56022486 This compound (Negative Modulator) JNJ_56022486->AMPA_R Inhibits Depolarization Postsynaptic Depolarization Na_Influx->Depolarization LTP_LTD Synaptic Plasticity (LTP/LTD) Depolarization->LTP_LTD

Caption: Simplified signaling pathway of an AMPA receptor and the inhibitory role of a negative modulator.

Conclusion

While specific data for this compound remains elusive, the generalized protocols and information provided herein offer a robust framework for the preclinical and early clinical evaluation of orally administered drug candidates. Researchers and drug development professionals are encouraged to adapt these methodologies to their specific compounds and research questions. The successful characterization of a compound's pharmacokinetic profile is a critical step in the journey from discovery to clinical application.

Troubleshooting & Optimization

JNJ-56022486 solubility and preparation for in vitro experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-56022486. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound for in vitro experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ-8 (TARP γ-8) auxiliary subunit.[1][2] Its mechanism of action involves the partial disruption of the interaction between the TARP γ-8 subunit and the pore-forming subunit of the AMPA receptor channel. This selective inhibition of TARP γ-8-containing AMPA receptors allows for targeted modulation of excitatory neurotransmission, particularly in brain regions where this specific receptor complex is prevalent, such as the hippocampus.

Q2: What are the recommended solvents for dissolving this compound?

Q3: How should I prepare a stock solution of this compound?

A3: To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO. To ensure complete dissolution, vortex the solution gently. For example, to make a 10 mM stock solution, dissolve 2.84 mg of this compound (Molecular Weight: 283.72 g/mol ) in 1 mL of DMSO.

Q4: What are the recommended storage conditions for this compound?

A4: this compound should be stored as a solid at -20°C for long-term stability.[1][2] Stock solutions in DMSO should also be stored at -20°C. It is advisable to aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Solubility Data

SolventSolubilityReference
Dimethyl Sulfoxide (DMSO)Soluble (specific concentration not provided by suppliers)

Note: Quantitative solubility data in common laboratory solvents is limited. It is recommended to perform small-scale solubility tests to determine the optimal concentration for your specific experimental needs.

Experimental Protocols

Preparation of this compound for In Vitro Cell-Based Assays

  • Prepare a Stock Solution:

    • Accurately weigh the desired amount of this compound powder.

    • Dissolve the powder in anhydrous DMSO to a final concentration of 10 mM.

    • Ensure the compound is fully dissolved by gentle vortexing.

    • Store the stock solution in aliquots at -20°C.

  • Prepare Working Solutions:

    • On the day of the experiment, thaw an aliquot of the stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations for your assay.

    • Important: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Perform a vehicle control experiment with the same final concentration of DMSO to account for any solvent effects.

  • Application to Cells:

    • Add the prepared working solutions of this compound to your cell cultures.

    • Incubate the cells for the desired period as determined by your experimental protocol.

Troubleshooting Guide

IssuePossible CauseRecommendation
Compound Precipitation in Aqueous Medium Low solubility of this compound in aqueous solutions.- Ensure the final DMSO concentration is sufficient to maintain solubility, but not high enough to be toxic to the cells (typically ≤ 0.1%).- Prepare fresh working solutions immediately before use.- Consider using a surfactant like Pluronic F-127 to improve solubility in aqueous media, though this should be validated for your specific assay.
High Background Signal or Off-Target Effects The concentration of this compound is too high, leading to non-specific interactions.- Perform a dose-response curve to determine the optimal concentration range for your assay.- Ensure that your in vitro system expresses TARP γ-8, as this compound is selective for AMPA receptors containing this subunit.
Inconsistent or No Compound Effect - Inadequate dissolution of the compound.- Degradation of the compound due to improper storage or multiple freeze-thaw cycles.- Absence or low expression of TARP γ-8 in the experimental model.- Visually inspect the stock solution for any precipitate.- Use fresh aliquots of the stock solution for each experiment.- Verify the expression of TARP γ-8 in your cell line or primary culture system using techniques like Western blotting or qPCR.
Cell Toxicity - High concentration of DMSO in the final working solution.- Intrinsic toxicity of this compound at high concentrations.- Maintain a final DMSO concentration of ≤ 0.1%.- Perform a cell viability assay (e.g., MTT or LDH assay) to determine the cytotoxic concentration of this compound in your specific cell type.

Visualizations

Signaling_Pathway This compound Signaling Pathway cluster_membrane Cell Membrane AMPAR AMPA Receptor IonChannel Ion Channel (Na+, Ca2+) AMPAR->IonChannel opens TARP TARP γ-8 TARP->AMPAR associates with JNJ56022486 This compound JNJ56022486->TARP negatively modulates Inhibition Inhibition of Channel Opening Inhibition->IonChannel Glutamate Glutamate Glutamate->AMPAR binds to

Caption: Mechanism of action of this compound.

experimental_workflow Experimental Workflow start Start stock_prep Prepare 10 mM Stock Solution in DMSO start->stock_prep working_prep Prepare Working Solutions in Cell Culture Medium stock_prep->working_prep cell_treatment Treat Cells with This compound working_prep->cell_treatment incubation Incubate for Desired Time cell_treatment->incubation assay Perform In Vitro Assay (e.g., Electrophysiology, Calcium Imaging) incubation->assay data_analysis Data Analysis assay->data_analysis end End data_analysis->end

Caption: General workflow for in vitro experiments.

troubleshooting_logic Troubleshooting Logic start Inconsistent Results? check_solubility Precipitation Observed? start->check_solubility check_tarp TARP γ-8 Expressed? check_solubility->check_tarp No solution_solubility Adjust Final DMSO Concentration check_solubility->solution_solubility Yes check_concentration Dose-Response Performed? check_tarp->check_concentration Yes solution_tarp Verify TARP γ-8 Expression check_tarp->solution_tarp No check_dmso DMSO Control Included? check_concentration->check_dmso Yes solution_concentration Optimize Compound Concentration check_concentration->solution_concentration No check_dmso->start Yes, issue persists solution_dmso Compare to Vehicle Control check_dmso->solution_dmso No

Caption: A logical approach to troubleshooting.

References

Addressing JNJ-56022486 off-target effects in experimental design

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing JNJ-56022486. This resource provides guidance on addressing potential off-target effects in your experimental design. The following troubleshooting guides and frequently asked questions (FAQs) will help you navigate common challenges and ensure the robustness of your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8). Its primary mechanism of action is to selectively inhibit the function of these specific AMPA receptor subtypes.

Q2: Are the off-target effects of this compound known?

Comprehensive public data on the specific off-target profile of this compound is limited. As with any small molecule inhibitor, it is crucial for researchers to empirically determine and control for potential off-target effects within their specific experimental context.[1][2] This guide provides a general framework for this process.

Q3: Why is it important to control for off-target effects?

Q4: What are the general strategies to identify potential off-target effects?

Several computational and experimental strategies can be employed to identify off-target effects.[3] Computational approaches, such as screening against databases of known protein structures, can predict potential off-target interactions. Experimental approaches are essential for confirmation and include:

  • Proteome-wide screens: Techniques like affinity purification-mass spectrometry (AP-MS) and Cellular Thermal Shift Assay (CETSA) can identify proteins that physically interact with the compound.

  • Target class-specific screens: For example, kinome scans can assess the compound's activity against a broad panel of kinases.

  • Phenotypic screening: This approach assesses the compound's effect on a whole cell or organism, which can reveal unexpected biological activities.

Troubleshooting Guides

Issue 1: Unexpected or inconsistent phenotypic results.

If you observe a phenotype that is inconsistent with the known function of TARP-γ8-containing AMPA receptors or varies between experiments, it may be due to an off-target effect.

Troubleshooting Workflow:

A Unexpected Phenotype Observed B Verify Compound Identity and Purity A->B C Perform Dose-Response Curve B->C D Use a Structurally Unrelated Inhibitor of the Same Target C->D E Rescue Phenotype with Target Overexpression D->E F Hypothesize Off-Target Effect E->F If phenotype persists

Caption: Troubleshooting workflow for unexpected phenotypes.

Detailed Steps:

  • Verify Compound Integrity: Confirm the identity and purity of your this compound stock using analytical techniques like LC-MS.

  • Establish a Dose-Response Relationship: Perform a dose-response experiment to determine the minimal effective concentration. Using the lowest effective concentration can minimize off-target effects.

  • Use a Positive Control: If available, use a structurally distinct inhibitor of TARP-γ8-containing AMPA receptors. If both compounds produce the same phenotype, it is more likely to be an on-target effect.

  • Perform a Rescue Experiment: Attempt to rescue the phenotype by overexpressing the target protein. If the phenotype is reversed, it supports an on-target mechanism.

  • Consider Off-Target Screening: If the phenotype persists and cannot be attributed to the primary target, consider performing broader off-target screening as described in the FAQs.

Issue 2: How to design control experiments to distinguish on-target from off-target effects.

Proper controls are critical for interpreting your data.

Key Control Experiments:

Control ExperimentPurposeExpected Outcome for On-Target Effect
Vehicle Control To control for the effects of the solvent (e.g., DMSO) in which the compound is dissolved.No phenotypic change.
Inactive Analog Control Use a structurally similar but biologically inactive version of the compound.No phenotypic change.
Target Knockdown/Knockout Use genetic methods (e.g., siRNA, CRISPR) to reduce or eliminate the expression of the target protein.The phenotype should mimic the effect of the inhibitor.
Rescue Experiment Overexpress the target protein in the presence of the inhibitor.The inhibitor's effect should be diminished or abolished.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a method to verify that a compound binds to its target in a cellular environment. The principle is that ligand binding increases the thermal stability of the target protein.

Protocol Overview:

  • Cell Treatment: Treat intact cells with this compound or a vehicle control.

  • Heat Challenge: Heat the cell lysates at a range of temperatures.

  • Protein Isolation: Separate soluble proteins from aggregated proteins by centrifugation.

  • Protein Detection: Detect the amount of soluble target protein (e.g., TARP-γ8) at each temperature using Western blotting or other quantitative proteomics methods.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.

A Treat cells with this compound or vehicle B Heat cell lysates at various temperatures A->B C Centrifuge to separate soluble and aggregated proteins B->C D Quantify soluble target protein (e.g., Western Blot) C->D E Plot melting curves D->E F Compare curves to assess thermal shift E->F

Caption: Cellular Thermal Shift Assay (CETSA) workflow.

Affinity Purification-Mass Spectrometry (AP-MS) for Off-Target Identification

AP-MS can identify proteins that directly or indirectly bind to a compound of interest.

Protocol Overview:

  • Compound Immobilization: Chemically link this compound to a solid support (e.g., beads).

  • Lysate Incubation: Incubate the immobilized compound with cell or tissue lysate.

  • Washing: Wash the beads to remove non-specific binding proteins.

  • Elution: Elute the proteins that are bound to the compound.

  • Mass Spectrometry: Identify the eluted proteins using mass spectrometry.

  • Data Analysis: Analyze the list of identified proteins to find potential off-targets. It is crucial to compare against a control experiment using beads without the immobilized compound.

Signaling Pathway Considerations

Off-target effects of this compound could potentially modulate signaling pathways unrelated to AMPA receptor function. For example, if a kinome screen revealed an interaction with a specific kinase, it would be important to investigate the downstream effects on that kinase's signaling cascade.

cluster_on_target On-Target Pathway cluster_off_target Hypothetical Off-Target Pathway JNJ This compound AMPA TARP-γ8 AMPA Receptor JNJ->AMPA Inhibits OffTarget Off-Target Kinase JNJ->OffTarget Inhibits Neuron Neuronal Signaling AMPA->Neuron Downstream Downstream Effector OffTarget->Downstream Phenotype Observed Phenotype Downstream->Phenotype

Caption: On-target vs. a hypothetical off-target signaling pathway.

This diagram illustrates how this compound's intended action is on the TARP-γ8 AMPA receptor, but a hypothetical off-target interaction with a kinase could lead to an unrelated observed phenotype. Investigating such possibilities is key to robust experimental design.

References

Optimizing JNJ-56022486 dosage to minimize behavioral side effects

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document is intended for informational purposes for research professionals. The information provided is based on the known pharmacology of JNJ-56022486 as a selective negative allosteric modulator of TARP γ-8 associated AMPA receptors and general principles of preclinical drug development. Specific preclinical and clinical data for this compound are not publicly available. The experimental protocols and data presented are illustrative and should be adapted to specific research needs.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a selective negative allosteric modulator (NAM) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor.[1] It specifically targets AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 auxiliary subunit.[2] This selectivity for TARP γ-8, which is expressed in specific brain regions like the hippocampus and neocortex, is intended to provide a more targeted modulation of glutamatergic neurotransmission compared to non-selective AMPA receptor antagonists.[3]

Q2: What are the potential behavioral side effects associated with this compound administration in preclinical models?

While specific data for this compound is not available, compounds in the class of AMPA receptor negative modulators have been associated with central nervous system (CNS) effects. Researchers should be vigilant for potential side effects such as:

  • Sedation or hypoactivity: A general decrease in spontaneous movement.

  • Motor impairment: Difficulties with coordination and balance.

  • Cognitive deficits: Potential impacts on learning and memory.

  • Changes in affective state: Behaviors indicative of anxiety or depression.

Nonspecific inhibition of AMPA receptors is known to potentially cause sedation and memory disruption.[4]

Q3: How can I monitor for these potential behavioral side effects in my animal studies?

A battery of behavioral tests is recommended to comprehensively assess the behavioral profile of this compound. Key assays include:

  • Open Field Test: To assess locomotor activity, exploration, and anxiety-like behavior.

  • Rotarod Test: To evaluate motor coordination and balance.

  • Elevated Plus Maze or Light-Dark Box: To measure anxiety-like behavior.

  • Forced Swim Test or Tail Suspension Test: As models of depressive-like behavior.

  • Cognitive Assays (e.g., Morris Water Maze, Novel Object Recognition): To assess learning and memory.

A functional observational battery (FOB) can also be a valuable tool for systematic observation of a wide range of behavioral and physiological parameters.

Troubleshooting Guides

Issue 1: Observed Sedation or Hypoactivity at Efficacious Doses

  • Problem: The dose of this compound required for the desired therapeutic effect is causing significant sedation in the animals, confounding the interpretation of other behavioral assays.

  • Troubleshooting Steps:

    • Dose-Response Characterization: Conduct a detailed dose-response study to identify the minimal effective dose for the therapeutic endpoint and the threshold dose for sedative effects.

    • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Correlate plasma and brain concentrations of this compound with the onset and duration of both the desired effect and the sedation. This can help in designing a dosing regimen that maintains therapeutic concentrations while minimizing peak-concentration-related side effects.

    • Alternative Dosing Regimens: Explore different dosing schedules (e.g., continuous infusion via osmotic minipumps) to maintain steady-state concentrations and avoid the high peak levels that may be associated with bolus injections.

Issue 2: Difficulty in Dissociating Therapeutic Effects from Motor Impairment

  • Problem: It is unclear if the observed effects in a behavioral task (e.g., a cognitive assay) are due to the specific modulation of the targeted pathway or a general impairment of motor function.

  • Troubleshooting Steps:

    • Comprehensive Motor Function Assessment: Utilize a battery of motor tests (e.g., rotarod, grip strength, beam walking) at the same doses used in the primary behavioral assay.

    • Within-Task Controls: Incorporate control measures within the primary behavioral experiment that are sensitive to motor impairment but not the cognitive function being assessed (e.g., measuring swim speed in the Morris water maze).

    • Dose-Effect Comparison: Compare the dose-response curves for the therapeutic effect and motor impairment. A clear separation between these curves would indicate a therapeutic window.

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Behavioral Side Effects

  • Animals: Use a sufficient number of experimentally naive rodents (e.g., C57BL/6 mice or Sprague-Dawley rats), balanced for sex and age.

  • Drug Preparation: Formulate this compound in a suitable vehicle. The vehicle should be tested alone as a control.

  • Dosing: Administer this compound via the intended clinical route (e.g., oral gavage, intraperitoneal injection). Select a range of doses based on in vitro potency and any available preliminary in vivo data. A logarithmic dose spacing is often a good starting point (e.g., 1, 3, 10, 30 mg/kg).

  • Behavioral Assessment: At the predicted time of peak plasma concentration (Tmax), subject the animals to a functional observational battery (FOB) and an open field test.

  • Data Analysis: Analyze the data for dose-dependent effects on locomotor activity, stereotypies, autonomic signs, and other behavioral parameters.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound on Locomotor Activity and a Therapeutic Endpoint

Dose (mg/kg)Total Distance Traveled (cm) in Open Field (Mean ± SEM)Therapeutic Effect (% Improvement) (Mean ± SEM)
Vehicle3500 ± 2500 ± 5
13400 ± 28015 ± 8
33250 ± 30045 ± 10
102100 ± 450*75 ± 7
30800 ± 200**80 ± 6

*p < 0.05, **p < 0.01 compared to vehicle. This hypothetical data suggests a therapeutic window around 3-10 mg/kg, with significant sedative effects appearing at 10 mg/kg and becoming more pronounced at 30 mg/kg.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPAR (TARP γ-8 associated) Glutamate->AMPA_R Binds Ca_Influx Na+/Ca2+ Influx AMPA_R->Ca_Influx Opens Signaling Downstream Signaling (e.g., CaMKII) Ca_Influx->Signaling Neuron_Excitability Neuronal Excitability Signaling->Neuron_Excitability Modulates JNJ This compound JNJ->AMPA_R Negative Allosteric Modulation

Caption: Proposed mechanism of action for this compound.

Experimental_Workflow cluster_0 Phase 1: Dose-Range Finding cluster_1 Phase 2: Behavioral Side Effect Profiling cluster_2 Phase 3: Therapeutic Efficacy with Minimized Side Effects A Dose Escalation (e.g., 1, 3, 10, 30 mg/kg) B Functional Observational Battery (FOB) A->B C Open Field Test A->C D Select Doses Below Sedative Threshold E Motor Coordination (Rotarod) D->E F Anxiety-like Behavior (Elevated Plus Maze) D->F G Cognitive Function (Novel Object Recognition) D->G H Optimal Dose Selection I Chronic Dosing in Disease Model H->I J Primary Efficacy Endpoint I->J K Concurrent Behavioral Monitoring I->K

Caption: Preclinical workflow for optimizing this compound dosage.

Troubleshooting_Logic Start Behavioral Side Effect Observed (e.g., Sedation) DoseResponse Conduct Detailed Dose-Response Study Start->DoseResponse PKPD Perform PK/PD Analysis DoseResponse->PKPD AltDosing Explore Alternative Dosing Regimens PKPD->AltDosing TherapeuticWindow Is there a clear therapeutic window? AltDosing->TherapeuticWindow Proceed Proceed with Optimal Dose/Regimen TherapeuticWindow->Proceed Yes ReEvaluate Re-evaluate Compound or Target Viability TherapeuticWindow->ReEvaluate No

References

Troubleshooting JNJ-56022486 variability in experimental results

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for JNJ-56022486. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the experimental use of this compound and to troubleshoot potential variability in results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a potent and selective negative allosteric modulator (NAM) of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8) auxiliary subunit. It functions by binding to a site on the AMPA receptor-TARP-γ8 complex, which reduces the channel's response to the binding of the primary agonist, glutamate. This modulatory effect is specific to AMPA receptors associated with TARP-γ8, an auxiliary subunit predominantly expressed in the hippocampus, making this compound a valuable tool for studying the role of these specific receptor complexes in neuronal signaling and as a potential therapeutic agent for conditions like epilepsy.

Q2: I am observing significant variability in the inhibitory effect of this compound in my experiments. What are the potential causes?

A2: Variability in the activity of this compound can arise from several factors. One of the most critical is the expression level of the TARP-γ8 subunit in your experimental system. Since this compound is a TARP-γ8-dependent modulator, its potency will directly correlate with the presence and stoichiometry of TARP-γ8 in the AMPA receptor complexes. Other potential sources of variability include:

  • Cell line heterogeneity: Different cell lines, or even passages of the same cell line, can have varying endogenous expression levels of AMPA receptor subunits and TARPs.

  • Agonist concentration: As a negative allosteric modulator, the apparent inhibitory potency of this compound can be influenced by the concentration of the agonist (e.g., glutamate) used in the assay.

  • Compound stability and solubility: Ensure that this compound is fully dissolved and stable in your assay buffer. It is soluble in DMSO.

  • Assay conditions: Factors such as temperature, pH, and ion concentrations in the assay buffer can all impact AMPA receptor function and the modulatory effect of this compound.

Q3: What are the recommended storage conditions for this compound?

A3: For long-term storage, this compound should be kept at -20°C and desiccated. For short-term storage, 0°C is acceptable. When preparing stock solutions in DMSO, it is recommended to aliquot and store them at -20°C to avoid repeated freeze-thaw cycles.

Troubleshooting Guides

Issue 1: Lower than Expected Potency in In Vitro Assays

Possible Causes & Solutions:

CauseRecommended Action
Low or absent TARP-γ8 expression Verify the expression of TARP-γ8 in your cell line at both the mRNA and protein level. If necessary, use a cell line engineered to co-express the desired AMPA receptor subunit(s) with TARP-γ8.
Suboptimal agonist concentration Perform an agonist dose-response curve to determine the EC50 and use a concentration at or near the EC80 for your inhibition assays to ensure a robust signal window.
Compound precipitation Visually inspect your assay plates for any signs of compound precipitation. If suspected, consider preparing fresh dilutions or using a different solvent system if compatible with your assay.
Incorrect assay buffer composition Ensure that the ionic strength, pH, and other components of your assay buffer are optimized for AMPA receptor activity.
Issue 2: High Well-to-Well Variability in Plate-Based Assays

Possible Causes & Solutions:

CauseRecommended Action
Inconsistent cell seeding Ensure a homogenous cell suspension and use appropriate techniques to avoid edge effects during plate seeding.
Inaccurate liquid handling Calibrate and verify the performance of all pipettes and automated liquid handlers. Use low-retention pipette tips for handling the compound.
Temperature gradients across the plate Allow plates to equilibrate to the assay temperature before adding reagents.
Timing inconsistencies in kinetic assays For kinetic assays like calcium flux, ensure precise and consistent timing of compound and agonist addition across all wells.

Experimental Protocols & Data

The following protocols are based on methodologies used for the characterization of TARP-γ8 selective AMPA receptor modulators similar to this compound.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound to the AMPA receptor-TARP-γ8 complex. A tritiated form of this compound ([³H]this compound) can be used in competition binding studies.

Methodology:

  • Membrane Preparation: Prepare cell membranes from a stable cell line co-expressing the desired AMPA receptor subunits (e.g., GluA1/GluA2) and TARP-γ8.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Incubation: Incubate the cell membranes with a fixed concentration of [³H]this compound and a range of concentrations of unlabeled this compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Detection: Quantify the amount of bound radioactivity using liquid scintillation counting.

  • Data Analysis: Determine the IC50 value from the competition curve and calculate the Ki using the Cheng-Prusoff equation.

Expected Data:

While specific data for this compound is not publicly available, a similar TARP-γ8 selective modulator, JNJ-55511118, has a reported Ki of 26 nM.

CompoundTargetKi (nM)
JNJ-55511118AMPA-R/TARP-γ826
Calcium Flux Assay

This functional assay measures the inhibition of agonist-induced calcium influx through AMPA receptors.

Methodology:

  • Cell Plating: Seed cells co-expressing the AMPA receptor and TARP-γ8 in 96- or 384-well black-walled, clear-bottom plates.

  • Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.

  • Compound Incubation: Pre-incubate the cells with varying concentrations of this compound.

  • Agonist Stimulation: Add a fixed concentration of an AMPA receptor agonist (e.g., glutamate or AMPA).

  • Signal Detection: Measure the change in fluorescence intensity using a plate reader with kinetic read capabilities.

  • Data Analysis: Plot the inhibition of the agonist-induced calcium response against the concentration of this compound to determine the IC50 value.

Electrophysiology (Patch-Clamp)

Electrophysiology provides a direct measure of the ion channel function and its modulation by this compound.

Methodology:

  • Cell Culture: Use cells suitable for patch-clamp recording that are transiently or stably expressing the AMPA receptor and TARP-γ8.

  • Recording Configuration: Perform whole-cell voltage-clamp recordings.

  • Agonist Application: Apply a short pulse of an agonist to elicit an inward current.

  • Compound Application: Perfuse this compound onto the cell and measure the change in the agonist-evoked current.

  • Data Analysis: Quantify the percentage of inhibition of the peak and/or steady-state current at different concentrations of this compound to generate a dose-response curve and determine the IC50.

Visualizations

Signaling Pathway

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_TARP AMPAR-TARP-γ8 Complex Glutamate->AMPAR_TARP Binds Ca_Influx Ca²⁺ Influx AMPAR_TARP->Ca_Influx Activates Downstream Downstream Signaling Ca_Influx->Downstream This compound This compound This compound->AMPAR_TARP Inhibits Calcium_Flux_Workflow A Seed Cells in Plate B Load with Calcium Dye A->B C Pre-incubate with This compound B->C D Add AMPA Receptor Agonist C->D E Measure Fluorescence D->E F Analyze Data (IC50) E->F Troubleshooting_Logic start Variable Results? check_tarp Check TARP-γ8 Expression? start->check_tarp check_agonist Optimize Agonist Concentration? check_tarp->check_agonist Expression OK check_compound Verify Compound Solubility? check_agonist->check_compound Concentration OK resolve Consistent Results check_compound->resolve Solubility OK

Improving the stability of JNJ-56022486 in solution

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: JNJ-56022486

Welcome to the technical support center for this compound. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable handling and use of this compound in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective negative modulator of AMPA receptors that contain the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit[1]. Its primary action is to inhibit the function of these specific AMPA receptors, which are crucial for synaptic plasticity and neurotransmission.

Q2: What are the recommended storage conditions for this compound powder?

A2: For long-term storage, the lyophilized powder should be kept at -20°C in a desiccated environment. For short-term storage, 0°C is acceptable[2]. Always ensure the container is tightly sealed to prevent moisture absorption.

Q3: What is the recommended solvent for dissolving this compound?

A3: this compound is soluble in dimethyl sulfoxide (DMSO)[2]. For biological experiments, it is crucial to prepare a concentrated stock solution in high-purity DMSO, which can then be diluted into aqueous buffers or cell culture media.

Q4: How should I prepare and store stock solutions of this compound?

A4: Prepare a high-concentration stock solution (e.g., 10 mM) in anhydrous DMSO. Aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles. These aliquots should be stored at -20°C. Based on best practices for similar small molecules, DMSO stock solutions are typically stable for up to one month when stored at -20°C[3].

Q5: Can I store this compound solutions in aqueous buffers?

A5: It is not recommended to store this compound in aqueous solutions for extended periods. Small molecule inhibitors can be unstable or prone to precipitation in aqueous buffers. Prepare fresh dilutions from the DMSO stock solution for each experiment.

Troubleshooting Guide

Issue 1: My this compound solution has precipitated after dilution in my aqueous experimental buffer.

  • Cause: The solubility of this compound is likely much lower in aqueous solutions than in DMSO. The final concentration of DMSO in your buffer may be too low to maintain solubility.

  • Solution:

    • Increase Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is sufficient to keep the compound dissolved, typically between 0.1% and 0.5%. Always include a vehicle control with the same DMSO concentration in your experiments.

    • Use a Solubilizing Agent: Consider the use of a surfactant like Tween-80 or Pluronic F-68 in your final buffer, if compatible with your experimental system.

    • Gentle Warming and Vortexing: After diluting the DMSO stock into the aqueous buffer, gently warm the solution (e.g., to 37°C) and vortex thoroughly to aid dissolution. Do not overheat, as this may degrade the compound.

Issue 2: I am observing inconsistent or lower-than-expected activity in my cell-based assays.

  • Cause: This could be due to compound degradation, improper dosing, or binding to plastics.

  • Solution:

    • Minimize Freeze-Thaw Cycles: Use single-use aliquots of your DMSO stock solution. Repeated freezing and thawing can lead to compound degradation.

    • Prepare Fresh Dilutions: Always prepare your working solutions fresh from the DMSO stock immediately before each experiment. Do not store diluted aqueous solutions.

    • Verify Concentration: If possible, use analytical methods like HPLC to verify the concentration and purity of your stock solution over time.

    • Use Low-Binding Plastics: Consider using low-protein-binding microplates and tubes to minimize the loss of the compound due to adsorption to plastic surfaces.

Issue 3: How can I assess the stability of this compound in my specific experimental buffer?

  • Solution: You can perform a stability study using analytical techniques like HPLC or LC-MS. This involves incubating the compound in your buffer under experimental conditions (e.g., 37°C) and measuring its concentration at different time points.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Acclimatization: Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Dissolution: Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected, low-binding microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C.

Protocol 2: Stability Assessment of this compound in Aqueous Buffer

  • Preparation: Prepare a working solution of this compound in your experimental buffer at the final desired concentration (e.g., 10 µM). Ensure the final DMSO concentration is consistent with your planned experiments.

  • Incubation: Incubate the solution under your standard experimental conditions (e.g., in a 37°C incubator).

  • Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Analysis: Immediately analyze the aliquot using a validated HPLC or LC-MS method to determine the concentration of intact this compound.

  • Data Evaluation: Plot the concentration of this compound against time to determine its stability profile in your specific buffer.

Data Presentation

Table 1: Example Stability of this compound (10 µM) in PBS at 37°C

Time (Hours)% Remaining this compound (Mean ± SD)
0100 ± 0.0
198.5 ± 1.2
296.2 ± 1.5
491.8 ± 2.1
885.3 ± 2.5
2470.1 ± 3.0
Note: This table presents example data for illustrative purposes. Actual stability will depend on the specific buffer composition and experimental conditions.

Table 2: Solubility of this compound in Common Solvents

SolventSolubilityStorage Recommendation
DMSOHigh[2]Stock solution at -20°C
PBS (pH 7.4)LowPrepare fresh for each use
EthanolLimited (requires testing)Not recommended for primary stock
Cell Culture MediaLowPrepare fresh from DMSO stock

Visualizations

G cluster_storage Storage & Preparation Workflow Powder This compound Powder (-20°C, Desiccated) DMSO_Stock 10 mM Stock in DMSO (Single-Use Aliquots) Powder->DMSO_Stock Dissolve DMSO_Stock->DMSO_Stock Working_Sol Working Solution (Diluted in Aqueous Buffer) DMSO_Stock->Working_Sol Dilute Fresh Experiment Add to Experiment Working_Sol->Experiment G cluster_troubleshooting Troubleshooting Precipitation Issues Start Precipitate Observed in Aqueous Working Solution? Check_DMSO Is Final DMSO Concentration >0.1%? Start->Check_DMSO Yes Increase_DMSO Increase DMSO to 0.5% (Include Vehicle Control) Check_DMSO->Increase_DMSO No Use_Surfactant Consider Adding Surfactant (e.g., Tween-80) Check_DMSO->Use_Surfactant Yes Warm_Vortex Warm Gently (37°C) and Vortex Thoroughly Increase_DMSO->Warm_Vortex Use_Surfactant->Warm_Vortex Reassess Reassess Solubility Warm_Vortex->Reassess G cluster_pathway Simplified this compound Mechanism of Action JNJ This compound TARP TARP γ-8 JNJ->TARP Binds to AMPAR AMPA Receptor TARP->AMPAR Modulates Synapse Post-Synaptic Membrane AMPAR->Synapse Located at Ion_Flow Reduced Ca2+/Na+ Influx Synapse->Ion_Flow Leads to Plasticity Modulation of Synaptic Plasticity Ion_Flow->Plasticity

References

Mitigating motor impairment side effects of JNJ-56022486 in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer

Initial searches for "JNJ-56022486" did not yield sufficient public information regarding its mechanism of action or specific side effect profiles, including motor impairments. One source identifies it as a negative modulator of AMPA receptors. However, the core of the user's request—mitigating motor impairment side effects in vivo—is a significant area of research for another class of compounds: P2X7 receptor (P2X7R) antagonists . Given the detailed information available on the complex role of P2X7R in motor neuron health and neuroinflammation, this technical support center will focus on troubleshooting and mitigating motor side effects associated with P2X7R antagonists. This information is likely to be of significant value to researchers working in related fields.

This guide is intended for researchers, scientists, and drug development professionals who are using P2X7 receptor antagonists in in vivo models and have encountered unexpected motor impairment side effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for P2X7 receptor antagonists in the central nervous system?

A1: The P2X7 receptor is an ATP-gated ion channel primarily expressed on immune cells like microglia.[1] In the context of neurodegenerative diseases, extracellular ATP, often released from damaged cells, can activate P2X7R.[2] This activation triggers a cascade of downstream events, including the release of pro-inflammatory cytokines such as IL-1β, leading to neuroinflammation and potentially neuronal cell death.[1][3] P2X7R antagonists are designed to block this activation, thereby reducing neuroinflammation and its damaging effects.

Q2: If P2X7R antagonists are supposed to be neuroprotective, why am I observing motor deficits in my animal models?

A2: This is a critical question and highlights the complex role of the P2X7 receptor. Several factors could contribute to these paradoxical findings:

  • Dual Role of P2X7R: The P2X7 receptor can have both detrimental and protective effects depending on the context and stage of the disease.[4] For instance, short-term activation might be linked to anti-inflammatory (M2) microglial phenotypes and autophagy, while prolonged activation can lead to a pro-inflammatory (M1) state. Complete antagonism might interfere with essential protective functions.

  • Disease Model and Timing of Intervention: The effect of P2X7R antagonism can be highly dependent on the specific disease model and when the treatment is initiated. In some models of Amyotrophic Lateral Sclerosis (ALS), for example, the timing of antagonist administration has been shown to be critical, with varying effects at different disease stages.

  • Off-Target Effects: The specific antagonist you are using may have off-target effects that are contributing to motor impairment. It is crucial to consult the pharmacological profile of your specific compound.

  • Pharmacokinetics and Dosing: The dose and bioavailability of the antagonist in the central nervous system are key. Inadequate or excessive dosing could lead to unexpected outcomes.

Q3: My in vitro results showed neuroprotection, but my in vivo results show the opposite. How can I reconcile this?

A3: This is a common challenge in drug development. In vitro systems, while useful, cannot fully replicate the complexity of a living organism. The discrepancy could be due to:

  • Cell-Type Specific Effects: Your in vitro model may have focused on one cell type (e.g., neurons), while the in vivo effects are a result of interactions between multiple cell types (neurons, microglia, astrocytes, etc.).

  • The Blood-Brain Barrier: The antagonist may have poor penetration into the central nervous system, leading to insufficient target engagement.

  • Metabolism: The compound may be metabolized in vivo into substances with different activities.

Troubleshooting Guides

Issue: Increased motor impairment observed after administration of a P2X7R antagonist in an ALS mouse model (e.g., SOD1G93A).

Potential Cause Troubleshooting Steps
Interference with Protective P2X7R Signaling 1. Re-evaluate Timing: The timing of intervention is critical. P2X7R may have a protective role in early disease stages. Consider initiating treatment at a later, more symptomatic stage. 2. Dose-Response Study: Perform a detailed dose-response study. A lower dose might be sufficient to block pro-inflammatory signaling without interfering with protective functions.
Off-Target Effects of the Antagonist 1. Literature Review: Conduct a thorough review of the literature for your specific antagonist to identify any known off-target effects. 2. Use a Different Antagonist: If possible, repeat key experiments with a structurally different P2X7R antagonist to see if the effect is consistent.
Pharmacokinetic/Pharmacodynamic (PK/PD) Issues 1. Measure Brain Concentration: If feasible, measure the concentration of the antagonist in the brain and spinal cord to confirm target engagement. 2. Alternative Route of Administration: Consider a different route of administration (e.g., direct CNS delivery) to bypass the blood-brain barrier.

Quantitative Data Summary

The following table summarizes findings from studies using P2X7R antagonists in a mouse model of ALS.

Antagonist Dose and Administration Animal Model Key Findings Reference
Brilliant Blue G (BBG)45.5 mg/kg, intraperitoneally, every 48h, starting at P90SOD1G93A miceImproved motor performance deficits (more pronounced in males), but no effect on survival.
Brilliant Blue G (BBG)250 mg/kg, varying start pointsSOD1G93A miceNo effect on motor performance, ALS score, or survival was observed.

Experimental Protocols

Protocol: Assessing and Mitigating Motor Side Effects of a Novel P2X7R Antagonist in a SOD1G93A Mouse Model of ALS

  • Animal Model: Use transgenic mice expressing the human SOD1G93A mutation. Include age- and sex-matched wild-type littermates as controls.

  • Study Groups:

    • Group 1: SOD1G93A mice + Vehicle

    • Group 2: SOD1G93A mice + Low-Dose Antagonist

    • Group 3: SOD1G93A mice + High-Dose Antagonist

    • Group 4: Wild-type mice + Vehicle

    • Group 5: Wild-type mice + High-Dose Antagonist (to assess for direct motor toxicity)

  • Drug Administration:

    • Begin administration at a pre-symptomatic stage (e.g., 60 days of age) and continue until the humane endpoint.

    • Administer the antagonist via a validated route (e.g., oral gavage, intraperitoneal injection).

  • Behavioral Analysis (Motor Function):

    • Rotarod Test: Perform weekly to assess motor coordination and balance.

    • Grip Strength Test: Measure forelimb and hindlimb grip strength weekly.

    • Body Weight: Monitor body weight twice a week as an indicator of general health and disease progression.

  • Endpoint Analysis:

    • Survival: Record the lifespan of the animals.

    • Histology: At the endpoint, perfuse the animals and collect spinal cord and brain tissue. Perform immunohistochemistry for markers of motor neuron survival (e.g., NeuN, ChAT), microgliosis (e.g., Iba1), and astrogliosis (e.g., GFAP).

    • Biochemical Analysis: Use techniques like Western blot or ELISA to measure levels of pro-inflammatory cytokines (e.g., IL-1β) and P2X7R expression in the collected tissues.

Visualizations

P2X7R_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane (Microglia) cluster_intracellular Intracellular Space ATP ATP (from damaged cells) P2X7R P2X7 Receptor ATP->P2X7R binds Ca_Influx Ca²⁺ Influx P2X7R->Ca_Influx opens channel NLRP3 NLRP3 Inflammasome Activation Ca_Influx->NLRP3 Cytokines Pro-inflammatory Cytokine Release (e.g., IL-1β) NLRP3->Cytokines Neuroinflammation Neuroinflammation Cytokines->Neuroinflammation CellDeath Neuronal Cell Death Neuroinflammation->CellDeath Experimental_Workflow cluster_setup Experimental Setup cluster_execution Execution Phase cluster_analysis Analysis Phase Animal_Model Select Animal Model (e.g., SOD1G93A) Group_Allocation Allocate to Treatment Groups (Vehicle, Low Dose, High Dose) Animal_Model->Group_Allocation Drug_Admin Chronic Drug Administration Group_Allocation->Drug_Admin Behavioral_Tests Weekly Behavioral Testing (Rotarod, Grip Strength) Drug_Admin->Behavioral_Tests Endpoint Humane Endpoint Behavioral_Tests->Endpoint Tissue_Collection Tissue Collection (Spinal Cord, Brain) Endpoint->Tissue_Collection Histo_Biochem Histological & Biochemical Analysis Tissue_Collection->Histo_Biochem

References

Technical Support Center: Refinement of Animal Models for JNJ-56022486 Efficacy Testing

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the refinement of animal models for testing the efficacy of JNJ-56022486, a selective negative allosteric modulator of AMPA receptors containing the TARPγ8 auxiliary subunit. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and how does it inform animal model selection?

A1: this compound is a selective negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein γ8 (TARPγ8).[1] TARPγ8 is highly expressed in the hippocampus and other forebrain regions associated with seizure generation and propagation.[2][3] This region-specific expression suggests that this compound can achieve therapeutic effects with a potentially wider therapeutic window and fewer motor side effects compared to non-selective AMPA receptor antagonists.[3][4] Therefore, animal models of epilepsy, particularly those with a focus on forebrain hyperexcitability, are highly relevant for efficacy testing. Models of neuropathic pain, where TARPγ8 is also implicated in pain pathways, are also appropriate.

Q2: Which animal models are recommended for assessing the anticonvulsant efficacy of this compound?

A2: Based on the mechanism of action and preclinical data for similar TARPγ8-selective modulators, the following rodent models of epilepsy are recommended:

  • Corneal Kindling (CK) Model: This model of focal and secondarily generalized seizures is sensitive to TARPγ8 modulators and allows for the assessment of both acute and chronic drug effects.

  • 6 Hz Psychomotor Seizure Model: This model is used to identify compounds effective against therapy-resistant partial seizures and has been shown to be sensitive to AMPA receptor modulators.

  • Pentylenetetrazol (PTZ) Seizure Model: This model of generalized seizures can be used to assess the ability of this compound to increase the seizure threshold.

Q3: What are the expected behavioral side effects of this compound in preclinical models?

A3: Due to the selective nature of this compound for TARPγ8-containing AMPA receptors, which are less prevalent in the cerebellum, it is expected to have a better side effect profile than non-selective AMPA antagonists. Preclinical studies with a closely related compound, JNJ-55511118, showed no significant motor impairment on the rotarod test at anticonvulsant doses. However, at high levels of receptor occupancy, transient hyperlocomotion and mild impairment in learning and memory have been observed. It is crucial to include behavioral assessments, such as the rotarod and novel object recognition tests, to determine the therapeutic window.

Q4: How can I assess target engagement of this compound in my animal model?

A4: Target engagement can be assessed ex vivo using autoradiography with a radiolabeled form of this compound or a related compound to determine receptor occupancy in different brain regions. This can be correlated with plasma drug concentrations to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.

Troubleshooting Guide

Issue 1: High variability in seizure threshold or latency in control animals.

  • Possible Cause: Inconsistent stimulus delivery (e.g., corneal or electrical stimulation), stress, or variability in the animal colony.

  • Troubleshooting Steps:

    • Ensure consistent placement of electrodes and delivery of the electrical stimulus.

    • Acclimate animals to the testing room and handling procedures to reduce stress.

    • Use age- and weight-matched animals from a reputable supplier.

    • Increase the number of animals per group to improve statistical power.

Issue 2: Lack of a clear dose-response relationship in efficacy studies.

  • Possible Cause: Inappropriate dose range, suboptimal route of administration or timing of assessment, or metabolic instability of the compound.

  • Troubleshooting Steps:

    • Conduct a pilot dose-range-finding study to identify a suitable range of doses.

    • Characterize the pharmacokinetics of this compound in the chosen species to determine the optimal time for efficacy testing post-dosing.

    • Ensure the formulation of the compound is appropriate for the chosen route of administration and allows for consistent absorption.

Issue 3: Unexpected motor impairment or sedation at presumed therapeutic doses.

  • Possible Cause: Off-target effects, higher than expected brain exposure, or sensitivity of the specific animal strain.

  • Troubleshooting Steps:

    • Conduct a thorough safety and tolerability assessment, including the rotarod test, at a range of doses.

    • Measure plasma and brain concentrations of this compound to confirm exposure levels.

    • Consider using a different rodent strain that may be less sensitive to the motor effects of AMPA receptor modulation.

Issue 4: Conflicting results between different efficacy models.

  • Possible Cause: Different models represent distinct underlying pathophysiologies. This compound may be more effective against certain seizure types or pain states.

  • Troubleshooting Steps:

    • Carefully consider the mechanism of each animal model and how it relates to the mechanism of action of this compound.

    • Analyze the results in the context of the specific neurocircuitry involved in each model.

    • A comprehensive profile of activity across multiple models will provide a better understanding of the therapeutic potential.

Data Presentation

Note: The following quantitative data is for RAP-219 and RTX-1738, which are, like this compound, selective TARPγ8 negative allosteric modulators. This data is provided as a reference for expected efficacy in relevant preclinical models.

Table 1: Anticonvulsant Efficacy of RAP-219 in Mice

Animal ModelEndpointED₅₀ (mg/kg, p.o.)Plasma EC₅₀ (ng/mL)
Pentylenetetrazol (PTZ)First Twitch0.022.9
Pentylenetetrazol (PTZ)Sustained Clonus0.022.4
Corneal Kindling (CK)Seizure Protection0.022.3

Table 2: Anticonvulsant Efficacy of RTX-1738 in the Corneal Kindling (CK) Model in Mice

Dosing RegimenED₅₀ (mg/kg, p.o.)Plasma EC₅₀ (ng/mL)
Acute (Single Dose)0.054.7
Chronic (7 days, QD)0.013.6

Table 3: Receptor Occupancy and Efficacy of TARPγ8 Modulators in the Corneal Kindling (CK) Model

CompoundReceptor Occupancy for Full ProtectionCorresponding Plasma Concentration (ng/mL)
RAP-21970%7
RTX-173890%10

Experimental Protocols

1. Corneal Kindling (CK) Seizure Model in Mice

  • Objective: To assess the ability of this compound to suppress focal and secondarily generalized seizures.

  • Methodology:

    • Kindling Phase: Administer a subconvulsive electrical stimulus (e.g., 3 mA, 60 Hz, 2 sec duration) to the cornea of the mouse once daily.

    • Record the seizure severity according to a standardized scale (e.g., Racine scale).

    • Continue daily stimulation until animals consistently exhibit a Stage 5 seizure (rearing and falling with tonic-clonic convulsions).

    • Drug Testing Phase: Once fully kindled, administer this compound or vehicle at the desired doses and route of administration.

    • At the time of expected peak drug effect, deliver the corneal electrical stimulus.

    • Record the seizure severity and duration. A significant reduction in seizure score or a complete lack of a Stage 5 seizure indicates anticonvulsant activity.

2. Rotarod Test for Motor Coordination

  • Objective: To evaluate the potential for this compound to cause motor impairment.

  • Methodology:

    • Training: Acclimate mice to the rotarod apparatus by placing them on the rotating rod at a low, constant speed (e.g., 4 rpm) for a set duration (e.g., 5 minutes) for 2-3 days prior to testing.

    • Testing:

      • Administer this compound or vehicle.

      • At the time of expected peak drug effect, place the mouse on the rotarod.

      • The rod should accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).

      • Record the latency to fall from the rod.

      • Perform multiple trials with an appropriate inter-trial interval.

      • A significant decrease in the latency to fall compared to the vehicle group indicates motor impairment.

3. Novel Object Recognition (NOR) Test for Memory Assessment

  • Objective: To assess the potential impact of this compound on recognition memory.

  • Methodology:

    • Habituation: Allow the mouse to explore an empty open-field arena for 5-10 minutes for 1-2 days to acclimate to the environment.

    • Familiarization Phase (T1):

      • Administer this compound or vehicle.

      • Place two identical objects in the arena.

      • Allow the mouse to explore the objects for a set period (e.g., 10 minutes).

    • Test Phase (T2):

      • After a retention interval (e.g., 1 to 24 hours), return the mouse to the arena.

      • One of the familiar objects is replaced with a novel object.

      • Record the time the mouse spends exploring each object (familiar vs. novel).

      • A discrimination index (Time exploring novel - Time exploring familiar) / (Total exploration time) is calculated. A significant reduction in the discrimination index in the drug-treated group compared to the vehicle group suggests a memory deficit.

Mandatory Visualizations

Signaling_Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R GluA TARPγ8 Glutamate->AMPA_R:f0 Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPA_R->Ion_Channel Opens Depolarization Depolarization & Excitatory Postsynaptic Potential Ion_Channel->Depolarization Influx JNJ_56022486 This compound JNJ_56022486->AMPA_R:f1 Negative Modulation

Caption: Signaling pathway of this compound as a negative modulator of TARPγ8-containing AMPA receptors.

Experimental_Workflow_Epilepsy start Select Animal Model (e.g., Corneal Kindling) kindling Kindling Phase (Daily Stimulation) start->kindling fully_kindled Fully Kindled Animals (Consistent Stage 5 Seizures) kindling->fully_kindled drug_admin Administer this compound or Vehicle fully_kindled->drug_admin seizure_test Seizure Induction (Corneal Stimulation) drug_admin->seizure_test data_collection Record Seizure Score and Duration seizure_test->data_collection analysis Data Analysis (Compare Drug vs. Vehicle) data_collection->analysis

Caption: Experimental workflow for testing this compound efficacy in a corneal kindling seizure model.

Logical_Relationship cluster_efficacy Efficacy Assessment cluster_tolerability Tolerability Assessment Anticonvulsant Anticonvulsant Efficacy (e.g., CK, 6Hz models) Therapeutic_Window Therapeutic Window Anticonvulsant->Therapeutic_Window Analgesic Analgesic Efficacy (Neuropathic Pain Models) Analgesic->Therapeutic_Window Motor Motor Coordination (Rotarod Test) Motor->Therapeutic_Window Limits Cognitive Cognitive Function (NOR Test) Cognitive->Therapeutic_Window Limits

Caption: Logical relationship between efficacy and tolerability assessments to define the therapeutic window.

References

Technical Support Center: JNJ-56022486 Synthesis and Purification

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: JNJ-56022486 is a proprietary compound, and as such, detailed synthesis and purification protocols are not publicly available. This technical support guide is based on established principles of organic chemistry and information available for the synthesis and purification of structurally similar molecules. The provided information is intended for research and development purposes and should be used as a general guideline. All procedures should be performed by qualified professionals in a well-equipped laboratory setting, adhering to all necessary safety precautions.

Frequently Asked Questions (FAQs)

Q1: What is a plausible synthetic strategy for this compound?

A1: A common and logical approach for the synthesis of N-heterocyclic benzamides like this compound is through the amide coupling of two key intermediates: 2-amino-5-chlorobenzoic acid and 3-amino-1-(cyanomethyl)-1H-pyrazole.

Q2: What are the main challenges in the synthesis of the 2-amino-5-chlorobenzoic acid precursor?

A2: The primary challenges in preparing 2-amino-5-chlorobenzoic acid often involve achieving high purity and yield. Common synthetic routes include the reduction of 5-chloro-2-nitrobenzoic acid or the direct chlorination of 2-aminobenzoic acid (anthranilic acid). Potential issues include incomplete reduction of the nitro group, which can lead to difficult-to-remove impurities, and controlling the regioselectivity of the chlorination to avoid the formation of other chloro-isomers.

Q3: What are the key difficulties in preparing the 3-amino-1-(cyanomethyl)-1H-pyrazole intermediate?

A3: The synthesis of this pyrazole derivative can be challenging due to the reactivity of the cyanomethyl group and the potential for side reactions. A typical synthesis involves the reaction of a malononitrile derivative with hydrazine, followed by N-alkylation with a cyanomethylating agent. Challenges include controlling the cyclization to form the desired pyrazole isomer and preventing polymerization or degradation of the starting materials and product.

Q4: What are the most common issues encountered during the final amide coupling step?

A4: The amide coupling of 2-amino-5-chlorobenzoic acid with 3-amino-1-(cyanomethyl)-1H-pyrazole is a critical step where several issues can arise. These include low coupling efficiency, side reactions involving the unprotected amino group on the benzoic acid or the pyrazole ring nitrogen, and racemization if chiral centers are present. The choice of coupling reagent and reaction conditions is crucial to minimize these issues.

Q5: What are the primary impurities to look out for in the final product?

A5: Potential impurities in the final this compound product can include unreacted starting materials (2-amino-5-chlorobenzoic acid and 3-amino-1-(cyanomethyl)-1H-pyrazole), byproducts from the coupling reagent (e.g., N-acylurea from carbodiimides), and side-products from reactions involving the other functional groups in the molecule.

Troubleshooting Guides

Synthesis of 2-amino-5-chlorobenzoic acid (from 5-chloro-2-nitrobenzoic acid)
Problem Possible Cause Solution
Low Yield Incomplete reaction.Increase reaction time, temperature, or catalyst loading. Ensure efficient stirring.
Product loss during workup.Optimize extraction pH and solvent. Minimize transfers.
Product Contaminated with Starting Material Incomplete reduction.Increase hydrogen pressure or reaction time. Use a fresh or more active catalyst (e.g., Raney Nickel, Pd/C).
Presence of Side-Products Over-reduction or side reactions.Use milder reaction conditions. Monitor the reaction closely by TLC or LC-MS.
Synthesis of 3-amino-1-(cyanomethyl)-1H-pyrazole
Problem Possible Cause Solution
Low Yield Poor cyclization efficiency.Optimize reaction temperature and solvent. Consider using a template or catalyst.
Degradation of starting materials or product.Use anhydrous conditions and an inert atmosphere. Purify starting materials before use.
Formation of Isomeric Byproducts Lack of regioselectivity in the cyclization.Modify the substituents on the starting materials to direct the cyclization. Use a milder base or different solvent system.
Product is an Oil or Difficult to Crystallize Presence of impurities.Purify by column chromatography. Attempt trituration with a non-polar solvent to induce crystallization.
Amide Coupling to form this compound
Problem Possible Cause Solution
Low Yield of Amide Inefficient coupling reagent.Switch to a more powerful coupling reagent (e.g., HATU, COMU). Optimize reaction temperature and time.
Steric hindrance.Use a less hindered base (e.g., DIPEA). Increase reaction temperature.
Presence of Unreacted Starting Materials Incomplete reaction.Increase the equivalents of the coupling reagent and the amine. Ensure all reagents are anhydrous.
Formation of N-acylurea Byproduct (with carbodiimides) Reaction of the activated acid with the carbodiimide.Add an activating agent like HOBt or HOAt to form a more stable active ester.
Side reaction at the pyrazole N-H The pyrazole nitrogen is sufficiently nucleophilic to react.Protect the pyrazole nitrogen with a suitable protecting group (e.g., Boc) before coupling, and deprotect afterwards.

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound is outlined below. This is a hypothetical procedure and should be adapted and optimized based on experimental results.

Step 1: Synthesis of 2-amino-5-chlorobenzoic acid

  • To a solution of 5-chloro-2-nitrobenzoic acid (1.0 eq) in ethanol, add a catalytic amount of Palladium on carbon (10% w/w).

  • Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with ethanol.

  • Concentrate the filtrate under reduced pressure to yield 2-amino-5-chlorobenzoic acid.

Step 2: Synthesis of 3-amino-1-(cyanomethyl)-1H-pyrazole

  • React malononitrile with a suitable hydrazine source to form 3-aminopyrazole.

  • Protect the N1-position of the pyrazole with a suitable protecting group if necessary.

  • Alkylate the protected pyrazole with bromoacetonitrile in the presence of a base (e.g., K₂CO₃) in an aprotic solvent (e.g., DMF).

  • Deprotect the pyrazole to yield 3-amino-1-(cyanomethyl)-1H-pyrazole.

Step 3: Amide coupling to form this compound

  • Dissolve 2-amino-5-chlorobenzoic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add a coupling reagent such as HATU (1.1 eq) and a non-nucleophilic base like DIPEA (2.0 eq).

  • Stir the mixture for 15-30 minutes to activate the carboxylic acid.

  • Add 3-amino-1-(cyanomethyl)-1H-pyrazole (1.0 eq) to the reaction mixture.

  • Stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

  • Perform an aqueous workup to remove the excess reagents and byproducts. Extract the product with a suitable organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

Step 4: Purification of this compound

  • The crude product can be purified by flash column chromatography on silica gel using a gradient of a suitable solvent system (e.g., hexanes/ethyl acetate or DCM/methanol).

  • Alternatively, recrystallization from an appropriate solvent system can be employed to obtain the pure product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_purification Purification Start Start Step1 Synthesis of 2-amino-5-chlorobenzoic acid Start->Step1 Step2 Synthesis of 3-amino-1-(cyanomethyl)-1H-pyrazole Start->Step2 Step3 Amide Coupling Step1->Step3 Step2->Step3 Step4 Crude Product Step3->Step4 Step5 Column Chromatography Step4->Step5 Step6 Recrystallization Step5->Step6 Step7 Pure this compound Step6->Step7

Caption: Hypothetical workflow for the synthesis and purification of this compound.

troubleshooting_logic Low_Yield Low Yield in Amide Coupling Check_Reagents Check Reagent Purity and Anhydrous Conditions Low_Yield->Check_Reagents Change_Coupling_Reagent Use a Stronger Coupling Reagent (e.g., HATU) Check_Reagents->Change_Coupling_Reagent If reagents are pure Optimize_Conditions Optimize Temperature and Reaction Time Change_Coupling_Reagent->Optimize_Conditions Protecting_Group Consider Protecting Pyrazole N-H Optimize_Conditions->Protecting_Group Success Yield Improved Protecting_Group->Success

Caption: Troubleshooting logic for low yield in the final amide coupling step.

Best practices for long-term storage of JNJ-56022486

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage and experimental use of JNJ-56022486, a potent and selective negative modulator of AMPA receptors containing the TARP-γ8 subunit. This guide is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: How should I store this compound for the long-term?

A1: For long-term storage, this compound should be stored as a solid powder at -20°C in a desiccated environment.[1][2]

Q2: What is the recommended solvent for reconstituting this compound?

A2: The recommended solvent for reconstituting this compound is dimethyl sulfoxide (DMSO).[1][2]

Q3: How should I store the reconstituted stock solution of this compound?

A3: Once reconstituted in DMSO, it is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C for short-term storage (up to one month) or at -80°C for long-term storage (up to six months).

Q4: What is the mechanism of action of this compound?

A4: this compound is a negative allosteric modulator of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that contain the transmembrane AMPA receptor regulatory protein gamma-8 (TARP-γ8) auxiliary subunit. It is believed to act by partially disrupting the interaction between TARP-γ8 and the pore-forming subunit of the AMPA receptor channel.

Q5: In what types of experiments can this compound be used?

A5: this compound is suitable for a variety of in vitro and in vivo studies investigating the role of TARP-γ8-containing AMPA receptors. Common applications include calcium flux assays, electrophysiological recordings, and radioligand binding assays to study synaptic transmission and plasticity, particularly in brain regions where TARP-γ8 is highly expressed, such as the hippocampus.

Data Presentation

Table 1: Storage Recommendations for this compound

FormStorage TemperatureDurationKey Considerations
Solid (Powder)-20°CUp to 3 yearsStore in a desiccated environment to prevent hydration.
4°CUp to 2 yearsFor shorter-term storage, check datasheet for specifics.
Stock Solution (in DMSO)-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.
-80°CUp to 6 monthsEnsure airtight seals to prevent moisture absorption by DMSO.

Experimental Protocols

Calcium Flux Assay for this compound Activity

Objective: To measure the inhibitory effect of this compound on glutamate-evoked calcium influx in cells expressing TARP-γ8-containing AMPA receptors.

Methodology:

  • Cell Culture:

    • Use HEK293 cells stably co-expressing a human AMPA receptor subunit (e.g., GluA1 or GluA2) and human TARP-γ8.

    • Plate the cells in a 96-well, black-walled, clear-bottom plate at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate at 37°C in a humidified atmosphere of 5% CO2.

  • Dye Loading:

    • Prepare a calcium-sensitive dye loading solution (e.g., Fluo-8 AM or a similar dye) according to the manufacturer's instructions.

    • Remove the cell culture medium and add the dye loading solution to each well.

    • Incubate the plate at 37°C for 1 hour, protected from light.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in an appropriate assay buffer. The final DMSO concentration should be kept constant across all wells and ideally below 0.1%.

    • After the dye loading incubation, gently wash the cells with the assay buffer.

    • Add the this compound dilutions to the respective wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature, protected from light.

  • Agonist Stimulation and Signal Detection:

    • Prepare a solution of the AMPA receptor agonist, glutamate, at a concentration that elicits a submaximal response (e.g., EC80).

    • Using a fluorescence plate reader equipped with an automated injection system, add the glutamate solution to the wells.

    • Measure the fluorescence intensity before and after the addition of glutamate. The signal should be read kinetically for a period of time (e.g., 60-120 seconds).

  • Data Analysis:

    • Calculate the change in fluorescence (ΔF) for each well by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.

    • Normalize the data to the vehicle control (0% inhibition) and a positive control (e.g., a high concentration of a non-selective AMPA receptor antagonist for 100% inhibition).

    • Plot the normalized response against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

Radioligand Binding Assay for this compound Affinity

Objective: To determine the binding affinity (Ki) of this compound for the TARP-γ8 subunit using a competitive radioligand binding assay.

Methodology:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing human TARP-γ8.

    • Homogenize the cells in a cold buffer and centrifuge to pellet the membranes.

    • Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration of the membrane preparation.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • To each well, add the cell membrane preparation, a fixed concentration of the radioligand ([3H]-JNJ-56022486), and varying concentrations of the unlabeled competitor (this compound or other test compounds).

    • For determining non-specific binding, use a high concentration of an appropriate unlabeled ligand.

  • Incubation:

    • Incubate the plate at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This will trap the membranes with the bound radioligand on the filter.

    • Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

  • Detection:

    • Dry the filter mat and place it in a scintillation vial with a scintillation cocktail.

    • Measure the radioactivity in each vial using a scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from the total binding to obtain the specific binding at each concentration of the competitor.

    • Plot the specific binding as a percentage of the control (no competitor) against the log concentration of the competitor.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate AMPAR_TARP AMPA Receptor TARP-γ8 Glutamate->AMPAR_TARP:f0 Binds Ca_ion Ca²⁺ Influx AMPAR_TARP:f0->Ca_ion Channel Opening JNJ56022486 This compound JNJ56022486->AMPAR_TARP:f1 Inhibits Downstream Downstream Signaling (e.g., MAPK pathway) Ca_ion->Downstream Activates

Caption: this compound signaling pathway.

Experimental_Workflow cluster_prep Preparation cluster_assay In Vitro Assay Solid_Compound Solid this compound (-20°C, Desiccated) Stock_Solution Prepare Stock Solution Solid_Compound->Stock_Solution DMSO DMSO DMSO->Stock_Solution Aliquots Aliquot for Single Use (-20°C or -80°C) Stock_Solution->Aliquots Working_Solution Prepare Working Solution (Dilute in Assay Buffer) Aliquots->Working_Solution Cell_Assay Perform Cell-Based Assay (e.g., Calcium Flux) Working_Solution->Cell_Assay Data_Analysis Analyze Data (Calculate IC50) Cell_Assay->Data_Analysis

Caption: Experimental workflow for this compound.

Troubleshooting Guides

Issue 1: Inconsistent or Noisy Data in Calcium Flux Assay

Potential Cause Recommended Solution
Uneven Cell Plating Ensure a single-cell suspension before plating and use proper techniques to achieve a uniform cell monolayer.
Dye Loading Issues Optimize dye concentration and incubation time for your specific cell line. Ensure cells are not over-incubated, which can lead to cytotoxicity.
Compound Precipitation Visually inspect the compound dilutions for any signs of precipitation. If observed, consider using a lower concentration range or adding a small amount of a co-solvent (with appropriate vehicle controls).
High Background Fluorescence Wash cells thoroughly after dye loading. Ensure the assay buffer does not contain components that autofluoresce.
Low Signal-to-Noise Ratio Optimize the concentration of the agonist (glutamate) to achieve a robust but not saturating response.

Issue 2: High Non-Specific Binding in Radioligand Binding Assay

Potential Cause Recommended Solution
Radioligand Sticking to Filters Pre-soak the filter mats in a blocking agent (e.g., polyethyleneimine) before use.
Insufficient Washing Increase the number of washes and/or the volume of the wash buffer to more effectively remove unbound radioligand.
High Membrane Concentration Reduce the amount of membrane protein per well to decrease the number of non-specific binding sites.
Radioligand Degradation Ensure the radioligand has not exceeded its expiration date and has been stored properly.

Issue 3: Variability Between Aliquots of Stock Solution

Potential Cause Recommended Solution
Incomplete Dissolution Ensure the solid compound is fully dissolved in DMSO before aliquoting. Gentle vortexing or sonication may be necessary.
DMSO Water Absorption Use anhydrous DMSO and ensure aliquot tubes are tightly sealed to prevent moisture absorption, which can lead to compound precipitation upon freezing.
Freeze-Thaw Cycles Strictly adhere to the practice of using single-use aliquots to avoid the degradation that can occur with repeated freezing and thawing.

References

Validation & Comparative

A Comparative Guide to AMPA Receptor Antagonists in Preclinical Epilepsy Models: JNJ-56022486 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, a key player in fast excitatory neurotransmission, has emerged as a significant target for the development of novel antiepileptic drugs (AEDs).[1] This guide provides a comparative overview of JNJ-56022486, a selective TARP γ-8 AMPA receptor modulator, and other notable AMPA receptor antagonists—perampanel, selurampanel, and talampanel—based on available preclinical data from various epilepsy models.

While extensive preclinical data for this compound in epilepsy models is not yet widely published, information on the closely related and more extensively studied TARP γ-8 selective modulator, JNJ-55511118, offers valuable insights into its potential anticonvulsant profile.[2][3] TARP γ-8 is predominantly expressed in the forebrain and hippocampus, regions critically involved in temporal lobe epilepsy, making TARP γ-8 selective modulators a promising therapeutic strategy.[4][5] Preclinical studies with JNJ-55511118 have demonstrated a strong, dose-dependent anti-convulsant effect, suggesting a potent therapeutic potential for this class of compounds. One of the key advantages of this targeted approach is the potential for reduced motor side effects compared to non-selective AMPA receptor antagonists.

This guide will summarize the available quantitative data for these compounds, detail the experimental protocols of key preclinical models, and provide visualizations of the underlying signaling pathways and experimental workflows.

Comparative Efficacy in Preclinical Epilepsy Models

The following tables summarize the available preclinical data for JNJ-55511118 (as a proxy for this compound) and other AMPA receptor antagonists in widely used rodent models of epilepsy.

CompoundModelSpeciesED₅₀ / Effective DoseRoute of AdministrationReference
JNJ-55511118 Not SpecifiedNot SpecifiedStrong, dose-dependent anti-convulsant effectOral
Perampanel Maximal Electroshock (MES)Mouse1.6 mg/kgp.o.
Pentylenetetrazol (PTZ)Mouse0.94 mg/kgp.o.
Audiogenic Seizures (DBA/2 mice)MouseEffectivep.o.
Amygdala KindlingRat5 and 10 mg/kgp.o.
Talampanel Hypoxic Neonatal SeizuresRat7.5 and 10 mg/kg (maximal effect)i.p.
Selurampanel (BGG492) Not specified preclinical modelsNot SpecifiedAntiseizure activity demonstratedNot Specified

Note: ED₅₀ (Median Effective Dose) is the dose that produces a therapeutic effect in 50% of the population. Data for this compound is inferred from the closely related compound JNJ-55511118 due to limited publicly available information.

Mechanism of Action

AMPA receptor antagonists exert their anticonvulsant effects by inhibiting the excitatory neurotransmission mediated by glutamate. These antagonists can be broadly classified into two categories:

  • Competitive Antagonists: These compounds, such as selurampanel, bind to the glutamate binding site on the AMPA receptor, thereby preventing glutamate from activating the receptor.

  • Non-competitive (Allosteric) Antagonists: These compounds, including perampanel and talampanel, bind to a site on the AMPA receptor distinct from the glutamate binding site. This binding induces a conformational change in the receptor that prevents the ion channel from opening, even when glutamate is bound. This compound and JNJ-55511118 represent a novel subclass of non-competitive modulators that selectively target AMPA receptors associated with the TARP γ-8 auxiliary subunit.

Experimental Protocols

Detailed methodologies for the key preclinical epilepsy models cited in this guide are provided below.

Maximal Electroshock (MES) Seizure Test

This model is used to identify drugs that prevent the spread of seizures.

  • Animals: Male albino mice (20-25 g) or rats (100-150 g) are used.

  • Drug Administration: The test compound is administered via the desired route (e.g., intraperitoneally or orally) at a predetermined time before the electroshock.

  • Procedure: A constant current (e.g., 50 mA for mice, 150 mA for rats) is delivered for a short duration (e.g., 0.2 seconds) through corneal or ear clip electrodes.

  • Endpoint: The abolition of the tonic hindlimb extension phase of the seizure is considered a positive endpoint, indicating anticonvulsant activity.

Pentylenetetrazol (PTZ)-Induced Seizure Test

This model is used to identify drugs that raise the seizure threshold.

  • Animals: Male albino mice (18-25 g) are typically used.

  • Drug Administration: The test compound is administered prior to the injection of PTZ.

  • Procedure: A subcutaneous or intraperitoneal injection of PTZ (e.g., 85 mg/kg, s.c.) is administered.

  • Endpoint: The absence of clonic seizures for a defined period (e.g., 30 minutes) after PTZ administration is the primary endpoint. The latency to the first seizure and the severity of seizures can also be measured.

Audiogenic Seizure Model

Genetically susceptible mouse strains (e.g., DBA/2) are used to model reflex seizures.

  • Animals: DBA/2 mice at an age of high seizure susceptibility (e.g., 21-28 days) are used.

  • Drug Administration: The test compound is administered before exposure to the auditory stimulus.

  • Procedure: Mice are placed in a sound-attenuating chamber and exposed to a high-intensity auditory stimulus (e.g., 120 dB bell or siren) for a fixed duration (e.g., 60 seconds).

  • Endpoint: The suppression of the characteristic seizure phases (wild running, clonic seizures, tonic seizures, and respiratory arrest) is recorded.

Amygdala Kindling Model

This model is used to study the development of epilepsy (epileptogenesis) and to test the efficacy of drugs against focal seizures that secondarily generalize.

  • Animals: Rats are typically used for this model.

  • Procedure:

    • Electrode Implantation: An electrode is surgically implanted into the basolateral amygdala.

    • Kindling Stimulation: A brief, low-intensity electrical stimulus is delivered to the amygdala once or twice daily.

    • Seizure Observation: The behavioral seizure severity is scored according to a standardized scale (e.g., Racine's scale) after each stimulation.

    • Fully Kindled State: The animal is considered fully kindled after consistently exhibiting a generalized tonic-clonic seizure (Stage 5 on Racine's scale) in response to the stimulation.

  • Drug Testing: Once fully kindled, the test compound is administered, and its effect on the seizure threshold, seizure duration, and seizure severity is evaluated.

Visualizations

AMPA Receptor Signaling Pathway in Epilepsy

AMPA_Pathway cluster_postsynaptic Postsynaptic Membrane Glutamate Glutamate AMPAR AMPA Receptor Glutamate->AMPAR Binds Presynaptic Presynaptic Neuron Presynaptic->Glutamate Release Postsynaptic Postsynaptic Neuron Na_Ca Na+ / Ca2+ Influx AMPAR->Na_Ca Opens Channel TARP TARP γ-8 TARP->AMPAR Modulates Depolarization Depolarization Na_Ca->Depolarization ActionPotential Action Potential (Neuronal Firing) Depolarization->ActionPotential EpilepticActivity Epileptic Activity ActionPotential->EpilepticActivity Antagonist AMPA Receptor Antagonist Antagonist->AMPAR Blocks JNJ56022486 This compound (TARP γ-8 Modulator) JNJ56022486->TARP Inhibits

Caption: AMPA receptor signaling cascade in the context of epilepsy and points of intervention for antagonists.

Experimental Workflow for Preclinical Anticonvulsant Screening

Experimental_Workflow start Start animal_model Select Animal Model (e.g., MES, PTZ, Audiogenic, Kindling) start->animal_model drug_admin Administer Test Compound (e.g., this compound) or Vehicle animal_model->drug_admin seizure_induction Induce Seizures drug_admin->seizure_induction observation Observe and Score Seizure Activity seizure_induction->observation data_analysis Data Analysis (e.g., ED₅₀ Calculation) observation->data_analysis comparison Compare with other AMPA Antagonists data_analysis->comparison end End comparison->end

Caption: Generalized workflow for the preclinical evaluation of anticonvulsant compounds.

References

A Comparative Analysis of JNJ-56022486 and LY3130481 for Efficacy in Neurological Disorders

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of two selective TARP-γ8-associated AMPA receptor antagonists, JNJ-56022486 and LY3130481, reveals distinct preclinical efficacy profiles in the context of epilepsy. Both compounds leverage a targeted mechanism of action aimed at modulating excitatory neurotransmission in the forebrain, with the goal of providing therapeutic benefit while minimizing motor side effects often associated with non-selective AMPA receptor antagonists.

This guide provides a comprehensive comparison of the available preclinical data for this compound (and its closely related analog JNJ-55511118) and LY3130481. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two novel therapeutic candidates.

Mechanism of Action: A Shared Target

Both this compound and LY3130481 are selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit.[1][2][3] TARP-γ8 is predominantly expressed in the forebrain, particularly in regions like the hippocampus, which are critically involved in the generation and propagation of seizures.[3][4] By selectively targeting this subset of AMPA receptors, both compounds aim to reduce neuronal hyperexcitability in key brain regions implicated in epilepsy, while sparing AMPA receptors in other areas, such as the cerebellum, which are associated with motor control. This targeted approach is hypothesized to lead to a better therapeutic window with reduced side effects like ataxia.

This compound and the structurally related compound JNJ-55511118 act by disrupting the interaction between TARP-γ8 and the pore-forming GluA subunits of the AMPA receptor. Similarly, LY3130481 functions as a selective antagonist at TARP-γ8-containing AMPA receptors.

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal cluster_drug Drug Action Glutamate Glutamate AMPAR GluA1/2 AMPA Receptor Glutamate->AMPAR:f1 Binds TARP TARP-γ8 Ion_Channel Ion Channel AMPAR->Ion_Channel Opens TARP->AMPAR:f0 Associates TARP->AMPAR Inhibits Function Excitatory_Signal Excitatory Signal Ion_Channel->Excitatory_Signal Na+ influx JNJ This compound JNJ->TARP Negative Modulation LY LY3130481 LY->TARP Antagonism

Figure 1: Signaling pathway of TARP-γ8-associated AMPA receptors and the inhibitory action of this compound and LY3130481.

Preclinical Efficacy in Seizure Models

Both JNJ-55511118 (as a surrogate for this compound) and LY3130481 have demonstrated significant anticonvulsant effects in a variety of preclinical seizure models. The following tables summarize the available quantitative efficacy data.

Table 1: Efficacy of JNJ-55511118 in Rodent Seizure Models

Seizure ModelSpeciesEndpointED₅₀ (mg/kg, p.o.)
Maximal Electroshock (MES)MouseTonic hindlimb extension3.8
Pentylenetetrazol (PTZ)MouseClonic seizures1.2
6-Hz Psychomotor SeizureMouseSeizure activity0.8

Data extracted from Maher et al. (2016).

Table 2: Efficacy of LY3130481 in Rodent Seizure Models

Seizure ModelSpeciesEndpointED₅₀ (mg/kg, p.o.)
Maximal Electroshock (MES)MouseTonic hindlimb extension11.2
Pentylenetetrazol (PTZ)RatClonic seizures3.9
Audiogenic Seizure (Frings mice)MouseClonic-tonic seizures2.1
Corneal KindlingRatSeizure score of 5~3

Data extracted from Witkin et al. (2017).

Direct comparison of ED₅₀ values should be approached with caution due to potential differences in experimental protocols across studies. However, the data suggest that both compounds are potent anticonvulsants in established models of generalized and partial seizures.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for a critical evaluation of the presented data.

JNJ-55511118 Efficacy Studies (Maher et al., 2016)
  • Maximal Electroshock (MES) Test in Mice: Male CF-1 mice were administered JNJ-55511118 orally. After a predetermined pretreatment time, a 50-mA electrical stimulus was delivered for 0.2 seconds via corneal electrodes. The absence of a tonic hindlimb extension was considered protection.

  • Pentylenetetrazol (PTZ) Test in Mice: JNJ-55511118 was administered orally to male CF-1 mice. Following the pretreatment period, pentylenetetrazol (85 mg/kg) was injected subcutaneously. The absence of clonic seizures for at least 30 minutes was the endpoint for protection.

  • 6-Hz Psychomotor Seizure Test in Mice: Following oral administration of JNJ-55511118, a 32-mA electrical stimulus (3-second duration, 6 Hz) was delivered via corneal electrodes to male CF-1 mice. Protection was defined as the absence of seizure activity characterized by stun, forelimb clonus, and twitching.

LY3130481 Efficacy Studies (Witkin et al., 2017)
  • Maximal Electroshock (MES) Test in Mice: Male CF-1 mice received LY3130481 orally. At the time of peak effect, a 50-mA electrical current was delivered for 0.2 seconds through corneal electrodes. The abolition of the tonic hindlimb extensor response was the criterion for anticonvulsant activity.

  • Pentylenetetrazol (PTZ) Test in Rats: Male Sprague-Dawley rats were given LY3130481 orally. After the pretreatment interval, pentylenetetrazol (30 mg/kg) was infused intravenously. The endpoint was the dose of PTZ required to induce the first myoclonic jerk and generalized clonic seizures.

  • Audiogenic Seizure Test in Frings Mice: Genetically susceptible Frings mice were administered LY3130481 orally and then exposed to a high-intensity acoustic stimulus (110 dB). Protection was noted if the mice did not exhibit clonic-tonic seizures.

  • Corneal Kindling in Rats: Male Sprague-Dawley rats were stimulated daily via a corneal electrode until stable, generalized seizures (score of 5) were consistently elicited. Following oral administration of LY3130481, the animals were stimulated, and the seizure severity was scored.

cluster_jnj JNJ-55511118 Workflow cluster_ly LY3130481 Workflow JNJ_Admin Oral Administration (CF-1 Mice) JNJ_Pretreat Pretreatment Period JNJ_Admin->JNJ_Pretreat JNJ_MES MES Test (50mA, 0.2s) JNJ_Pretreat->JNJ_MES JNJ_PTZ PTZ Injection (85mg/kg, s.c.) JNJ_Pretreat->JNJ_PTZ JNJ_6Hz 6-Hz Stimulation (32mA, 3s) JNJ_Pretreat->JNJ_6Hz JNJ_Endpoint Protection Endpoint (Absence of Seizure) JNJ_MES->JNJ_Endpoint JNJ_PTZ->JNJ_Endpoint JNJ_6Hz->JNJ_Endpoint LY_Admin_M Oral Administration (CF-1 Mice) LY_Pretreat Pretreatment Period LY_Admin_M->LY_Pretreat LY_Admin_R Oral Administration (Sprague-Dawley Rats) LY_Admin_R->LY_Pretreat LY_MES MES Test (50mA, 0.2s) LY_Pretreat->LY_MES LY_PTZ PTZ Infusion (30mg/kg, i.v.) LY_Pretreat->LY_PTZ LY_Audio Audiogenic Stimulus (110dB) LY_Pretreat->LY_Audio LY_Kindle Corneal Kindling LY_Pretreat->LY_Kindle LY_Endpoint Protection Endpoint LY_MES->LY_Endpoint LY_PTZ->LY_Endpoint LY_Audio->LY_Endpoint LY_Kindle->LY_Endpoint

Figure 2: Generalized experimental workflows for the preclinical efficacy testing of JNJ-55511118 and LY3130481.

Summary and Future Directions

Both this compound (as represented by JNJ-55511118) and LY3130481 are promising therapeutic candidates that selectively target TARP-γ8-associated AMPA receptors. The preclinical data for both compounds demonstrate robust anticonvulsant activity across a range of seizure models. This targeted approach holds the potential for improved tolerability compared to non-selective AMPA receptor antagonists.

Further head-to-head comparative studies under identical experimental conditions would be invaluable for a more definitive assessment of their relative potency and therapeutic index. Additionally, clinical data will be essential to translate these promising preclinical findings into tangible benefits for patients with epilepsy and potentially other neurological disorders characterized by neuronal hyperexcitability. The continued investigation of these selective modulators will undoubtedly provide valuable insights into the role of TARP-γ8 in both normal and pathological brain function.

References

A Comparative Analysis of Side Effect Profiles: JNJ-56022486 and Perampanel

Author: BenchChem Technical Support Team. Date: November 2025

A direct comparative analysis of the side effect profiles of JNJ-56022486 and perampanel is not feasible at this time due to the limited availability of public data on the clinical development of this compound.

This compound is identified as a selective negative modulator of TARP γ-8 AMPA receptors. While its mechanism of action is related to the glutamatergic system, similar to perampanel, there is a notable absence of published clinical trial data detailing its safety and tolerability in humans.

In contrast, perampanel, a non-competitive AMPA receptor antagonist, has undergone extensive clinical evaluation, providing a well-documented side effect profile. This guide will provide a comprehensive overview of the known adverse effects of perampanel, based on available experimental data from its clinical trial program.

Perampanel: An Overview of its Side Effect Profile

Perampanel (marketed as Fycompa®) is an antiepileptic drug used for the adjunctive treatment of partial-onset seizures and primary generalized tonic-clonic seizures.[1] Its mechanism of action involves the non-competitive antagonism of AMPA receptors, which are crucial for fast excitatory neurotransmission in the central nervous system.[2][3] By blocking these receptors, perampanel reduces the hyperexcitability of neurons that contributes to seizures.[3]

Quantitative Analysis of Treatment-Emergent Adverse Events (TEAEs)

The following table summarizes the most common treatment-emergent adverse events observed in pooled data from Phase III clinical trials of perampanel in patients with partial-onset seizures. The data is presented for different daily doses of perampanel compared to a placebo group.

Adverse EventPlacebo (n=441)Perampanel 8 mg/day (n=431)Perampanel 12 mg/day (n=254)
Dizziness9.0%28.1%33.9%
Somnolence7.2%14.5%17.3%
Fatigue4.8%8.5%11.8%
Irritability2.7%6.5%11.8%
Headache10.2%9.5%10.6%
Nausea5.2%6.0%8.3%
Falls2.5%5.1%10.2%
Ataxia1.4%3.9%7.5%
Vertigo1.8%4.4%6.3%
Weight Gain2.5%3.7%5.1%
Aggression0.7%2.8%6.3%

Data compiled from pooled analyses of Phase III clinical trials.[4]

Experimental Protocols for Side Effect Assessment in Perampanel Clinical Trials

The side effect profile of perampanel was primarily established through a series of randomized, double-blind, placebo-controlled Phase III clinical trials.

Study Design:

  • Patient Population: Adult and adolescent patients (aged 12 years and older) with refractory partial-onset seizures, with or without secondary generalization, who were receiving one to three concomitant antiepileptic drugs (AEDs).

  • Treatment Arms: Patients were typically randomized to receive once-daily oral doses of perampanel (e.g., 2 mg, 4 mg, 8 mg, or 12 mg) or a placebo.

  • Phases of the Trials:

    • Baseline Phase: A 6-week period to establish the baseline seizure frequency.

    • Titration Phase: A 6-week period where the dose of perampanel or placebo was gradually increased to the target maintenance dose. The starting dose was typically 2 mg/day, with weekly increments of 2 mg.

    • Maintenance Phase: A 13-week period where patients continued to receive the target dose.

  • Data Collection:

    • Treatment-emergent adverse events (TEAEs) were systematically collected at each study visit. This involved open-ended questioning and standardized checklists.

    • The severity of AEs (mild, moderate, or severe) and their relationship to the study drug were assessed by the investigators.

    • Vital signs, clinical laboratory parameters, and electrocardiography (ECG) studies were also monitored.

Workflow for Adverse Event Monitoring in Perampanel Clinical Trials

cluster_0 Clinical Trial Phases cluster_1 Data Collection & Analysis Baseline Baseline Titration Titration AE_Reporting Adverse Event Reporting (Spontaneous & Solicited) Baseline->AE_Reporting Establish Baseline Health Maintenance Maintenance Titration->AE_Reporting Maintenance->AE_Reporting Severity_Assessment Severity Assessment (Mild, Moderate, Severe) AE_Reporting->Severity_Assessment Causality_Assessment Causality Assessment (Investigator Judgement) Severity_Assessment->Causality_Assessment Data_Pooling Data Pooling from Multiple Trials Causality_Assessment->Data_Pooling Statistical_Analysis Statistical Analysis (Comparison to Placebo) Data_Pooling->Statistical_Analysis

Workflow for adverse event monitoring in perampanel clinical trials.

Signaling Pathways and Mechanism of Action

Perampanel's primary mechanism of action is the non-competitive antagonism of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. In conditions like epilepsy, excessive glutamatergic neurotransmission leads to neuronal hyperexcitability and seizure generation.

AMPA Receptor Signaling Pathway in Epilepsy

cluster_0 Presynaptic Terminal cluster_1 Postsynaptic Neuron Glutamate_Release Glutamate Release AMPA_Receptor AMPA Receptor Glutamate_Release->AMPA_Receptor Binds to Na_Influx Na+ Influx AMPA_Receptor->Na_Influx Opens channel for Depolarization Depolarization Na_Influx->Depolarization Neuronal_Excitation Neuronal Hyperexcitation (Seizure Activity) Depolarization->Neuronal_Excitation Perampanel Perampanel Perampanel->AMPA_Receptor Blocks (Non-competitively)

Simplified signaling pathway of perampanel's mechanism of action.

Conclusion

While a direct comparison of the side effect profiles of this compound and perampanel is not possible due to the lack of clinical data for this compound, the extensive clinical trial program for perampanel provides a robust understanding of its safety and tolerability. The most common side effects associated with perampanel are dose-related and primarily affect the central nervous system, including dizziness, somnolence, and fatigue. The methodologies employed in the clinical trials for perampanel have allowed for a thorough characterization of these adverse events, providing valuable information for researchers and clinicians. Future publication of clinical data for this compound will be necessary to enable a direct comparison of its side effect profile with that of perampanel and other AMPA receptor modulators.

References

Cross-Validation of JNJ-56022486's Anticonvulsant Effects: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals, this guide provides a comprehensive comparison of the anticonvulsant properties of JNJ-56022486, a selective negative allosteric modulator of AMPA receptors containing the TARP-γ8 subunit. The performance of this compound is evaluated across various preclinical seizure models and benchmarked against other AMPA receptor modulators, offering valuable insights for the development of novel epilepsy therapies.

This compound and its analogs, such as RAP-219 and RTX-1738, represent a promising new class of anticonvulsant drugs. Their mechanism of action, selectively targeting TARP-γ8, which is highly expressed in brain regions associated with seizures like the cortex, amygdala, and hippocampus, suggests the potential for potent antiseizure effects with an improved tolerability profile. This guide synthesizes available preclinical data to facilitate an objective comparison of their efficacy.

Comparative Efficacy in Preclinical Seizure Models

The anticonvulsant potential of this compound and its analogs has been assessed in standard preclinical models of epilepsy, including the pentylenetetrazol (PTZ)-induced seizure model and the corneal kindling (CK) model. These models are designed to represent different aspects of seizure generation and propagation.

CompoundModelParameterValueSpecies
RAP-219 (this compound analog) Pentylenetetrazol (PTZ)ED₅₀ (Twitch)0.02 mg/kg[1][2]Mouse
EC₅₀ (Twitch)2.9 ng/mL[1][2]Mouse
ED₅₀ (Clonus)0.02 mg/kg[1]Mouse
EC₅₀ (Clonus)2.4 ng/mLMouse
Corneal Kindling (CK)ED₅₀0.02 mg/kgMouse
EC₅₀2.3 ng/mLMouse
RTX-1738 (this compound analog) Corneal Kindling (CK)ED₅₀ (single dose)0.05 mg/kgMouse
EC₅₀ (single dose)4.7 ng/mLMouse
ED₅₀ (7-day dosing)0.01 mg/kgMouse
EC₅₀ (7-day dosing)3.6 ng/mLMouse

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the standard protocols for the key experiments cited in this guide.

Pentylenetetrazol (PTZ)-Induced Seizure Model

This model is used to evaluate the threshold for generalized seizures.

  • Animals: Adult male CF-1 mice are typically used.

  • Drug Administration: The test compound (e.g., RAP-219) or vehicle is administered, often intraperitoneally (i.p.) or orally (p.o.), at various doses.

  • Induction of Seizures: A subconvulsive dose of pentylenetetrazol (PTZ), a GABA-A receptor antagonist, is administered. Sequential injections of a subconvulsive dose can be used to induce kindling.

  • Observation: Animals are observed for seizure activity, typically scored based on the Racine scale. The latency to the first twitch and the onset of sustained clonus are recorded.

  • Data Analysis: The dose of the compound that protects 50% of the animals from a specific seizure endpoint (ED₅₀) is calculated. The effective plasma or brain concentration (EC₅₀) can also be determined.

Corneal Kindling (CK) Model

This model is used to assess efficacy against focal seizures that secondarily generalize.

  • Animals: Adult male CF-1 mice are commonly used.

  • Electrode Implantation (if applicable for specific kindling protocols): For some kindling models, electrodes are surgically implanted in specific brain regions like the amygdala. However, for corneal kindling, stimulation is delivered via corneal electrodes.

  • Kindling Procedure: A series of brief, low-intensity electrical stimulations are delivered to the cornea daily. Over time, this repeated stimulation leads to the development of progressively more severe seizures, starting from focal twitches and culminating in generalized tonic-clonic convulsions.

  • Drug Testing: Once the animals are fully kindled (consistently exhibiting a specific seizure stage), the test compound is administered before the electrical stimulation.

  • Observation and Scoring: Seizure severity is scored using a standardized scale (e.g., Racine scale). The ability of the compound to reduce the seizure score or prevent the generalized seizure is assessed.

  • Data Analysis: The ED₅₀, the dose that produces a desired level of seizure protection in 50% of the animals, is calculated.

Signaling Pathways and Experimental Workflow

AMPA Receptor Signaling and Mechanism of Action of this compound

This compound acts as a negative allosteric modulator of AMPA receptors that are associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8. This targeted action is key to its anticonvulsant effect.

AMPA Receptor Signaling Pathway cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal Glutamate Glutamate AMPA_R AMPA Receptor Glutamate->AMPA_R Binds Ion_Channel Ion Channel AMPA_R->Ion_Channel Activates TARP TARP-γ8 TARP->AMPA_R Modulates TARP->Ion_Channel Inhibits Channel Opening Excitatory_Signal Excitatory Signal Ion_Channel->Excitatory_Signal Na+ influx leads to JNJ This compound JNJ->TARP Binds to (Negative Allosteric Modulation)

Caption: Mechanism of action of this compound on the AMPA receptor complex.

Experimental Workflow for Preclinical Anticonvulsant Testing

The process of evaluating a novel anticonvulsant compound like this compound involves a structured workflow from compound administration to data analysis.

Experimental Workflow start Start drug_admin Drug/Vehicle Administration start->drug_admin seizure_induction Seizure Induction (e.g., PTZ or Electrical Stimulation) drug_admin->seizure_induction observation Behavioral Observation & Scoring seizure_induction->observation data_collection Data Collection (Latency, Seizure Score) observation->data_collection analysis Statistical Analysis (ED50, EC50 Calculation) data_collection->analysis end End analysis->end

Caption: A typical workflow for in vivo anticonvulsant drug screening.

References

Comparative Analysis of JNJ-56022486 and JNJ-55511118: Selective TARP-γ8 AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers on the preclinical profiles of two novel negative allosteric modulators of TARP-γ8-containing AMPA receptors.

This document provides a detailed comparative analysis of JNJ-56022486 and JNJ-55511118, two selective negative allosteric modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors that are associated with the transmembrane AMPA receptor regulatory protein γ-8 (TARP-γ8). The data presented is primarily derived from the foundational study by Maher et al. (2016) published in the Journal of Pharmacology and Experimental Therapeutics.

Executive Summary

Both this compound and JNJ-55511118 have been identified as potent and selective inhibitors of AMPA receptors containing the TARP-γ8 subunit. This selectivity for TARP-γ8, which is highly expressed in the hippocampus, makes these compounds valuable tools for investigating the role of this specific AMPA receptor subtype in neurological disorders such as epilepsy.

While both compounds demonstrate high in vitro affinity for their target, JNJ-55511118 has undergone more extensive in vivo characterization. Preclinical studies have shown that JNJ-55511118 is orally bioavailable, penetrates the brain, and achieves high levels of receptor occupancy, leading to significant anticonvulsant effects in rodent models.[1] In contrast, detailed in vivo data for this compound is less prevalent in the available literature. Notably, [³H]-JNJ-56022486 was utilized as a successful radioligand in binding assays, though it was reported to have higher non-specific binding compared to other potential radioligands.

For researchers selecting a tool compound, JNJ-55511118 presents as a more robustly validated option for in vivo studies based on current publications.

Quantitative Data Comparison

The following tables summarize the key quantitative data for this compound and JNJ-55511118.

Table 1: In Vitro Characterization
ParameterThis compoundJNJ-55511118
Chemical Structure 5-(2-chloro-6-cyanophenyl)-1,3-dihydro-2H-benzimidazol-2-one5-[2-chloro-6-(trifluoromethoxy)phenyl]-1,3-dihydro-2H-benzimidazol-2-one
Molecular Weight 283.72 g/mol 328.67 g/mol [2]
Calcium Flux IC₅₀ (GluA1i + γ8) 35.0 ± 4.6 nM26.0 ± 3.9 nM
Radioligand Binding Kᵢ ([³H]-JNJ-56022486) 28.0 ± 3.0 nM26 nM[2]
Selectivity Selective for TARP-γ8Highly selective for TARP-γ8[2]

Data in this table is sourced from Maher et al., 2016.

Table 2: Pharmacokinetic Profile of JNJ-55511118 in Rodents
ParameterMouseRat
Route of Administration Oral (p.o.)Intravenous (i.v.) & Oral (p.o.)
Dose 10 mg/kg3 mg/kg (i.v.), 10 mg/kg (p.o.)
Brain Penetration HighHigh
Receptor Occupancy (10 mg/kg p.o.) >80% for up to 6 hours[1]Not explicitly detailed

Pharmacokinetic data for this compound is not available in the primary reference. Data for JNJ-55511118 is from Maher et al., 2016.

Table 3: In Vivo Anticonvulsant Efficacy of JNJ-55511118
Animal ModelEndpointED₅₀
Corneal Kindling (Mouse) Seizure Score Reduction3.2 mg/kg (p.o.)
6-Hz Seizure Model (Mouse) Protection from Seizure5.6 mg/kg (p.o.)

In vivo efficacy data for this compound is not available in the primary reference. Data for JNJ-55511118 is from Maher et al., 2016.

Visualizations

G cluster_membrane Postsynaptic Membrane AMPA_TARP AMPAR-TARP-γ8 Complex Ion_channel Ion Channel Opening (Na+, Ca2+ influx) AMPA_TARP->Ion_channel Conformational Change AMPA_TARP->Ion_channel Inhibits Glutamate_binding Glutamate Binding Glutamate_binding->AMPA_TARP Activates Depolarization Neuronal Depolarization & Excitation Ion_channel->Depolarization Glutamate Glutamate (Neurotransmitter) Glutamate->Glutamate_binding JNJ_Compounds This compound / JNJ-55511118 (Negative Allosteric Modulators) JNJ_Compounds->AMPA_TARP Binds to TARP-γ8 subunit, partially disrupts interaction with AMPAR pore-forming subunit

Caption: Signaling pathway of AMPA receptors and the inhibitory mechanism of JNJ compounds.

G cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays start_vitro HEK293 Cells expressing GluA1i + TARP-γ8 ca_flux Calcium Flux Assay (FLIPR) start_vitro->ca_flux radioligand Radioligand Binding Assay ([³H]-JNJ-56022486) ic50 Determine IC₅₀ ca_flux->ic50 ki Determine Kᵢ radioligand->ki start_vivo Rodent Models (Mice) ic50->start_vivo ki->start_vivo hippocampal_membranes Rat Hippocampal Membranes hippocampal_membranes->radioligand pk Pharmacokinetic Analysis start_vivo->pk anticonvulsant Anticonvulsant Models (Corneal Kindling, 6-Hz) start_vivo->anticonvulsant brain_pen Assess Brain Penetration & RO pk->brain_pen ed50 Determine ED₅₀ anticonvulsant->ed50 start Compound Synthesis This compound JNJ-55511118 start->start_vitro

Caption: Experimental workflow for the characterization of this compound and JNJ-55511118.

Detailed Experimental Protocols

Calcium Flux Assay
  • Objective: To measure the functional potency of the compounds in inhibiting TARP-γ8-containing AMPA receptors.

  • Cell Line: Human Embryonic Kidney (HEK293) cells.

  • Transfection: Cells were transiently co-transfected with plasmids encoding the rat GluA1i (flip) AMPA receptor subunit and rat TARP-γ8.

  • Assay Plate: 384-well black-walled, clear-bottom plates.

  • Dye Loading: Cells were loaded with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution prior to the assay.

  • Procedure:

    • A serial dilution of the test compound (this compound or JNJ-55511118) was added to the wells.

    • After a pre-incubation period, cells were stimulated with a fixed concentration of glutamate.

    • The change in intracellular calcium, measured as a change in fluorescence, was monitored using a Fluorescence Imaging Plate Reader (FLIPR).

  • Data Analysis: The concentration-response data were fitted to a four-parameter logistic equation to determine the IC₅₀ value.

Radioligand Binding Assay
  • Objective: To determine the binding affinity (Kᵢ) of the compounds to the TARP-γ8-AMPAR complex.

  • Tissue Preparation: Membranes were prepared from the hippocampus of male Sprague-Dawley rats.

  • Radioligand: [³H]-JNJ-56022486 was used as the radioligand.

  • Procedure:

    • Rat hippocampal membranes were incubated with a single concentration of [³H]-JNJ-56022486.

    • Increasing concentrations of the unlabeled competitor (this compound or JNJ-55511118) were added.

    • The reaction was incubated to allow binding to reach equilibrium.

    • Bound and free radioligand were separated by rapid filtration over glass fiber filters.

    • The amount of bound radioactivity on the filters was quantified using liquid scintillation counting.

  • Data Analysis: The IC₅₀ values were determined from the competition curves and converted to Kᵢ values using the Cheng-Prusoff equation.

In Vivo Anticonvulsant Models (as tested for JNJ-55511118)
  • Objective: To assess the anticonvulsant efficacy of the compounds in established rodent models of seizures.

  • Animals: Male C57BL/6 mice.

  • Drug Administration: Compounds were administered orally (p.o.).

  • Corneal Kindling Model:

    • Mice were kindled by repeated daily sub-threshold corneal electrical stimulation until stable seizures were established.

    • On the test day, mice were dosed with vehicle or JNJ-55511118.

    • After a set pre-treatment time, a corneal electrical stimulation was delivered.

    • Seizure severity was scored based on a standardized behavioral scale.

    • The ED₅₀ was calculated as the dose that reduced the median seizure score by 50%.

  • 6-Hz Seizure Model:

    • Mice were administered vehicle or JNJ-55511118.

    • After a pre-treatment period, a 6-Hz electrical stimulation was delivered via corneal electrodes.

    • The animals were observed for the presence or absence of a seizure.

    • The ED₅₀ was calculated as the dose that protected 50% of the animals from the seizure.

References

Replicating the Mechanism of Action of JNJ-56022486: A Comparative Guide to TARP-γ8 Selective AMPA Receptor Modulators

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the mechanism of action of JNJ-56022486 and related compounds, which are selective negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor containing the transmembrane AMPA receptor regulatory protein (TARP) γ-8 subunit. Due to the limited availability of detailed published data on this compound, this guide focuses on the extensively characterized and structurally related compound, JNJ-55511118, as a primary example of this class of molecules. This compound has been utilized as a radioligand in binding assays to characterize these modulators.[1]

The primary mechanism of action for this class of compounds is the selective inhibition of AMPA receptors associated with the TARP-γ8 auxiliary subunit, which is predominantly expressed in the hippocampus. This selectivity offers a targeted approach to modulating glutamatergic neurotransmission with potential therapeutic applications in conditions such as epilepsy.

Comparative Quantitative Data

The following table summarizes the in vitro potency of JNJ-55511118 and a comparator compound, LY3130481, in assays measuring the inhibition of AMPA receptors co-expressed with TARP-γ8.

CompoundAssay TypeCell LineTargetIC50 (nM)Reference
JNJ-55511118 Calcium Influx (FDSS)HEK293Human GluA1/TARP-γ839Maher et al., 2016
JNJ-55511118 ElectrophysiologyHEK293Rat GluA1/TARP-γ8200Maher et al., 2016
LY3130481 Calcium InfluxHEK293Human GluA1/TARP-γ8130Gardinier et al., 2016

Experimental Protocols

In Vitro Calcium Influx Assay

Objective: To determine the potency of compounds in inhibiting glutamate-induced calcium influx in cells expressing AMPA receptors and TARP-γ8.

Methodology:

  • Cell Culture: Human Embryonic Kidney (HEK293) cells are stably co-transfected with the cDNA for the human GluA1 subunit of the AMPA receptor and human TARP-γ8.

  • Cell Plating: Cells are plated into 384-well black-walled, clear-bottom plates and grown to confluence.

  • Dye Loading: The cell culture medium is removed, and cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a buffered saline solution for 1 hour at 37°C.

  • Compound Addition: The dye solution is removed, and cells are washed. Test compounds (e.g., JNJ-55511118) at various concentrations are added to the wells and incubated for a specified period.

  • Agonist Stimulation and Signal Detection: The plate is placed in a Functional Drug Screening System (FDSS). An agonist, such as glutamate, is added to the wells to stimulate the AMPA receptors. The resulting change in fluorescence, indicative of calcium influx, is measured.

  • Data Analysis: The concentration-response data are analyzed using a four-parameter logistic equation to determine the IC50 value, which is the concentration of the compound that produces 50% inhibition of the glutamate-induced response.

Radioligand Binding Assay

Objective: To determine the binding affinity of test compounds to the TARP-γ8-containing AMPA receptor complex.

Methodology:

  • Membrane Preparation: Membranes are prepared from HEK293 cells stably expressing the human GluA1 subunit and TARP-γ8.

  • Radioligand: [3H]this compound is used as the radioligand.

  • Binding Reaction: Cell membranes are incubated with a fixed concentration of [3H]this compound and varying concentrations of the unlabeled test compound in a binding buffer.

  • Incubation: The reaction is incubated to allow for binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The reaction mixture is filtered through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. The filters are washed to remove any non-specifically bound radioactivity.

  • Detection: The amount of radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the Ki (inhibitory constant) of the test compound.

Signaling Pathways and Experimental Workflows

AMPA_Receptor_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Glutamate Glutamate GluA_Subunit GluA Subunit Glutamate->GluA_Subunit Binds Ion_Channel Ion Channel (Closed) GluA_Subunit->Ion_Channel Activates TARP_g8 TARP-γ8 TARP_g8->GluA_Subunit Modulates Ca_Influx Ca²⁺ Influx Ion_Channel->Ca_Influx Opens to allow JNJ_55511118 JNJ-55511118 JNJ_55511118->TARP_g8 Binds to complex JNJ_55511118->Ion_Channel Inhibits opening Neuronal_Excitation Neuronal Excitation Ca_Influx->Neuronal_Excitation Calcium_Influx_Workflow Start Start Plate_Cells Plate HEK293 cells with GluA1/TARP-γ8 Start->Plate_Cells Load_Dye Load cells with calcium-sensitive dye Plate_Cells->Load_Dye Add_Compound Add JNJ-55511118 Load_Dye->Add_Compound Stimulate Stimulate with Glutamate Add_Compound->Stimulate Measure_Fluorescence Measure Fluorescence (FDSS) Stimulate->Measure_Fluorescence Analyze_Data Calculate IC50 Measure_Fluorescence->Analyze_Data End End Analyze_Data->End Binding_Assay_Workflow Start Start Prepare_Membranes Prepare membranes from HEK293-GluA1/TARP-γ8 cells Start->Prepare_Membranes Incubate Incubate membranes with [3H]this compound & Test Compound Prepare_Membranes->Incubate Filter Filter to separate bound and free radioligand Incubate->Filter Wash Wash filters Filter->Wash Count_Radioactivity Liquid Scintillation Counting Wash->Count_Radioactivity Analyze_Data Calculate Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

References

JNJ-56022486 as a tool compound to validate TARP-γ8 as a drug target

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers

The Transmembrane AMPA Receptor Regulatory Protein γ8 (TARP-γ8) has emerged as a promising drug target for neurological disorders such as epilepsy. Its restricted expression in the forebrain, particularly the hippocampus, suggests that its modulation could offer a targeted therapeutic approach with a reduced side-effect profile compared to non-selective AMPA receptor antagonists. JNJ-56022486 is a novel compound that, along with other selective modulators, serves as a critical tool for validating the therapeutic potential of targeting TARP-γ8. This guide provides a comparative overview of this compound and other key TARP-γ8-selective tool compounds, presenting experimental data and detailed protocols to aid researchers in their investigations.

Overview of TARP-γ8 Selective Compounds

This compound belongs to a class of negative allosteric modulators (NAMs) that selectively inhibit the function of AMPA receptors associated with the TARP-γ8 subunit. This selectivity is crucial for dissecting the specific roles of TARP-γ8 in neuronal signaling and disease pathology. Other notable compounds in this class include JNJ-55511118, LY3130481, and RAP-219. This guide focuses on comparing these tool compounds to facilitate the selection of the most appropriate molecule for specific research questions.

Comparative Efficacy and Potency

The following tables summarize the in vitro and in vivo pharmacological properties of this compound and its alternatives. These compounds demonstrate high affinity and potency for TARP-γ8-containing AMPA receptors.

Table 1: In Vitro Pharmacology of TARP-γ8 Selective NAMs

CompoundAssay TypeTargetSpeciesPotency (IC₅₀/Kᵢ)Reference
This compound Radioligand BindingTARP-γ8RatKᵢ = 2.3 nM[1]
JNJ-55511118Radioligand BindingTARP-γ8RatKᵢ = 26 nM[2][3]
JNJ-55511118Calcium Flux (FLIPR)GluA1/TARP-γ8HumanIC₅₀ = 130 nM[4]
LY3130481Calcium Flux (FLIPR)GluA1/TARP-γ8HumanIC₅₀ = 65 nM[5]
RAP-219Radioligand BindingTARP-γ8RatpIC₅₀ = 9.9

Table 2: In Vivo Anticonvulsant Activity of TARP-γ8 Selective NAMs

CompoundAnimal ModelSeizure TypeEfficacyReference
JNJ-55511118MousePentylenetetrazol (PTZ)-inducedStrong anticonvulsant effect
LY3130481Mouse, RatMultiple acute and chronic modelsBroad anticonvulsant efficacy
RAP-219MousePentylenetetrazol (PTZ), Corneal KindlingActive

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these tool compounds, it is essential to visualize the underlying signaling pathways and experimental procedures.

Caption: TARP-γ8 Signaling Pathway and Modulation by this compound.

The diagram above illustrates how TARP-γ8 associates with AMPA receptors at the postsynaptic membrane. Glutamate binding activates the receptor, leading to calcium influx and neuronal excitation. This compound, a negative allosteric modulator (NAM), binds to the interface between the AMPA receptor and TARP-γ8, inhibiting channel function and reducing neuronal excitation.

Experimental_Workflow cluster_invitro In Vitro Validation cluster_invivo In Vivo Validation Binding_Assay Radioligand Binding Assay Animal_Model Animal Model of Epilepsy (e.g., PTZ-induced seizures) Binding_Assay->Animal_Model Calcium_Assay Calcium Flux Assay (FLIPR) Calcium_Assay->Animal_Model Electrophysiology Electrophysiology Electrophysiology->Animal_Model Behavioral_Testing Behavioral Assessment Animal_Model->Behavioral_Testing Assess Efficacy Target_Validation Target Validation: TARP-γ8 Target_Validation->Binding_Assay Determine Ki Target_Validation->Calcium_Assay Determine IC50 Target_Validation->Electrophysiology Confirm Mechanism

Caption: Experimental Workflow for Validating TARP-γ8 as a Drug Target.

This workflow outlines the key experimental stages for validating TARP-γ8 as a drug target using tool compounds like this compound. It begins with in vitro assays to determine binding affinity and functional inhibition, followed by in vivo studies in animal models to assess therapeutic efficacy.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. Below are summaries of key experimental protocols.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Kᵢ) of a compound for its target.

  • Objective: To measure the displacement of a radiolabeled ligand from TARP-γ8 by the test compound.

  • Materials:

    • HEK293 cells stably co-expressing human GluA1 and TARP-γ8.

    • Membrane preparation from these cells.

    • Radioligand: [³H]this compound or a similar high-affinity TARP-γ8 ligand.

    • Test compounds (this compound, JNJ-55511118, etc.).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at room temperature).

    • Separate bound from free radioligand by rapid filtration through the filter plates.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the IC₅₀ value (the concentration of test compound that displaces 50% of the radioligand) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

FLIPR Calcium Flux Assay

This cell-based functional assay measures the ability of a compound to inhibit AMPA receptor-mediated calcium influx.

  • Objective: To determine the potency (IC₅₀) of a compound in inhibiting TARP-γ8-dependent AMPA receptor function.

  • Materials:

    • HEK293 cells stably co-expressing human GluA1 and TARP-γ8.

    • Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM).

    • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

    • AMPA receptor agonist (e.g., Glutamate).

    • Test compounds.

    • Fluorometric Imaging Plate Reader (FLIPR).

  • Procedure:

    • Plate the cells in 384-well plates and allow them to adhere overnight.

    • Load the cells with the calcium-sensitive dye for approximately 1 hour at 37°C.

    • Pre-incubate the cells with varying concentrations of the test compound.

    • Use the FLIPR instrument to add the AMPA receptor agonist to stimulate the cells.

    • Measure the change in fluorescence intensity, which corresponds to the intracellular calcium concentration.

    • Plot the response against the test compound concentration to determine the IC₅₀ value.

In Vivo Anticonvulsant Models (e.g., PTZ-induced Seizures)

These models are used to assess the efficacy of a compound in preventing or reducing seizures in a living animal.

  • Objective: To evaluate the anticonvulsant properties of the test compound.

  • Materials:

    • Rodents (e.g., mice or rats).

    • Test compound formulated for administration (e.g., oral gavage).

    • Convulsant agent: Pentylenetetrazol (PTZ).

    • Behavioral observation setup.

  • Procedure:

    • Administer the test compound or vehicle to the animals at various doses.

    • After a predetermined pre-treatment time, administer a sub-convulsive or convulsive dose of PTZ.

    • Observe the animals for seizure activity, scoring the severity and latency of seizures.

    • Compare the seizure scores and latencies between the compound-treated and vehicle-treated groups to determine the efficacy of the compound.

Conclusion

This compound and other selective TARP-γ8 NAMs are invaluable pharmacological tools for validating TARP-γ8 as a therapeutic target. Their high potency and selectivity allow for precise investigation of the role of TARP-γ8 in neuronal function and dysfunction. The comparative data and experimental protocols provided in this guide are intended to support researchers in designing and executing robust experiments to further elucidate the therapeutic potential of targeting this important auxiliary protein. The continued development and characterization of such tool compounds will be instrumental in advancing novel treatments for epilepsy and other neurological disorders.

References

Safety Operating Guide

Proper Disposal of JNJ-56022486: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Disposal Information for Researchers

The proper disposal of the selective negative AMPA receptor modulator JNJ-56022486 is critical for maintaining laboratory safety and environmental protection. While a specific, publicly available Safety Data Sheet (SDS) for this compound is not readily found in general searches, this guide provides a framework for its handling and disposal based on general principles for chemical waste management. Researchers must consult their institution's environmental health and safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.

Summary of Key Chemical Data

For safe handling and disposal, a clear understanding of the compound's properties is essential. The following table summarizes available information for this compound.

PropertyValueSource
Chemical Name This compoundChemFarm
CAS Number 2036082-79-6ChemFarm
Molecular Formula C15H10ClN3OChemFarm
Molecular Weight 283.72 g/mol ChemFarm
Solubility Soluble in DMSOChemFarm
Storage Short term: 0°C; Long term: -20°C, desiccatedChemFarm

Standard Disposal Protocol

Given the lack of a specific Safety Data Sheet, a conservative approach to disposal is required. The following step-by-step procedure outlines a general workflow for the disposal of this compound.

  • Consult Institutional EHS: Before beginning any disposal process, contact your institution's Environmental Health and Safety department. They will provide specific guidance based on your location's regulations and available disposal facilities.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly approved by your EHS department. It should be collected in a dedicated, properly labeled, and sealed waste container.

  • Labeling: The waste container must be clearly labeled with the full chemical name "this compound," the CAS number "2036082-79-6," and any known hazard information.

  • Containerization: Use a chemically resistant container that is compatible with the waste's solvent (e.g., if dissolved in DMSO). Ensure the container is in good condition and can be securely sealed.

  • Storage Pending Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.

  • Arrange for Pickup: Follow your institution's procedures for scheduling a hazardous waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

DisposalWorkflow cluster_researcher Researcher's Responsibility cluster_ehs EHS Responsibility start Identify this compound Waste segregate Segregate Waste start->segregate label_waste Label Container segregate->label_waste store_waste Store in Designated Area label_waste->store_waste request_pickup Request EHS Pickup store_waste->request_pickup ehs_pickup EHS Collects Waste request_pickup->ehs_pickup Handover transport Transport to Disposal Facility ehs_pickup->transport final_disposal Final Disposal transport->final_disposal end end final_disposal->end Process Complete

Caption: Disposal workflow for this compound from laboratory to final disposal.

Disclaimer: This information is intended as a general guide. The absence of a specific Safety Data Sheet for this compound necessitates a cautious approach. Always prioritize the guidance of your institution's Environmental Health and Safety department and adhere to all applicable regulations. For a definitive SDS, it is recommended to contact the supplier of the compound directly.

Essential Safety and Handling Protocols for JNJ-56022486

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Use by Laboratory and Drug Development Professionals

This guide provides critical safety and logistical information for handling JNJ-56022486, a potent and selective negative modulator of AMPA receptors.[1] Adherence to these protocols is essential to mitigate potential risks to personnel and the environment. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, the following recommendations are based on best practices for handling potent research compounds and data from similar molecules, such as Bruton's tyrosine kinase (BTK) inhibitors.

Hazard Assessment

While specific hazard data for this compound is limited, it should be treated as a potentially hazardous substance. Similar compounds, like Fenebrutinib, are known to cause skin irritation, allergic skin reactions, and serious eye damage.[2] There is also a potential for allergic or asthma-like symptoms if inhaled, and some similar compounds are suspected of causing genetic defects and impacting fertility.[2] Therefore, stringent safety measures are mandatory.

Personal Protective Equipment (PPE)

The following PPE is required for all personnel handling this compound to minimize exposure.

PPE CategoryItemSpecifications & Use
Eye and Face Protection Safety Glasses with Side ShieldsMust be worn at all times in the laboratory to protect against splashes.[2]
Chemical GogglesRequired when there is a significant risk of splashing.[2]
Face ShieldTo be used in conjunction with goggles when handling large quantities or during procedures with a high risk of splashing.
Hand Protection Chemical-Resistant GlovesWear appropriate chemical-resistant gloves, such as nitrile gloves. Inspect gloves for any signs of degradation or punctures before use. Change gloves frequently and immediately if contaminated. Double gloving is recommended when handling hazardous drugs.
Body Protection Laboratory CoatA standard laboratory coat should be worn to protect street clothing and skin from contamination.
Chemical-Resistant ApronRecommended when handling larger quantities or when there is a higher risk of splashes.
Respiratory Protection NIOSH-Approved RespiratorIf a fume hood is not available or if aerosol generation is unavoidable, a NIOSH-approved respirator with an appropriate particulate filter should be used. A surgical N-95 respirator can provide both respiratory and splash protection.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the key steps for donning and doffing PPE.

G PPE Donning & Doffing Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat/Apron Don2 2. Respirator (if needed) Don1->Don2 Don3 3. Eye/Face Protection Don2->Don3 Don4 4. Gloves Don3->Don4 Doff1 1. Gloves Doff2 2. Face Shield/Goggles Doff1->Doff2 Doff3 3. Lab Coat/Apron Doff2->Doff3 Doff4 4. Respirator (if needed) Doff3->Doff4

Caption: A diagram illustrating the correct sequence for putting on (donning) and taking off (doffing) Personal Protective Equipment.

Disposal Plan: Safe Waste Management

Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Waste Segregation and Container Management:

  • Solid Waste: All solid waste, including contaminated gloves, wipes, and disposable labware, should be segregated into designated, clearly labeled hazardous waste containers.

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, leak-proof, and clearly labeled hazardous waste container. Do not dispose of this compound down the drain.

  • Container Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and the date of initial waste accumulation.

Disposal Procedure:

  • Consult EHS: Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols and to arrange for waste pickup.

  • Professional Disposal: Ensure that all waste is transported and treated by licensed professional hazardous waste disposal services.

  • Empty Containers: Empty, unbroken glass containers should have their labels completely defaced before being disposed of as regular laboratory waste.

The following diagram outlines the logical flow for the disposal of this compound waste.

G This compound Waste Disposal Workflow cluster_waste_generation Waste Generation cluster_waste_handling Waste Handling & Segregation cluster_disposal Disposal Process A Solid Waste (Gloves, Wipes, etc.) C Segregate into Labeled Hazardous Waste Containers A->C B Liquid Waste (Unused Solutions) B->C D Store in Designated Hazardous Waste Area C->D E Contact EHS for Waste Pickup D->E F Professional Disposal E->F

Caption: A workflow diagram for the safe segregation, handling, and disposal of waste contaminated with this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.